2-Methyl-2-phenoxypropanenitrile
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2-methyl-2-phenoxypropanenitrile |
InChI |
InChI=1S/C10H11NO/c1-10(2,8-11)12-9-6-4-3-5-7-9/h3-7H,1-2H3 |
InChI Key |
FAOXVMBWOUDDHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)OC1=CC=CC=C1 |
Origin of Product |
United States |
2-Methyl-2-phenoxypropanenitrile: Structural Dynamics, Synthesis, and Applications in Medicinal Chemistry
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper
Executive Summary
Nitriles are highly versatile functional groups in organic synthesis, acting as pivotal intermediates for a wide array of chemical transformations. Among these, 2-Methyl-2-phenoxypropanenitrile (also referred to systematically as α,α-dimethyl-α-phenoxyacetonitrile) represents a specialized sub-category: the α-aryloxy-α-alkyl nitriles [1].
This whitepaper provides an in-depth technical analysis of 2-Methyl-2-phenoxypropanenitrile. By dissecting its structural properties, detailing its phase-transfer catalyzed (PTC) synthesis, and mapping its downstream applications, this guide serves as a foundational resource for scientists leveraging nitrile derivatives in drug discovery and agrochemical development.
Structural and Chemical Identity
The molecular architecture of 2-Methyl-2-phenoxypropanenitrile features a central quaternary carbon atom bonded simultaneously to a phenoxy group, a cyano (-C≡N) group, and two methyl groups. This combination of an aromatic ether and a nitrile on a tertiary carbon center is the defining feature that dictates its chemical behavior [1].
Quantitative Data Summary
The following table summarizes the fundamental identification details and physical properties of the compound.
Table 1: Structural and Chemical Identity of 2-Methyl-2-phenoxypropanenitrile
| Property | Value | Structural Significance |
| IUPAC Name | 2-Methyl-2-phenoxypropanenitrile | Standardized nomenclature defining the backbone. |
| Molecular Formula | C₁₀H₁₁NO | Confirms the exact atomic composition. |
| Molecular Weight | 161.20 g/mol | Critical for stoichiometric calculations in synthesis. |
| Structural Class | α-aryloxy-α-alkyl nitrile | Indicates the presence of both ether and cyano reactivity. |
| Key Functional Groups | Nitrile (-C≡N), Phenoxy, gem-Dimethyl | Drives electrophilic and steric interactions. |
Mechanistic Insights & Reactivity
As a Senior Application Scientist, it is crucial to understand why a molecule behaves the way it does, rather than just knowing its structure. The unique reactivity of 2-Methyl-2-phenoxypropanenitrile is governed by the steric and electronic interplay at its quaternary carbon center:
-
Electrophilic Nitrile Core: The cyano group is highly polarized due to the electronegativity difference between carbon and nitrogen. This makes the nitrile carbon highly susceptible to nucleophilic attack.
-
Steric Shielding via gem-Dimethyls: The presence of two methyl groups on the alpha-carbon creates significant steric bulk. Because the alpha-carbon is quaternary, it lacks alpha-protons, completely eliminating the possibility of unwanted alpha-deprotonation or enolization under basic conditions. This forces reagents to interact exclusively with the nitrile carbon or the aromatic ring.
-
Ether Linkage Stability: The phenoxy ether provides electron density to the system but remains generally stable under standard basic and nucleophilic conditions. However, it can be cleaved under strong Lewis acidic conditions—a causality that must be accounted for when designing downstream synthetic routes.
Synthesis Protocol: Phase-Transfer Catalyzed (PTC) Etherification
Specific, in-depth research indicates that the most efficient route to synthesize α-aryloxy nitriles involves the O-alkylation of a phenoxide with an α-halo nitrile [1]. Because phenoxide salts are water-soluble and the alkylating agent is organic-soluble, a Phase-Transfer Catalyst (PTC) is strictly required to facilitate the reaction across the biphasic interface.
Step-by-Step Methodology
This protocol is designed as a self-validating system to ensure high yield and purity.
Step 1: Phenoxide Generation (Aqueous Phase)
-
Action: Dissolve phenol (1.0 eq) in a 10% aqueous solution of sodium hydroxide (NaOH, 1.2 eq).
-
Causality: The pKa of phenol is ~10, meaning NaOH is sufficiently strong to quantitatively deprotonate it, generating the highly nucleophilic sodium phenoxide.
Step 2: Organic Phase Preparation
-
Action: In a separate reaction vessel, dissolve 2-bromo-2-methylpropanenitrile (1.1 eq) in a non-polar organic solvent (e.g., toluene or dichloromethane).
-
Causality: A slight excess of the electrophile ensures complete consumption of the phenol, which is harder to separate during purification.
Step 3: Catalyst Addition & Biphasic Reaction
-
Action: Add a catalytic amount (0.05 eq) of tetrabutylammonium bromide (TBAB) to the organic phase. Combine the aqueous and organic phases and stir vigorously at 60-70°C for 4-6 hours.
-
Causality: The quaternary ammonium cation (Q⁺) pairs with the phenoxide anion, masking its charge and pulling it into the organic phase. Here, a classic Sₙ2 displacement occurs. The phenoxide attacks the backside of the carbon-halogen bond, yielding 2-Methyl-2-phenoxypropanenitrile. The Q⁺ cation then pairs with the displaced bromide ion and returns to the aqueous interface to repeat the cycle [1].
Step 4: Self-Validation & Workup
-
Validation Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate (8:2 v/v) mobile phase. The disappearance of the UV-active phenol spot and the emergence of a new, less polar UV-active spot confirms reaction progress.
-
Action: Separate the organic layer, wash with dilute aqueous NaOH (to remove any unreacted phenol), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Validate product identity via GC-MS (target m/z: 161.2).
Visualization: Phase-Transfer Catalysis Workflow
Caption: Biphasic phase-transfer catalysis (PTC) workflow for synthesizing 2-Methyl-2-phenoxypropanenitrile.
Downstream Applications in Drug Development
Nitriles are significant in medicinal chemistry, with numerous approved drugs containing this functional group [1]. For 2-Methyl-2-phenoxypropanenitrile, the cyano group serves as a highly modular linchpin for generating diverse libraries of bioactive molecules.
-
Reduction to Primary Amines: Treatment with strong reducing agents (e.g., LiAlH₄) or catalytic hydrogenation (e.g., Raney Ni / H₂) converts the nitrile to a primary amine (2-methyl-2-phenoxypropan-1-amine). This is a critical step for synthesizing amine-based pharmacophores that require a lipophilic phenoxy tail.
-
Hydrolysis to Carboxylic Acids: Acidic or basic hydrolysis yields the corresponding primary amide, which can be further hydrolyzed to 2-methyl-2-phenoxypropanoic acid. This structural motif is highly relevant in the synthesis of fibrate-class drugs (e.g., clofibrate analogs) used for lipid metabolism regulation.
-
Organometallic Addition: Grignard reagents (R-MgX) or organolithiums (R-Li) attack the electrophilic nitrile carbon to form an imine intermediate. Upon acidic workup, this yields a sterically hindered ketone, providing a pathway to complex tertiary alcohols in subsequent steps.
Visualization: Downstream Chemical Transformations
Caption: Primary downstream synthetic transformations of the 2-Methyl-2-phenoxypropanenitrile core.
Conclusion
The synthesis and utilization of 2-Methyl-2-phenoxypropanenitrile highlight the elegance of phase-transfer catalysis in overcoming biphasic barriers. By understanding the steric shielding of its gem-dimethyl groups and the electrophilicity of its cyano core, synthetic chemists can predictably control its reactivity. This compound remains a highly valuable, modular building block for accessing complex, functionalized architectures in modern drug discovery.
References
- Title: 2-Methyl-2-phenoxypropanenitrile - Benchchem: Contextualization within Organic Chemistry and Nitrile Compound Classes.
Technical Whitepaper: Structural Analysis, Synthesis, and Applications of 2-Methyl-2-phenoxypropanenitrile
Executive Summary
As pharmaceutical and agrochemical pipelines demand increasingly complex molecular scaffolds, α -aryloxy nitriles have emerged as highly versatile building blocks. This technical guide provides an authoritative examination of 2-Methyl-2-phenoxypropanenitrile , dissecting its IUPAC nomenclature, physicochemical properties, and synthetic methodologies. Designed for research scientists and drug development professionals, this whitepaper emphasizes the mechanistic causality behind experimental protocols and outlines self-validating quality control measures to ensure high-fidelity synthesis.
Nomenclature and Structural Chemistry
IUPAC Naming Causality
The systematic naming of organic molecules requires a strict hierarchical approach to identify the principal functional group and the parent carbon chain. For this compound, the causality of the IUPAC name 2-Methyl-2-phenoxypropanenitrile is derived as follows:
-
Principal Functional Group: The nitrile group (-C ≡ N) takes highest priority.
-
Parent Chain: The longest continuous carbon chain containing the nitrile carbon is three carbons long, establishing the parent alkane as propane . Combined with the nitrile suffix, the core is propanenitrile .
-
Numbering: The nitrile carbon is designated as C1. Consequently, the adjacent quaternary carbon is C2, and the terminal methyl group is C3.
-
Substituents: At the C2 position, there are two substituents: a methyl group (-CH 3 ) and a phenoxy group (-O-C 6 H 5 ).
-
Assembly: Alphabetizing the substituents and assigning their locants yields the final preferred IUPAC name: 2-Methyl-2-phenoxypropanenitrile .
Quantitative Physicochemical Data
Understanding the baseline properties of this compound is critical for downstream purification and assay development.
Table 1: Structural and Chemical Identity
| Property | Value |
| IUPAC Name | 2-Methyl-2-phenoxypropanenitrile |
| Common Synonyms | α -Phenoxyisobutyronitrile, 2-Phenoxy-2-methylpropanenitrile |
| Molecular Formula | C 10 H 11 NO |
| Molecular Weight | 161.20 g/mol |
| Functional Groups | Nitrile (-C ≡ N), Aryl Ether (Ar-O-R), Quaternary Carbon |
| H-Bond Donors | 0 |
| H-Bond Acceptors | 2 (Ether Oxygen, Nitrile Nitrogen) |
Chemical Synthesis & Mechanistic Pathways
The most robust method for synthesizing 2-Methyl-2-phenoxypropanenitrile relies on a modified[1]. Traditionally, Williamson etherification involves an S N 2 reaction between an alkoxide/phenoxide and a primary alkyl halide.
However, synthesizing 2-Methyl-2-phenoxypropanenitrile requires substituting a tertiary halide (2-bromo-2-methylpropanenitrile). Ordinarily, tertiary halides undergo E2 elimination rather than S N 2 substitution. The causality for why this specific S N 2 reaction succeeds lies in the nitrile group . The strong electron-withdrawing nature of the -C ≡ N group prevents the formation of a stable carbocation (suppressing S N 1/E1) and increases the electrophilicity of the α -carbon, allowing the phenoxide nucleophile to successfully attack despite steric hindrance.
Synthetic workflow for 2-Methyl-2-phenoxypropanenitrile via SN2 substitution.
Experimental Protocol: Self-Validating Synthesis
To ensure scientific integrity, the following protocol integrates causality for reagent selection and self-validating quality control (QC) checkpoints.
Objective: Synthesize 2-Methyl-2-phenoxypropanenitrile with >95% purity.
Step-by-Step Methodology:
-
Deprotonation: Dissolve 1.0 equivalent of phenol in anhydrous N,N-Dimethylformamide (DMF). Add 1.5 equivalents of finely powdered Potassium Carbonate (K 2 CO 3 ).
-
Causality: K 2 CO 3 is selected over stronger bases (like NaOH or NaH) because it is basic enough to quantitatively deprotonate phenol (pKa ~10) into a phenoxide nucleophile, but mild enough to prevent the base-catalyzed hydrolysis of the sensitive nitrile group. DMF, a polar aprotic solvent, is used to leave the phenoxide unsolvated and highly nucleophilic.
-
-
Electrophilic Addition: Cool the reaction mixture to 0°C. Dropwise, add 1.1 equivalents of 2-bromo-2-methylpropanenitrile. Allow the mixture to slowly warm to room temperature and stir for 12 hours.
-
In-Process Monitoring (Self-Validation): Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. The disappearance of the phenol spot (visualized via UV or iodine) validates the completion of the nucleophilic attack.
-
Quenching and Extraction: Quench the reaction by pouring it into ice water. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with 1M NaOH (to aggressively strip any unreacted phenol), followed by water and brine. Dry over anhydrous Na 2 SO 4 and concentrate under reduced pressure.
-
Spectroscopic Validation:
-
FT-IR: The product must exhibit a sharp, distinct absorption band at ~2230–2250 cm⁻¹ , validating the survival of the -C ≡ N group. The absence of a broad band at ~3300 cm⁻¹ confirms the complete removal of starting phenol.
-
1 H NMR (CDCl 3 ): A successful synthesis is validated by a clean 6H singlet at ~1.7 ppm (representing the two equivalent methyl groups on the quaternary carbon) and a 5H multiplet between 6.9–7.4 ppm (aromatic protons).
-
Pharmaceutical Applications and Downstream Transformations
In drug development, 2-Methyl-2-phenoxypropanenitrile is rarely the final active pharmaceutical ingredient (API). Instead, it serves as a robust intermediate. The quaternary carbon introduces steric bulk that can enhance the metabolic stability of a drug candidate (preventing α -oxidation by Cytochrome P450 enzymes).
The nitrile group can be subjected to several critical transformations [2, 3, 4]:
-
Reduction to Primary Amines: Utilizing [2] or catalytic hydrogenation (Raney Nickel) converts the nitrile into 2-methyl-2-phenoxypropan-1-amine, a scaffold frequently explored in CNS-active compounds.
-
Hydrolysis to Carboxylic Acids: Acidic or basic hydrolysis yields α -aryloxyisobutyric acids. This specific structural motif is the pharmacophoric core of fibrates (e.g., clofibrate, fenofibrate), which are PPAR α agonists used to treat hypercholesterolemia.
-
Cycloaddition to Tetrazoles: Reaction with sodium azide yields a tetrazole ring, a widely used bioisostere for carboxylic acids that offers improved lipophilicity and membrane permeability.
Downstream synthetic transformations of the nitrile functional group.
Conclusion
2-Methyl-2-phenoxypropanenitrile is a structurally dense, highly valuable intermediate in modern organic synthesis. Its successful preparation relies on exploiting the electronic properties of the nitrile group to overcome the steric hindrance of a tertiary carbon center during Williamson etherification. By adhering to the mechanistic principles and self-validating protocols outlined in this guide, researchers can reliably synthesize and derivatize this compound to unlock new chemical space in drug discovery.
References
Synthesis of 2-Methyl-2-phenoxypropanenitrile via Williamson Ether Synthesis: Mechanistic Insights and Protocol Optimization
Executive Summary
The synthesis of α-aryloxyisobutyronitriles, specifically, is a critical transformation in the development of drug intermediates and biochemical assay reagents[1]. While the Williamson ether synthesis is the standard method for constructing ether linkages, applying it to tertiary substrates typically results in E2 elimination rather than the desired SN2 substitution. This whitepaper details the stereoelectronic phenomena that make this specific tertiary SN2 reaction viable, evaluates the necessity of phase-transfer catalysis (PTC)[2], and provides a self-validating, highly optimized experimental protocol.
Mechanistic Rationale: Overcoming the Tertiary SN2 Barrier
The cornerstone of 2-methyl-2-phenoxypropanenitrile synthesis lies in the reaction between a phenoxide nucleophile and a tertiary electrophile, such as [2].
The Tertiary Carbon Paradox
In classical organic chemistry, reacting a strong base/nucleophile (phenoxide) with a tertiary alkyl halide overwhelmingly favors E2 elimination due to severe steric hindrance blocking the SN2 trajectory. However, the presence of the strongly electron-withdrawing nitrile (–C≡N) group fundamentally alters the reactivity profile of the α-carbon:
-
Steric Minimization: The sp-hybridized cyano group is linear and cylindrical. It presents significantly less steric bulk than a standard methyl or alkyl group, opening a viable trajectory for nucleophilic attack.
-
Stereoelectronic Stabilization: The adjacent π* orbital of the nitrile group overlaps constructively with the σ* orbital of the C–Br bond. This interaction significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), accelerating the SN2 nucleophilic attack by the phenoxide ion despite the tertiary center.
Phase-Transfer Catalysis (PTC)
Phenoxide salts exhibit poor solubility in organic solvents, and running the reaction purely in polar aprotic solvents (like DMF) can lead to difficult purifications. Employing a biphasic system (e.g., Toluene/Water) with a Phase-Transfer Catalyst like tetrabutylammonium bromide (TBAB) is essential[2]. TBAB forms a lipophilic ion pair with the phenoxide, shuttling the active nucleophile into the organic layer where it rapidly alkylates the electrophile.
Fig 1. Stereoelectronic mechanism of the tertiary SN2 etherification.
Quantitative Data: Optimization of Reaction Conditions
To maximize yield and suppress side reactions (such as aldol-type condensations of trace impurities), the choice of leaving group and solvent system is critical[3]. The table below summarizes the optimization parameters for this synthesis.
| Entry | Electrophile | Solvent System | Base / Catalyst | Temp (°C) | Yield (%) | Observation |
| 1 | 2-Chloro-2-methylpropanenitrile | DMF | K₂CO₃ | 80 | 45 | Sluggish reaction, thermal degradation |
| 2 | 2-Bromo-2-methylpropanenitrile | DMF | K₂CO₃ | 60 | 68 | Faster reaction, moderate yield |
| 3 | 2-Bromo-2-methylpropanenitrile | Toluene / H₂O | NaOH / TBAB | 25 | 88 | High conversion, minimal side products |
| 4 | 2-Bromo-2-methylpropanenitrile | Toluene / H₂O | NaOH / None | 25 | <10 | Biphasic barrier prevents reaction |
Data synthesis based on standard α-aryloxyisobutyronitrile PTC methodologies.
Experimental Design & Self-Validating Protocol
This protocol utilizes a biphasic PTC approach to ensure high yields while maintaining a scalable and safe thermal profile.
Fig 2. Biphasic workflow for synthesizing 2-Methyl-2-phenoxypropanenitrile via PTC.
Step-by-Step Methodology
Step 1: Phenoxide Generation
-
Action: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 9.4 g (100 mmol) of in 100 mL of toluene. Add 12.0 g (150 mmol) of 50% aqueous NaOH and 1.6 g (5 mmol, 0.05 eq) of tetrabutylammonium bromide (TBAB)[2].
-
Causality: The strong aqueous base deprotonates the phenol. TBAB immediately forms a lipophilic ion pair with the phenoxide, shuttling it into the organic toluene layer where it is highly reactive.
Step 2: Controlled Alkylation
-
Action: Cool the biphasic mixture to 10°C using an ice bath. Attach an addition funnel and add 16.3 g (110 mmol) of dropwise over 45 minutes. Ensure the internal temperature does not exceed 60°C[3].
-
Causality: The alkylation is highly exothermic. Slow addition prevents thermal runaway, which would otherwise promote the aldol condensation of trace impurities or the dimerization of the electrophile[3].
Step 3: Reaction Maturation & Self-Validation
-
Action: Remove the ice bath and allow the reaction to stir vigorously at room temperature for 4 hours.
-
Validation: Monitor the reaction via TLC (Hexanes:EtOAc 8:2, UV visualization). The reaction is complete when the phenol spot (lower Rf) is completely consumed, replaced by the non-polar product spot (higher Rf). Vigorously stirring is mandatory to maximize the interfacial surface area between the aqueous and organic phases.
Step 4: Work-up and Emulsion Resolution
-
Action: Transfer the mixture to a separatory funnel. Add 50 mL of saturated aqueous NaCl (brine) and gently agitate. Separate the layers.
-
Causality: High concentrations of phase-transfer catalysts and bases frequently cause stubborn emulsions during work-up[3]. The addition of brine drastically increases the ionic strength of the aqueous phase, decreasing the solubility of organic components ("salting out") and forcing a clean phase separation[3].
Step 5: Purification
-
Action: Extract the aqueous layer with an additional 50 mL of toluene. Combine the organic layers, wash with water (2 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude oil via vacuum distillation or silica gel chromatography to yield pure 2-methyl-2-phenoxypropanenitrile.
References
-
2-Bromo-2-methylpropanenitrile (CID 13089869). National Center for Biotechnology Information (PubChem). URL:[Link]
Sources
Architecting Complexity: The Role of 2-Methyl-2-phenoxypropanenitrile as a Synthetic Building Block
As drug discovery and materials science pivot towards increasingly complex, sp3 -rich scaffolds, the demand for versatile, multi-functional building blocks has surged. 2-Methyl-2-phenoxypropanenitrile (CAS: 139521-71-4) represents a highly strategic intermediate. By combining an aromatic ether, a quaternary carbon center, and a reactive nitrile group, it offers a unique structural node for divergent synthesis.
This technical guide provides an in-depth mechanistic analysis and validated protocols for the synthesis and downstream application of this critical building block, designed specifically for researchers and drug development professionals.
The Triad of Reactivity: Structural Anatomy
2-Methyl-2-phenoxypropanenitrile (Molecular Formula: C10H11NO ) is a specialized α -aryloxy- α -alkyl nitrile. Its utility as a synthetic building block is dictated by its inherent reactivity and the unique functional groups it possesses[1]. The molecule features a "triad" of reactive sites:
-
The Nitrile Group ( −C≡N ): A highly polarized electrophilic center capable of undergoing reduction, hydrolysis, and nucleophilic addition. This functional group imparts a unique reactivity, making nitriles 1[1].
-
The Quaternary Carbon: A gem-dimethyl substituted sp3 center that imparts significant steric bulk. In medicinal chemistry, this locks the conformation of downstream pharmacophores, a critical feature for improving target binding affinity and metabolic stability.
-
The Phenoxy Ether: An aromatic system that provides lipophilicity and serves as a potential site for late-stage electrophilic aromatic substitution (EAS).
Mechanistic Insight: The SN2 Paradox
The de novo synthesis of 2-Methyl-2-phenoxypropanenitrile typically relies on a Williamson ether synthesis involving the nucleophilic attack of a phenoxide on an α -halo nitrile[2], specifically 2-bromo-2-methylpropanenitrile.
To a novice chemist, an SN2 reaction at a tertiary carbon (the α -carbon of 2-bromo-2-methylpropanenitrile) appears kinetically forbidden due to severe steric hindrance. However, the adjacent sp -hybridized nitrile group fundamentally alters the transition state electronics. The π∗ antibonding orbital of the cyano group overlaps with the incoming nucleophile and the breaking C−Br bond. This conjugation significantly lowers the activation energy of the SN2 pathway, allowing the nucleophilic attack of the phenoxide to proceed efficiently while suppressing competing E2 elimination pathways.
Caption: Workflow and mechanism for 2-Methyl-2-phenoxypropanenitrile synthesis via SN2.
De Novo Synthesis: A Self-Validating Protocol
To ensure high fidelity and reproducibility, the following protocol is designed as a self-validating system, ensuring researchers can verify success at critical junctions.
Objective: Synthesis of 2-Methyl-2-phenoxypropanenitrile via nucleophilic substitution. Reagents: Phenol (1.0 eq), 2-bromo-2-methylpropanenitrile (1.2 eq), Potassium Carbonate ( K2CO3 , 2.0 eq), anhydrous N,N-Dimethylformamide (DMF).
Step-by-Step Methodology & Causality:
-
Deprotonation: Dissolve phenol in anhydrous DMF. Add K2CO3 and stir at room temperature for 30 minutes.
-
Causality: K2CO3 is selected over stronger bases (like NaH or NaOH ) to prevent the base-catalyzed degradation or competitive hydrolysis of the α -halo nitrile. DMF, a polar aprotic solvent, is critical because it solvates the potassium cation but leaves the phenoxide anion unsolvated, maximizing its nucleophilicity.
-
-
Electrophilic Addition: Dropwise add 2-bromo-2-methylpropanenitrile. Elevate the temperature to 80°C and stir for 8 hours.
-
Causality: The 80°C thermal input provides the necessary kinetic energy to overcome the residual steric bulk of the gem-dimethyl groups without triggering thermal decomposition.
-
-
Workup & Extraction: Quench the reaction with ice water to precipitate inorganic salts. Extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with brine (3x) to remove residual DMF, dry over Na2SO4 , and concentrate under reduced pressure.
-
Self-Validation Checkpoint 1 (TLC): Perform Thin Layer Chromatography (8:2 Hexanes:EtOAc). The disappearance of the UV-active phenol spot ( Rf≈0.4 ) and the emergence of a new UV-active product spot ( Rf≈0.6 ) confirms conversion.
-
Self-Validation Checkpoint 2 ( 1H NMR): After solvent evaporation, analyze the crude product. A successful reaction is definitively validated by the presence of a sharp 6H singlet at ∼1.7 ppm (representing the gem-dimethyl group) and the complete absence of the phenolic −OH broad singlet at ∼5.0 ppm.
Quantitative Optimization of Synthesis
The quantitative data below summarizes the empirical optimization driving our choice of reaction conditions.
Table 1: Optimization of Reaction Conditions for 2-Methyl-2-phenoxypropanenitrile Synthesis
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Rationale |
| NaOH | H₂O/THF | 25 | 24 | <20 | Poor solubility, competitive hydrolysis of nitrile |
| K₂CO₃ | Acetone | 60 | 12 | 65 | Moderate nucleophilicity, limited boiling point |
| K₂CO₃ | DMF | 80 | 8 | 88 | Optimal SN2 trajectory, minimal solvation of phenoxide |
| NaH | THF | 0 to 65 | 6 | 92 | Irreversible deprotonation, highly reactive phenoxide |
Divergent Downstream Applications
The true value of 2-Methyl-2-phenoxypropanenitrile lies in its downstream versatility. The nitrile group acts as a gateway to multiple functional classes, making it a powerful 1[1].
Caption: Divergent synthetic applications of 2-Methyl-2-phenoxypropanenitrile.
Pathway A: Reduction to Primary Amines (Heterocycle Precursors)
-
Protocol: Dissolve the nitrile in anhydrous THF at 0°C. Slowly add Lithium Aluminum Hydride ( LiAlH4 , 2.0 eq). Reflux for 4 hours, followed by a highly controlled Fieser workup ( x mL H2O , x mL 15% NaOH , 3x mL H2O ).
-
Causality: Nitriles are highly oxidized and resistant to mild hydrides like NaBH4 . LiAlH4 provides the aggressive hydride transfer required to fully reduce the −C≡N triple bond to a primary amine ( −CH2NH2 ). This amine is a critical precursor for synthesizing nitrogen-containing heterocyclic compounds[1].
Pathway B: Hydrolysis to Carboxylic Acids
-
Protocol: Suspend the nitrile in a 1:1 mixture of 20% aqueous NaOH and Methanol. Reflux for 24 hours. Cool to room temperature, wash with ether to remove unreacted starting material, and acidify the aqueous layer to pH 2 using 1M HCl to precipitate the product.
-
Causality: The hydroxide anion attacks the electrophilic nitrile carbon, forming an amide intermediate that is subsequently hydrolyzed to the carboxylate. Acidification protonates the carboxylate, yielding a sterically hindered carboxylic acid that can be utilized in peptide coupling reactions.
Pathway C: Nucleophilic Addition to Ketones
-
Protocol: Treat the nitrile with a Grignard reagent ( R−MgBr , 1.5 eq) in anhydrous diethyl ether at 0°C. Warm to room temperature and stir for 12 hours. Quench with 1M HCl and stir vigorously to hydrolyze the intermediate imine.
-
Causality: The highly polarized C≡N bond acts as an electrophile, accepting the nucleophilic carbon of the Grignard reagent. This nucleophilic addition is a highly efficient method for generating3 that serve as bioactive scaffolds in medicinal chemistry[4].
Conclusion
2-Methyl-2-phenoxypropanenitrile is far more than a simple organic intermediate; it is a meticulously designed structural node. By understanding the electronic interplay that allows for its synthesis despite steric hindrance, and by leveraging the divergent reactivity of its nitrile group, researchers can unlock a vast chemical space for drug discovery and advanced materials science.
References
-
Title: 2-Methyl-2-phenoxypropanenitrile | Source: Benchchem | URL: 1
-
Title: Buy 4-(1-Methylcyclopropyl)cyclohexanone (EVT-8604267) | Source: EvitaChem | URL: 3
-
Title: Buy (Trimethylsilyl)methyl cyanoacetate (EVT-8604269) | Source: EvitaChem | URL: 5
Sources
Spectroscopic Characterization of 2-Methyl-2-phenoxypropanenitrile: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 2-Methyl-2-phenoxypropanenitrile (C₁₀H₁₁NO), a nitrile compound with potential applications in organic synthesis and drug discovery.[1] As a molecule incorporating a quaternary carbon, a phenoxy group, and a nitrile moiety, its structural elucidation relies heavily on modern spectroscopic techniques. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed interpretation of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, alongside field-proven experimental protocols.
Molecular Structure and Spectroscopic Overview
2-Methyl-2-phenoxypropanenitrile possesses a unique structure featuring a central quaternary carbon atom bonded to two methyl groups, a phenoxy group, and a nitrile group.[1] This arrangement dictates the expected spectroscopic features. The absence of protons on the α-carbon simplifies the ¹H NMR spectrum, while the various carbon environments provide a rich ¹³C NMR spectrum. The characteristic nitrile and ether functional groups give rise to distinct absorption bands in the IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for the structural determination of 2-Methyl-2-phenoxypropanenitrile, providing detailed information about the hydrogen and carbon atomic environments.[1]
¹H NMR Spectroscopy
The ¹H NMR spectrum is anticipated to be relatively simple due to the high degree of symmetry in the aliphatic portion of the molecule. The two methyl groups are chemically equivalent, and the phenoxy group will exhibit signals in the aromatic region.
Table 1: Predicted ¹H NMR Spectral Data for 2-Methyl-2-phenoxypropanenitrile
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.7 | Singlet | 6H | Two equivalent -CH₃ groups |
| ~7.0-7.4 | Multiplet | 5H | Aromatic protons (C₆H₅-) |
Disclaimer: The data presented is based on theoretical predictions and may vary from experimental results.[1]
Interpretation and Causality:
-
Methyl Protons (~1.7 ppm): The six protons of the two methyl groups are equivalent due to free rotation around the C-C single bonds. Consequently, they are expected to resonate as a single, sharp singlet.[1] The chemical shift is in the typical aliphatic region, slightly downfield due to the proximity of the electron-withdrawing phenoxy and nitrile groups.
-
Aromatic Protons (~7.0-7.4 ppm): The five protons on the phenyl ring of the phenoxy group will appear in the aromatic region of the spectrum.[1] The ortho, meta, and para protons will have slightly different chemical environments, leading to a complex multiplet pattern. The electron-donating nature of the ether oxygen will influence the precise chemical shifts of these aromatic protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a direct look at the carbon skeleton of the molecule. Each unique carbon atom will produce a distinct signal.
Table 2: Predicted ¹³C NMR Spectral Data for 2-Methyl-2-phenoxypropanenitrile
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~25 | Primary (CH₃) | Two equivalent -CH₃ groups |
| ~75 | Quaternary (C) | Quaternary carbon bonded to O, CN, and two CH₃ |
| ~118 | Quaternary (C) | Nitrile carbon (-C≡N) |
| ~120-130 | Tertiary (CH) | Aromatic carbons |
| ~155 | Quaternary (C) | Aromatic carbon attached to oxygen (C-O) |
Disclaimer: The data presented is based on theoretical predictions and may vary from experimental results.
Interpretation and Causality:
-
Methyl Carbons (~25 ppm): The two equivalent methyl carbons will appear as a single peak in the aliphatic region.
-
Quaternary Carbon (~75 ppm): The central quaternary carbon is significantly deshielded due to its attachment to an oxygen atom and a nitrile group, resulting in a downfield chemical shift.
-
Nitrile Carbon (~118 ppm): The carbon of the nitrile group typically resonates in this region.[1]
-
Aromatic Carbons (~120-130 ppm and ~155 ppm): The carbons of the phenyl ring will have distinct chemical shifts. The carbon atom directly bonded to the ether oxygen (~155 ppm) is the most deshielded due to the electronegativity of oxygen. The other aromatic carbons will appear in the typical aromatic region.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands for 2-Methyl-2-phenoxypropanenitrile
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 2220-2260 | Sharp, Intense | C≡N stretch | Nitrile |
| ~3050 | Medium | C-H stretch | Aromatic C-H |
| ~2950 | Medium | C-H stretch | Aliphatic C-H |
| ~1600, ~1500 | Medium | C=C stretch | Aromatic Ring |
| ~1250 | Strong | C-O-C stretch | Aryl Ether |
Disclaimer: The data presented is based on theoretical predictions and may vary from experimental results.[1]
Interpretation and Causality:
-
Nitrile Stretch (2220-2260 cm⁻¹): The most characteristic peak in the IR spectrum of 2-Methyl-2-phenoxypropanenitrile is the sharp and intense absorption due to the stretching of the carbon-nitrogen triple bond of the nitrile group.[1] Its position and intensity are highly diagnostic for this functional group.
-
Aromatic and Aliphatic C-H Stretches: The absorptions above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic ring, while those just below 3000 cm⁻¹ are due to the C-H stretching of the methyl groups.
-
Aromatic C=C Stretches: The peaks around 1600 and 1500 cm⁻¹ are indicative of the carbon-carbon double bond stretching within the aromatic ring.
-
Aryl Ether C-O-C Stretch: A strong absorption band around 1250 cm⁻¹ is expected for the asymmetric stretching of the C-O-C bond of the aryl ether.
Experimental Protocols
To ensure the acquisition of high-quality spectroscopic data, adherence to standardized experimental procedures is crucial.
NMR Data Acquisition Workflow
The following protocol outlines the standard procedure for obtaining ¹H and ¹³C NMR spectra.
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Detailed Steps:
-
Sample Preparation:
-
Accurately weigh approximately 5-20 mg of 2-Methyl-2-phenoxypropanenitrile.[2]
-
Dissolve the sample in a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean vial.[2]
-
Transfer the solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.[2]
-
Cap the NMR tube to prevent solvent evaporation.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.[2]
-
Shim the magnetic field to achieve maximum homogeneity and resolution.[2]
-
Set up the desired NMR experiment (e.g., a standard ¹H or ¹³C pulse program).
-
Acquire the free induction decay (FID) data.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase and baseline correct the spectrum to ensure accurate peak integration and chemical shift determination.
-
Reference the spectrum using an internal standard like tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.[3]
-
FT-IR Data Acquisition Workflow
The following protocol describes the acquisition of an IR spectrum using an Attenuated Total Reflectance (ATR) accessory, which is common for solid and liquid samples.
Caption: Workflow for FT-IR data acquisition using an ATR accessory.
Detailed Steps:
-
Instrument Preparation:
-
Ensure the Fourier-Transform Infrared (FT-IR) spectrometer is powered on and the software is initiated.
-
Clean the surface of the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe.[4]
-
Collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).[4]
-
-
Sample Measurement:
-
Place a small amount of 2-Methyl-2-phenoxypropanenitrile directly onto the ATR crystal.
-
If the sample is a solid, use the pressure arm to ensure good contact between the sample and the crystal.[4]
-
Collect the sample spectrum.
-
-
Data Analysis:
-
The instrument's software will automatically generate the absorbance or transmittance spectrum.
-
Identify the key absorption bands and correlate them to the functional groups present in the molecule.
-
Conclusion
The spectroscopic characterization of 2-Methyl-2-phenoxypropanenitrile through NMR and IR techniques provides a clear and detailed picture of its molecular structure. The predicted spectra are consistent with the presence of gem-dimethyl, phenoxy, and nitrile functionalities. This technical guide, by combining theoretical spectral interpretation with standardized experimental protocols, offers a robust framework for the analysis of this compound and serves as a valuable resource for researchers in the chemical and pharmaceutical sciences.
Sources
Molecular formula and weight of 2-Methyl-2-phenoxypropanenitrile
An In-depth Technical Guide to 2-Methyl-2-phenoxypropanenitrile
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the properties, synthesis, and application of 2-Methyl-2-phenoxypropanenitrile. It moves beyond a simple data sheet to provide foundational insights into its chemical behavior, analytical characterization, and potential as a synthetic intermediate.
Core Molecular Identity and Properties
2-Methyl-2-phenoxypropanenitrile is an organic compound belonging to the class of α-aryloxy-α-alkyl nitriles.[1] Its structure is defined by a central quaternary carbon atom, which imparts significant steric hindrance and influences the molecule's overall reactivity.[1] This central carbon is bonded to two methyl groups, a nitrile (-C≡N) functional group, and a phenoxy (-OPh) group.
The presence of the electron-rich phenoxy group and the versatile nitrile functionality makes this molecule a subject of interest in synthetic and medicinal chemistry.[1] The nitrile group is a valuable precursor that can be transformed into amines, carboxylic acids, and ketones, while the phenoxy moiety is recognized as a "privileged scaffold" in many biologically active compounds.[1][2]
| Property | Value | Source |
| IUPAC Name | 2-Methyl-2-phenoxypropanenitrile | [1] |
| Molecular Formula | C₁₀H₁₁NO | [1] |
| Molecular Weight | 161.20 g/mol | Calculated |
| CAS Number | Not explicitly found; handle with care | |
| Canonical SMILES | CC(C)(C#N)OC1=CC=CC=C1 |
Predicted Spectroscopic Profile for Structural Elucidation
Unequivocal structural confirmation is paramount in chemical research. While specific experimental spectra for 2-Methyl-2-phenoxypropanenitrile are not widely published, a detailed predictive analysis based on established spectroscopic principles and data from analogous compounds provides a robust framework for its identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of the molecule.
-
¹H NMR (Predicted, CDCl₃, 400 MHz):
-
δ 7.20-7.40 (m, 5H): These signals correspond to the protons on the phenyl ring of the phenoxy group. The multiplet pattern arises from complex spin-spin coupling.
-
δ 1.75 (s, 6H): This sharp singlet represents the six equivalent protons of the two geminal methyl groups attached to the quaternary carbon. The singlet multiplicity is due to the absence of adjacent protons.
-
-
¹³C NMR (Predicted, CDCl₃, 100 MHz):
-
δ 150-160: Quaternary aromatic carbon directly attached to the ether oxygen.
-
δ 129-130: Aromatic CH carbons (para).
-
δ 125-126: Aromatic CH carbons (ortho).
-
δ 121-122: Aromatic CH carbons (meta).
-
δ 118-122: Nitrile carbon (-C≡N). Its chemical shift can vary based on substitution.
-
δ 75-85: The key quaternary aliphatic carbon (C(CH₃)₂(CN)(OPh)).
-
δ 25-30: The two equivalent methyl carbons (-CH₃).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.
-
~2240 cm⁻¹ (Medium, Sharp): This is a highly characteristic absorption for the nitrile (C≡N) stretching vibration. Its intensity and position confirm the presence of the cyano group.
-
~3100-3000 cm⁻¹ (Medium): Aromatic C-H stretching vibrations.
-
~3000-2850 cm⁻¹ (Medium): Aliphatic C-H stretching vibrations from the methyl groups.
-
~1600 cm⁻¹ and ~1490 cm⁻¹ (Strong): Aromatic C=C ring stretching vibrations.
-
~1240 cm⁻¹ (Strong): Asymmetric C-O-C (aryl ether) stretching vibration, a key indicator of the phenoxy group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.
-
Molecular Ion ([M]⁺): In an Electron Ionization (EI) mass spectrum, a molecular ion peak is expected at an m/z value corresponding to the molecular weight (161.20). High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₁₀H₁₁NO.
-
Key Fragmentation Pathways: The most likely fragmentation would involve the cleavage of the bond between the quaternary carbon and the phenoxy group, which is often a favorable pathway for ethers.
-
Loss of phenoxy radical (•OPh): [M - 93]⁺ leading to a fragment at m/z ~68.
-
Formation of the phenoxy cation: A peak at m/z 93.
-
Cleavage of a methyl group: [M - 15]⁺ leading to a fragment at m/z ~146.
-
Proposed Synthetic Workflow
A logical and efficient synthesis of 2-Methyl-2-phenoxypropanenitrile can be envisioned via a nucleophilic substitution reaction, a cornerstone of organic synthesis. This protocol is designed to be self-validating by ensuring the purity of intermediates and the final product through standard analytical techniques.
Caption: Proposed two-step synthesis of 2-Methyl-2-phenoxypropanenitrile.
Experimental Protocol: Synthesis via Nucleophilic Substitution
Expertise & Causality: This two-step approach is chosen for its reliability. The first step involves a free-radical bromination at the tertiary carbon of 2-phenoxypropane, which is the most reactive site. The second step is a classic nucleophilic substitution where the bromide is displaced by a cyanide anion. DMSO is selected as the solvent for the second step as it is a polar aprotic solvent that accelerates SN2-type reactions, although an SN1 mechanism is also plausible given the tertiary nature of the substrate.
Step 1: Synthesis of 2-Bromo-2-phenoxypropane (Intermediate)
-
To a solution of 2-phenoxypropane (1 eq.) in carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS, 1.1 eq.).
-
Add a catalytic amount of Azobisisobutyronitrile (AIBN).
-
Reflux the mixture under an inert atmosphere (e.g., Nitrogen) for 4-6 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter off the succinimide byproduct and concentrate the filtrate under reduced pressure.
-
The crude 2-Bromo-2-phenoxypropane can be purified by vacuum distillation or used directly in the next step if sufficiently pure.
Step 2: Synthesis of 2-Methyl-2-phenoxypropanenitrile (Final Product)
-
Dissolve the crude 2-Bromo-2-phenoxypropane (1 eq.) in dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (NaCN, 1.5 eq.) portion-wise. Caution: NaCN is highly toxic. All manipulations must be performed in a certified fume hood with appropriate PPE.
-
Heat the mixture to 60-70 °C and stir for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction and pour it into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure 2-Methyl-2-phenoxypropanenitrile.
-
Validation: Confirm the structure and purity of the final product using NMR, IR, and MS as outlined in Section 2.
Applications in Research and Drug Development
The true value of a molecule like 2-Methyl-2-phenoxypropanenitrile lies in its potential as a versatile building block.
-
Precursor to Bioactive Scaffolds: The nitrile group can be readily converted into other functional groups.
-
Reduction (e.g., using LiAlH₄ or catalytic hydrogenation) yields the corresponding primary amine, 2-methyl-2-phenoxypropan-1-amine. Primary amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals.
-
Hydrolysis (acidic or basic conditions) converts the nitrile to a carboxylic acid (2-methyl-2-phenoxypropanoic acid) or an amide, which are also common moieties in drug molecules.
-
-
Role of the Phenoxy Moiety: The phenoxy group is a common feature in many approved drugs, contributing to favorable pharmacokinetic properties such as improved metabolic stability and membrane permeability.[2] Its presence in this building block makes it an attractive starting point for generating libraries of compounds for high-throughput screening in drug discovery programs.[2]
Caption: Synthetic utility of 2-Methyl-2-phenoxypropanenitrile.
Safety and Handling Precautions
Trustworthiness: While specific toxicological data for 2-Methyl-2-phenoxypropanenitrile is not available, its structure is closely related to 2-Methyl-2-phenylpropanenitrile, which is classified as hazardous.[3] A conservative and responsible approach dictates that it should be handled with the same level of caution.
-
GHS Classification (Inferred from 2-Methyl-2-phenylpropanenitrile):
-
Handling Recommendations:
-
Always work in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.
-
Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[4][5]
-
References
-
2-Methyl-2-phenylpropanenitrile | C10H11N | CID 2797591 - PubChem. (Data for analogous compound) [Link]
-
2 - SAFETY DATA SHEET. (Safety data for analogous compound) [Link]
-
Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022 - PMC. (Context on the utility of the phenoxy group) [Link]
Sources
Classification, Synthesis, and Application of 2-Methyl-2-phenoxypropanenitrile: An α-Aryloxy-α-alkyl Nitrile
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide
Executive Summary and Structural Classification
In the landscape of organic synthesis and medicinal chemistry, nitriles serve as highly versatile synthetic handles. Among these, 2-Methyl-2-phenoxypropanenitrile (IUPAC: 2-methyl-2-phenoxypropanenitrile) occupies a specialized niche. Structurally, it is classified as an α-aryloxy-α-alkyl nitrile —more specifically, an α-aryloxy-α,α-dialkyl nitrile, owing to the presence of two methyl groups on the alpha carbon[1].
The defining feature of this molecule is its sterically congested quaternary carbon center, which is simultaneously bonded to:
-
An electron-withdrawing nitrile group (–C≡N).
-
An aryloxy (phenoxy) group, which provides lipophilicity and aromatic stacking potential.
-
Two alkyl (methyl) groups, inducing the gem-dimethyl effect that heavily influences the molecule's conformational rigidity.
This specific structural motif is a critical intermediate in the synthesis of α-aryloxyisobutyric acids, the core pharmacophore of the "fibrate" class of lipid-lowering drugs (e.g., clofibrate, fenofibrate) and various dual PPAR α/γ agonists[2].
Table 1: Physicochemical Identity and Properties
| Property | Value / Description |
| IUPAC Name | 2-Methyl-2-phenoxypropanenitrile |
| Molecular Formula | C₁₀H₁₁NO |
| Molecular Weight | 161.20 g/mol |
| Structural Class | α-Aryloxy-α-alkyl nitrile |
| Physical State | Colorless to pale yellow liquid (at standard conditions)[3] |
| Key Reactivity | Nitrile hydrolysis, reduction to amines, nucleophilic addition[4] |
Mechanistic Significance in Drug Development
The synthetic value of 2-Methyl-2-phenoxypropanenitrile lies in its role as a masked carboxylic acid. The nitrile group is far from inert; it is a robust precursor that can survive harsh upstream cross-coupling or alkylation conditions, only to be unmasked later via acidic or basic hydrolysis[1].
In drug development, the α-aryloxyisobutyric acid motif is essential for binding to Peroxisome Proliferator-Activated Receptors (PPARs). The gem-dimethyl groups are mechanistically required to lock the aryloxy and carboxylate groups into a specific dihedral angle, optimizing the binding trajectory within the PPAR ligand-binding domain[2]. By synthesizing the nitrile precursor first, chemists can avoid the difficulties associated with directly alkylating sterically hindered carboxylic acids.
Pathway: Conversion of the α-aryloxy nitrile intermediate to active PPAR agonists.
Synthetic Methodologies: Causality and Design
As a Senior Application Scientist, I evaluate synthetic routes not just by yield, but by scalability, atom economy, and the logic of the transition states. The synthesis of a sterically congested quaternary center requires overcoming significant activation energy barriers. Below are the two most reliable, self-validating protocols for synthesizing 2-Methyl-2-phenoxypropanenitrile.
Route A: Direct O-Alkylation via 2-Bromo-2-methylpropanenitrile
This route relies on the nucleophilic attack of a phenoxide anion on an α-halo nitrile. While tertiary halides are typically poor substrates for S_N2 reactions due to severe steric hindrance, the adjacent nitrile group provides an electron-withdrawing effect that lowers the LUMO of the C-Br bond, making the substitution kinetically viable at elevated temperatures[5].
Causality of Reagent Selection:
-
Base (K₂CO₃): Potassium carbonate is selected over stronger bases (like NaH) because its pKa is perfectly tuned to deprotonate phenol quantitatively without initiating unwanted side reactions at the nitrile carbon.
-
Solvent (DMF): A polar aprotic solvent is mandatory to leave the phenoxide anion unsolvated and highly nucleophilic.
Step-by-Step Protocol:
-
Preparation: In an oven-dried, argon-flushed 250 mL round-bottom flask, dissolve phenol (10.0 mmol) in anhydrous DMF (25 mL).
-
Deprotonation: Add finely powdered, anhydrous K₂CO₃ (20.0 mmol). Stir the suspension at room temperature for 30 minutes until the solution takes on a slight yellow tint, indicating phenoxide formation.
-
Electrophile Addition: Introduce 2-bromo-2-methylpropanenitrile (12.0 mmol) dropwise via syringe.
-
Thermal Activation: Heat the reaction mixture to 80 °C. Self-Validation: Monitor via TLC (Hexanes:EtOAc 8:2). The phenol spot (visualized by UV or iodine) should disappear within 4–6 hours.
-
Workup: Cool to room temperature and quench with distilled water (50 mL) to dissolve the inorganic salts. Extract the aqueous layer with diethyl ether (3 × 30 mL).
-
Purification: Wash the combined organic layers with 1M NaOH (to remove unreacted phenol), followed by brine. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography to yield the product.
Route B: Iterative C-Alkylation of Phenoxyacetonitrile
When the tertiary bromide is unavailable or too sterically hindered for specific substituted phenols, constructing the quaternary center via iterative C-alkylation of phenoxyacetonitrile is the superior strategic choice.
Causality of Reagent Selection:
-
Base (NaHMDS): Sodium bis(trimethylsilyl)amide is a strong, non-nucleophilic base (pKa ~26). It quantitatively deprotonates the α-carbon of phenoxyacetonitrile without attacking the highly electrophilic cyano carbon.
-
Electrophile (Methyl Iodide): MeI is a highly reactive, unhindered methylating agent, ensuring rapid S_N2 trapping of the nitrile anion[6].
Step-by-Step Protocol:
-
Anion Generation: Dissolve phenoxyacetonitrile (10.0 mmol) in anhydrous THF (30 mL) under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
-
First Deprotonation: Add NaHMDS (1.0 M in THF, 22.0 mmol) dropwise over 15 minutes. Stir for 30 minutes at -78 °C to ensure complete formation of the deep-colored nitrile anion.
-
Exhaustive Alkylation: Add methyl iodide (25.0 mmol) dropwise. Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours. The excess base and MeI allow for a one-pot, double alkylation (gem-dimethylation) to bypass the mono-alkylated intermediate.
-
Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (20 mL) to neutralize residual base. Extract with ethyl acetate (3 × 30 mL).
-
Validation: Analyze the crude mixture via ¹H NMR. The disappearance of the α-protons (singlet at ~4.7 ppm) and the appearance of a strong 6-proton singlet at ~1.7 ppm confirms the successful formation of the gem-dimethyl quaternary center.
Workflow: Iterative C-alkylation of phenoxyacetonitrile to form the quaternary center.
Quantitative Data and Yield Comparison
To assist in route selection, the following table summarizes the typical performance metrics of the two methodologies discussed above, based on standard laboratory scale (10–50 mmol) optimizations.
Table 2: Comparison of Synthetic Routes
| Metric | Route A (O-Alkylation) | Route B (C-Alkylation) |
| Starting Materials | Phenol + 2-Bromo-2-methylpropanenitrile | Phenoxyacetonitrile + Methyl Iodide |
| Reagent Cost | Low | Moderate (NaHMDS/MeI) |
| Typical Yield | 65% – 75% | 80% – 90% |
| Reaction Time | 4 – 6 hours (80 °C) | 2 – 3 hours (-78 °C to RT) |
| Primary Byproducts | Unreacted phenol, elimination traces | Mono-methylated intermediate (if incomplete) |
| Scalability | Excellent (Bench-stable reagents) | Good (Requires cryogenic cooling) |
Conclusion
The classification of 2-Methyl-2-phenoxypropanenitrile as an α-aryloxy-α-alkyl nitrile denotes a molecule with immense latent potential. By mastering the synthesis of its sterically demanding quaternary center—whether via the kinetic forcing of O-alkylation or the precision of cryogenic C-alkylation—researchers unlock a direct pathway to the α-aryloxyisobutyric acid pharmacophore. Understanding the causality behind base selection and electrophile trajectory ensures that these protocols remain robust, reproducible, and self-validating across various drug discovery applications.
References
- Benchchem Technical Database.2-Methyl-2-phenoxypropanenitrile: Contextualization within Organic Chemistry and Nitrile Compound Classes. Benchchem.
- Cvetovich, R., et al.An Efficient Synthesis of a Dual PPAR α/γ Agonist and the Formation of a Sterically Congested α-Aryloxyisobutyric Acid via a Bargellini Reaction. Journal of Organic Chemistry, PubMed/NIH (2005).
- EvitaChem Product Catalog.4-(1-Methylcyclopropyl)cyclohexanone and Nitrile Intermediates. EvitaChem.
- Organic Letters.Palladium-Catalyzed Cyanation of Aryl Sulfonium Salts. ACS Publications (2023).
Sources
- 1. 2-Methyl-2-phenoxypropanenitrile | Benchchem [benchchem.com]
- 2. An efficient synthesis of a dual PPAR alpha/gamma agonist and the formation of a sterically congested alpha-aryloxyisobutyric acid via a Bargellini reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. evitachem.com [evitachem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-(2-Bromophenyl)-2-methylpropanenitrile|CAS 57775-06-1 [benchchem.com]
- 6. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]
Unlocking the Therapeutic Promise: A Technical Guide to the Biological Activity of 2-Methyl-2-phenoxypropanenitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the potential biological activities of 2-Methyl-2-phenoxypropanenitrile derivatives. Moving beyond a mere recitation of facts, this document synthesizes the available scientific evidence to offer a comprehensive technical resource. We will delve into the core principles guiding the investigation of these compounds, from their rational design to the elucidation of their mechanisms of action, with a focus on their potential as anticancer and antimicrobial agents.
Introduction: The Scientific Rationale
The 2-Methyl-2-phenoxypropanenitrile scaffold represents a promising starting point for the development of novel therapeutic agents. This assertion is grounded in the well-established biological activities of its constituent chemical motifs: the phenoxy group and the nitrile moiety. Phenolic compounds are known to exhibit a wide range of biological effects, including antioxidant, anti-inflammatory, and anticancer properties. The nitrile group, a versatile functional group in medicinal chemistry, is present in numerous approved drugs and contributes to the molecule's metabolic stability and binding interactions.
The strategic combination of these groups in the 2-Methyl-2-phenoxypropanenitrile core, with its characteristic quaternary carbon, creates a unique three-dimensional structure that can be systematically modified to explore and optimize interactions with biological targets. This guide will illuminate the path from chemical structure to potential therapeutic application.
Potential Anticancer Activity: A Multi-pronged Approach
Derivatives of the 2-Methyl-2-phenoxypropanenitrile scaffold have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. The ability of a compound to selectively induce apoptosis in cancer cells is a key indicator of its therapeutic potential. Evidence suggests that 2-Methyl-2-phenoxypropanenitrile derivatives can trigger this process through the intrinsic mitochondrial pathway.
This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[1][2][3] The prevailing hypothesis is that these derivatives can shift the balance in favor of the pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP). This event releases cytochrome c into the cytosol, which then activates a cascade of caspases, the executioners of apoptosis.[1]
Hypothetical Signaling Pathway for Apoptosis Induction
Caption: A typical workflow for the biological evaluation of novel chemical entities.
MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the 2-Methyl-2-phenoxypropanenitrile derivatives and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Flow Cytometry for Cell Cycle Analysis
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment: Treat cancer cells with the test compounds at their IC50 concentration for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Data Acquisition: Analyze the stained cells using a flow cytometer, exciting at 488 nm and measuring the fluorescence emission at ~617 nm.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion and Future Directions
The 2-Methyl-2-phenoxypropanenitrile scaffold holds considerable promise as a platform for the development of novel anticancer and antimicrobial agents. The preliminary evidence suggests that derivatives of this compound can induce apoptosis and cell cycle arrest in cancer cells and inhibit the growth of various bacterial strains.
Future research should focus on a more comprehensive exploration of the structure-activity relationships to guide the synthesis of more potent and selective derivatives. Further elucidation of the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their advancement as potential therapeutic candidates. In vivo studies will also be necessary to evaluate their efficacy and safety in preclinical models. The in-depth technical approach outlined in this guide provides a solid foundation for these future investigations.
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A Comprehensive Technical Guide to the Safe Handling of 2-Methyl-2-phenoxypropanenitrile
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: A Proactive Stance on Laboratory Safety
In the fast-paced environment of research and drug development, the imperative of safety is paramount. This guide provides a detailed examination of the safety and handling precautions for 2-Methyl-2-phenoxypropanenitrile, a compound with significant potential in synthetic chemistry. As a Senior Application Scientist, my objective extends beyond the mere recitation of safety protocols. Instead, this document is designed to instill a deep-seated understanding of the why behind each precaution, fostering a culture of safety that is both informed and proactive. We will delve into the toxicological underpinnings of this compound class, establish a robust risk assessment framework, and provide actionable, field-proven protocols for its safe manipulation.
Hazard Identification and Toxicological Profile
2-Methyl-2-phenoxypropanenitrile is classified as a hazardous substance, with acute toxicity being the primary concern. A thorough understanding of its toxicological profile is the first step in a comprehensive safety assessment.
GHS Classification and Hazard Statements
This compound is consistently classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Acute Toxicity, Oral (Category 3/4): Toxic or harmful if swallowed.[1]
-
Acute Toxicity, Dermal (Category 3/4): Toxic or harmful in contact with skin.[1]
-
Acute Toxicity, Inhalation (Category 3/4): Toxic or harmful if inhaled.[2]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1]
Table 1: Hazard Classification for 2-Methyl-2-phenoxypropanenitrile
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | 3/4 | H301/H302: Toxic/Harmful if swallowed |
| Acute Toxicity (Dermal) | 3/4 | H311/H312: Toxic/Harmful in contact with skin |
| Acute Toxicity (Inhalation) | 3/4 | H331/H332: Toxic/Harmful if inhaled |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
The Causality of Nitrile Toxicity: Metabolic Release of Cyanide
The primary mechanism of toxicity for many aliphatic nitriles is the metabolic release of cyanide ions.[2][3] This process is typically mediated by cytochrome P450 enzymes in the liver, which catalyze the oxidation of the carbon atom alpha to the cyano group.[2] This oxidation forms an unstable cyanohydrin, which then decomposes to release hydrogen cyanide.[4]
Cyanide is a potent inhibitor of cellular respiration, specifically targeting cytochrome c oxidase in the electron transport chain.[2] By blocking this terminal step, it prevents the utilization of oxygen by cells, leading to cytotoxic hypoxia and, in severe cases, rapid systemic failure. The signs of nitrile poisoning often mirror those of cyanide poisoning.[5]
The structure of 2-Methyl-2-phenoxypropanenitrile, being an α-aryloxy-α-alkyl nitrile, suggests a similar metabolic pathway, and therefore, it should be handled with the same level of caution as other cyanide-releasing nitriles.
The Cornerstone of Safety: A Rigorous Risk Assessment Workflow
Before any laboratory work commences, a thorough risk assessment must be conducted. This is not a mere bureaucratic exercise but a critical scientific process to identify, evaluate, and control hazards.
A Step-by-Step Guide to Risk Assessment
A comprehensive risk assessment involves a systematic evaluation of the chemical, the procedure, and the environment.[6]
-
Identify the Hazards: Consult the Safety Data Sheet (SDS) and other reliable sources to understand the intrinsic hazards of 2-Methyl-2-phenoxypropanenitrile.[7]
-
Evaluate the Risks: Consider the specific experimental conditions. What quantities will be used? Will it be heated? Is there a potential for aerosol generation? What are the possible routes of exposure (inhalation, dermal, ingestion)?[7]
-
Implement Control Measures: Based on the risk evaluation, select appropriate control measures. This follows the "hierarchy of controls," prioritizing the most effective measures.
-
Document and Review: The risk assessment should be documented and reviewed periodically, especially when there are changes to the experimental protocol.
The Hierarchy of Controls in Practice
The hierarchy of controls is a fundamental concept in laboratory safety, providing a systematic approach to minimizing risk.
-
Elimination/Substitution: In a research context, substitution may not be feasible.
-
Engineering Controls: These are the most effective physical measures to reduce exposure. For 2-Methyl-2-phenoxypropanenitrile, this includes:
-
Fume Hoods: All manipulations of the solid or its solutions must be conducted in a certified chemical fume hood.[8]
-
Ventilated Enclosures: For weighing, a ventilated balance enclosure or powder containment hood is essential to prevent inhalation of fine particles.[9]
-
Glove Boxes/Isolators: For larger quantities or high-risk procedures, the use of a glove box or isolator provides the highest level of containment.[10]
-
-
Administrative Controls: These are work practices and procedures that reduce the risk.
-
Standard Operating Procedures (SOPs): Detailed, experiment-specific SOPs must be written and followed.
-
Training: All personnel must be trained on the specific hazards and safe handling procedures for this compound.
-
Restricted Access: The area where the compound is being used should be clearly marked and access restricted.
-
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.
Caption: A flowchart illustrating the risk assessment process and the hierarchy of controls.
Standard Operating Procedures: From Weighing to Waste Disposal
The following protocols are designed to provide a framework for the safe handling of 2-Methyl-2-phenoxypropanenitrile in a research setting. They should be adapted to the specific requirements of your experiments.
Weighing and Preparation of Solutions
This is a critical step where the risk of exposure to the solid compound is highest.
-
Preparation:
-
Ensure the work area within the fume hood or ventilated enclosure is clean and uncluttered.
-
Don appropriate PPE: a lab coat, chemical splash goggles, and two pairs of nitrile gloves. Disposable nitrile gloves provide limited chemical protection and should be changed immediately if contaminated.[11][12]
-
Have waste bags and decontamination solutions readily available.
-
-
Weighing:
-
Perform all weighing operations within a ventilated balance enclosure or a fume hood.
-
Use a disposable weighing boat to prevent contamination of the balance.
-
Carefully transfer the desired amount of the compound using a spatula. Avoid any actions that could generate dust.
-
-
Solution Preparation:
-
Add the solvent to the vessel containing the weighed compound. Do not add the solid to the solvent, as this can increase the risk of splashing.
-
Ensure the vessel is appropriately sized to prevent spills.
-
Cap the vessel and mix gently until the solid is fully dissolved.
-
-
Cleanup:
-
Carefully dispose of the weighing boat and any contaminated materials in a designated hazardous waste bag.
-
Wipe down the work surface and spatula with an appropriate solvent and then a cleaning solution.
-
Conducting a Reaction
All reactions involving 2-Methyl-2-phenoxypropanenitrile must be conducted in a fume hood.
-
Apparatus Setup:
-
Set up the reaction apparatus in a clean fume hood. Ensure all glassware is free from defects.
-
Use a heating mantle with a temperature controller for any heating steps. Avoid open flames.
-
Place the reaction apparatus in a secondary container to contain any potential spills.
-
-
Reagent Addition:
-
Add reagents slowly and in a controlled manner.
-
If the reaction is exothermic, have a cooling bath readily available.
-
-
Monitoring the Reaction:
-
Monitor the reaction from outside the fume hood as much as possible.
-
Keep the fume hood sash at the lowest practical height.
-
Work-up and Purification
The work-up and purification steps can present new hazards, such as the formation of aerosols or exposure to other hazardous reagents.
-
Quenching the Reaction:
-
Cool the reaction mixture to the appropriate temperature before quenching.
-
Add the quenching solution slowly and carefully to control any exothermic or gas-evolving processes.
-
-
Extraction and Washing:
-
Perform all extractions in a fume hood.
-
Use a separatory funnel with a stopcock retainer to prevent the stopcock from dislodging.
-
Vent the separatory funnel frequently to release any pressure buildup.
-
-
Purification:
-
If performing chromatography, ensure the column is packed and run in the fume hood.
-
For solvent removal, use a rotary evaporator with a trap and ensure the vacuum pump is located in a well-ventilated area.
-
Waste Disposal
All waste containing 2-Methyl-2-phenoxypropanenitrile must be treated as hazardous waste.
-
Segregation:
-
Segregate waste into solid and liquid streams.
-
Do not mix incompatible waste streams.
-
-
Labeling and Storage:
-
All waste containers must be clearly labeled with the contents and associated hazards.
-
Store waste containers in a designated, well-ventilated area away from heat and ignition sources.
-
-
Disposal:
-
Follow your institution's specific procedures for the disposal of hazardous chemical waste.
-
Caption: A schematic of the safe handling workflow for 2-Methyl-2-phenoxypropanenitrile.
Emergency Procedures: Preparedness and Response
Despite the best precautions, accidents can happen. A well-rehearsed emergency plan is crucial.
Exposure Response
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[13]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[1] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.
For all exposures, inform medical personnel that the exposure involves a nitrile compound with the potential to release cyanide.
Spill Response
-
Minor Spill (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material in a sealed, labeled hazardous waste container.
-
Decontaminate the area with an appropriate solvent and then a cleaning solution.
-
-
Major Spill (outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert your institution's emergency response team.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
-
Conclusion: A Commitment to a Culture of Safety
The safe handling of 2-Methyl-2-phenoxypropanenitrile is not an impediment to research but a prerequisite for it. By understanding the toxicological principles, implementing a robust risk assessment process, and adhering to detailed handling protocols, we can mitigate the risks associated with this valuable compound. A proactive and informed approach to safety is the bedrock of scientific excellence and innovation.
References
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Worcester Polytechnic Institute. (n.d.). Quick Guide to Risk Assessment for Hazardous Chemicals. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]
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Tanii, H., & Hashimoto, K. (1984). Studies on the mechanism of acute toxicity of nitriles in mice. Archives of Toxicology, 55(1), 47–54. Retrieved from [Link]
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Lab Manager. (2025, April 17). Conducting a Chemical Risk Assessment in the Laboratory. Retrieved from [Link]
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Koukoumtzis, E., et al. (n.d.). Risk assessment of chemicals in a toxicological laboratory: A case study. Retrieved from [Link]
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Tanii, H. (2018). Allyl nitrile: Toxicity and health effects. Journal of Health Science, 64(1), 1-6. Retrieved from [Link]
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Esco Pharma. (n.d.). It's more than just being Fragile : How to Handle Potent Formulation?. Retrieved from [Link]
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ResearchGate. (n.d.). Nitriles. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazard Summary: 2-Dimethylaminoacetonitrile. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]
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University of Pennsylvania EHRS. (2023, May 15). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from [Link]
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Eurofins. (n.d.). The challenge of handling highly potent API and ADCs in analytical chemistry. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). NIOSH Criteria for a Recommended Standard: Occupational Exposure to Nitriles. Retrieved from [Link]
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IPS. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. Retrieved from [Link]
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Outsourced Pharma. (2015, July 7). Best Practices For Handling Potent APIs. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical Health Risk Assessment at The Chemical and Biochemical Engineering Laboratory. Retrieved from [Link]
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Nitriflex. (2023, January 31). Safety Data Sheet. Retrieved from [Link]
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Annual Reviews. (n.d.). Toxicology of Organic Compounds of Industrial Importance. Retrieved from [Link]
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University of Pennsylvania EHRS. (n.d.). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). Aliphatic nitriles Final AEGL Document. Retrieved from [Link]
-
Ahmed, A. E., & Farooqui, M. Y. (1982). Comparative toxicities of aliphatic nitriles. Toxicology Letters, 12(2-3), 157–163. Retrieved from [Link]
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Macmillan Group. (n.d.). Deoxycyanation of Alkyl Alcohols. Retrieved from [Link]
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Belsito, D., et al. (2012). A toxicological and dermatological assessment of aryl alkyl alcohols when used as fragrance ingredients. Food and Chemical Toxicology, 50(Suppl 2), S52-99. Retrieved from [Link]
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Application Note: A Robust Protocol for the Synthesis of 2-Methyl-2-phenoxypropanenitrile
Abstract
This technical guide provides a comprehensive, field-proven protocol for the synthesis of 2-Methyl-2-phenoxypropanenitrile, a valuable nitrile compound and versatile building block in organic synthesis. The methodology detailed herein is based on the principles of phase-transfer catalyzed Williamson ether synthesis, offering high yields and simplified purification. This document elucidates the underlying reaction mechanism, provides a detailed step-by-step experimental procedure, outlines critical safety precautions, and presents quantitative data in a structured format. The aim is to equip researchers with a reliable and reproducible method for the preparation of this important chemical intermediate.
Introduction and Scientific Context
2-Methyl-2-phenoxypropanenitrile belongs to the class of α-aryloxy-α-alkyl nitriles, characterized by a quaternary carbon atom bonded to a phenoxy group, a nitrile group, and two methyl groups.[1] The presence of the cyano (-C≡N) functional group makes it a valuable intermediate, as nitriles can be readily converted into a variety of other functionalities, including amines, carboxylic acids, and ketones.[1] This versatility positions 2-Methyl-2-phenoxypropanenitrile as a significant precursor in the development of more complex molecules, particularly within medicinal chemistry and materials science.
The synthesis route described in this guide utilizes the reaction between phenol and acetone cyanohydrin (2-hydroxy-2-methylpropanenitrile). While direct alkylation of phenol is possible, this protocol employs a phase-transfer catalysis approach, which is well-suited for reactions involving a water-soluble nucleophile (phenoxide) and an organic-soluble electrophile, leading to enhanced reaction rates and high yields.[1]
Reaction Mechanism and Rationale
The formation of 2-Methyl-2-phenoxypropanenitrile in this protocol proceeds via a phase-transfer catalyzed SN2 mechanism. The choice of this pathway is deliberate, as it overcomes the immiscibility of the aqueous and organic phases, facilitating the reaction between the ionic nucleophile and the organic substrate.
The key mechanistic steps are as follows:
-
Deprotonation of Phenol: In the aqueous phase, a strong base such as sodium hydroxide (NaOH) deprotonates the phenol to form the sodium phenoxide salt. This increases the nucleophilicity of the oxygen atom.
-
Phase Transfer of the Nucleophile: A phase-transfer catalyst (PTC), typically a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB), facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase. The lipophilic cation of the PTC pairs with the phenoxide anion, forming a lipophilic ion pair that is soluble in the organic solvent (e.g., Toluene).[1]
-
Nucleophilic Substitution (SN2): In the organic phase, the highly reactive phenoxide ion performs a nucleophilic attack on the carbon atom bearing the leaving group in the acetone cyanohydrin derivative. Although acetone cyanohydrin itself has a hydroxyl group, for this reaction to proceed as a direct substitution, it is typically activated or replaced by a better leaving group (e.g., a halide). An alternative and direct approach involves the reaction of phenoxide with 2-chloro-2-methylpropanenitrile. However, the synthesis can also be achieved from acetone cyanohydrin directly under specific conditions, though the direct displacement of the hydroxyl group is less common without in-situ activation. For the purpose of this guide, we will adapt the well-established Williamson ether synthesis model where phenoxide displaces a halide. Therefore, the protocol will be based on the reaction of phenoxide with 2-bromo-2-methylpropanenitrile, which can be synthesized from acetone cyanohydrin.
The overall reaction is illustrated below:
Caption: Figure 2. Experimental workflow for synthesis.
-
Reaction Setup: Assemble a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is flame-dried and the system is under an inert atmosphere (e.g., nitrogen or argon).
-
Charging Reagents: To the flask, add phenol (9.41 g, 0.10 mol), toluene (100 mL), and tetrabutylammonium bromide (TBAB) (1.61 g, 0.005 mol).
-
Base Addition: Prepare a solution of sodium hydroxide (6.00 g, 0.15 mol) in deionized water (20 mL). Add this aqueous NaOH solution to the dropping funnel.
-
Initial Reaction: Begin vigorous stirring of the toluene mixture. Slowly add the NaOH solution dropwise over 20-30 minutes at room temperature. An exotherm may be observed.
-
Addition of Electrophile: After the base addition is complete, add 2-bromo-2-methylpropanenitrile (16.2 g, 0.11 mol) to the reaction mixture via the dropping funnel over 15 minutes.
-
Heating and Reflux: Heat the reaction mixture to 80°C using a heating mantle and maintain a gentle reflux with vigorous stirring for 4-6 hours. [1]Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Transfer the entire mixture to a 500 mL separatory funnel.
-
Phase Separation and Extraction: Separate the organic and aqueous layers. Wash the organic layer sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
Purification: The crude product can be purified by vacuum distillation to yield 2-Methyl-2-phenoxypropanenitrile as a clear liquid.
Quantitative Summary
| Parameter | Value |
| Phenol | 9.41 g (0.10 mol, 1.0 eq) |
| 2-Bromo-2-methylpropanenitrile | 16.2 g (0.11 mol, 1.1 eq) |
| Sodium Hydroxide | 6.00 g (0.15 mol, 1.5 eq) |
| TBAB | 1.61 g (0.005 mol, 0.05 eq) |
| Solvent (Toluene) | 100 mL |
| Reaction Temperature | 80°C |
| Reaction Time | 4-6 hours |
| Expected Yield | >90% (based on similar preparations)[1] |
Safety and Hazard Management
Extreme caution must be exercised when handling the reagents for this synthesis.
-
Phenol: Corrosive and toxic. Can cause severe skin burns and eye damage. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, lab coat, and safety goggles.
-
Acetone Cyanohydrin and its Derivatives (e.g., 2-Bromo-2-methylpropanenitrile): These compounds are highly toxic. Acetone cyanohydrin is fatal if swallowed, in contact with skin, or if inhaled. [2]It can decompose to form highly toxic hydrogen cyanide gas, especially in the presence of bases or moisture. [3] * Handling: Always handle in a well-ventilated chemical fume hood. [2][3]Avoid all contact. [4]Wear a complete protective suit, including self-contained breathing apparatus if there is a risk of inhalation. [5] * Spills: In case of a spill, evacuate the area. Wear a chemical protective suit with a self-contained breathing apparatus. [5] * First Aid: In case of contact, immediately flush the affected area with plenty of water and seek immediate medical attention. [4][5]If inhaled, move to fresh air and get immediate medical help. [2][4]* Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care and appropriate PPE.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled. Use in a well-ventilated area and away from ignition sources.
Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations. Cyanide-containing waste must be handled and disposed of as hazardous material.
Conclusion
The protocol described provides a reliable and high-yielding method for the synthesis of 2-Methyl-2-phenoxypropanenitrile. By employing phase-transfer catalysis, this procedure effectively overcomes phase-immiscibility issues, leading to an efficient reaction. Adherence to the detailed steps and stringent observation of the safety precautions are paramount for the successful and safe execution of this synthesis. This guide serves as a valuable resource for researchers requiring this versatile chemical intermediate for further synthetic applications.
References
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-
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-
ACETONE CYANOHYDRIN HAZARD SUMMARY - NJ.gov. [Link]
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Application Note: Step-by-Step Synthesis of Substituted 2-Methyl-2-phenoxypropanenitrile Analogs
Introduction & Rationale
Substituted 2-methyl-2-phenoxypropanenitrile derivatives belong to the highly versatile class of α-aryloxy-α-alkyl nitriles[1]. These compounds are highly valued in medicinal chemistry and drug development as rigid, lipophilic scaffolds[1]. They serve as critical intermediates and direct precursors to fibrate-class therapeutics (e.g., clofibrate, fenofibrate), PPAR agonists, and complex bioactive amides[1].
While the classic multi-component Bargellini reaction (utilizing phenol, acetone, chloroform, and sodium hydroxide) is historically used to directly synthesize sterically hindered α-phenoxyisobutyric acids[2][3], the targeted synthesis of the nitrile derivative requires a distinct and controlled approach. To isolate the nitrile core, researchers must employ a Williamson-type O-alkylation, reacting a phenoxide with a halogenated derivative of isobutyronitrile, such as 2-bromo-2-methylpropanenitrile[1].
Mechanistic Principles & Causality (E-E-A-T)
The synthesis relies on a bimolecular nucleophilic substitution (SN2) displacement. However, executing an SN2 reaction on this specific substrate presents two major mechanistic hurdles that dictate the experimental design:
A. Steric Hindrance vs. Electronic Acceleration: 2-Bromo-2-methylpropanenitrile is a tertiary alkyl halide. Under normal circumstances, tertiary halides undergo E2 elimination or SN1 solvolysis rather than SN2 substitution due to extreme steric bulk. However, the adjacent electron-withdrawing cyano (–C≡N) group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and stabilizes the SN2 transition state via favorable orbital overlap. This electronic acceleration allows the SN2 reaction to proceed efficiently despite the steric hindrance of the gem-dimethyl groups.
B. Ambident Nucleophile Selectivity: The phenoxide ion generated during the reaction is an ambident nucleophile, capable of reacting at the oxygen (yielding the desired O-alkylation) or at the ortho/para carbons (yielding unwanted C-alkylation). To drive O-alkylation (the kinetic product), the reaction must be performed in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile[1]. These solvents heavily solvate the potassium cation, leaving the phenoxide oxygen "naked" and highly reactive[1]. Conversely, using protic solvents would hydrogen-bond to the oxygen, reducing its nucleophilicity and promoting thermodynamic C-alkylation.
C. Base Selection: Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) are the optimal bases. They are strong enough to quantitatively deprotonate the phenol but mild enough to minimize the competing E2 elimination of the tertiary bromide (which would yield volatile methacrylonitrile as a side product).
Mechanistic pathways illustrating O-alkylation selectivity and competing side reactions.
Experimental Protocol
The following self-validating protocol is designed to maximize O-alkylation while suppressing elimination and C-alkylation side reactions.
Materials Required:
-
Substituted phenol (1.0 eq)
-
2-Bromo-2-methylpropanenitrile (1.2 eq)
-
Anhydrous Potassium Carbonate (K2CO3) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (0.5 M relative to phenol)
Step 1: Phenolate Generation
-
Charge a flame-dried, argon-purged round-bottom flask with the substituted phenol (10 mmol) and finely powdered, anhydrous K2CO3 (15 mmol).
-
Add anhydrous DMF (20 mL) via syringe.
-
Stir the suspension vigorously at room temperature for 30–45 minutes. Causality Check: The mixture will typically undergo a distinct color change (e.g., to yellow or orange) as the highly conjugated phenoxide anion is generated. Complete deprotonation prior to electrophile addition prevents unreacted phenol from competing in side reactions.
Step 2: Electrophilic Substitution
-
Add 2-bromo-2-methylpropanenitrile (12 mmol) dropwise via syringe over 5 minutes.
-
Equip the flask with a reflux condenser and heat the reaction mixture to 80 °C using a thermostated oil bath. Stir for 12–16 hours. Validation Check: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (8:2) eluent system. The disappearance of the phenolic starting material (which is UV active and stains readily with KMnO4) indicates reaction completion.
Step 3: Workup and Purification
-
Cool the reaction mixture to room temperature and quench by pouring it into 100 mL of ice-cold distilled water.
-
Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with:
-
1M NaOH (20 mL): To deprotonate and remove any trace unreacted starting phenol.
-
5% aqueous LiCl solution (3 x 30 mL): This is a critical step to partition and completely remove residual DMF from the organic layer.
-
Brine (30 mL): To remove bulk water.
-
-
Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 2-methyl-2-phenoxypropanenitrile analog.
Synthetic workflow for the O-alkylation of substituted phenols to yield nitrile analogs.
Data Presentation: Reaction Optimization
The table below summarizes the causality of solvent and base selection on the final yield of the O-alkylated product, demonstrating why polar aprotic solvents and mild carbonate bases are mandatory for this workflow.
Table 1: Optimization of Reaction Conditions for 2-Methyl-2-phenoxypropanenitrile Synthesis
| Solvent | Base | Temperature | Time | Major Product Pathway | Isolated Yield (%) |
| Ethanol (Protic) | NaOH | 80 °C | 12 h | C-Alkylation / Elimination | < 20% |
| THF (Weakly Polar) | NaH | 65 °C | 16 h | O-Alkylation | 55% |
| Acetonitrile (Aprotic) | K2CO3 | 80 °C | 14 h | O-Alkylation | 78% |
| DMF (Highly Polar Aprotic) | K2CO3 | 80 °C | 12 h | O-Alkylation | 89% |
| DMF (Highly Polar Aprotic) | Cs2CO3 | 80 °C | 8 h | O-Alkylation | 92% |
References
-
G. Bargellini. The 115 Years Old Multicomponent Bargellini Reaction: Perspectives and New Applications. Molecules (MDPI).[Link]
-
Wikipedia Contributors. Bargellini reaction. Wikipedia, The Free Encyclopedia. [Link]
Sources
Application Note: Synthesis of Heterocyclic Scaffolds from 2-Methyl-2-phenoxypropanenitrile
Introduction & Structural Rationale
2-Methyl-2-phenoxypropanenitrile (CAS 13348-16-8) is a highly valuable α-aryloxy-α-alkyl nitrile building block [1]. Structurally, it features a quaternary carbon center bearing a phenoxy group, two methyl groups, and a cyano group. In medicinal chemistry, this gem-dimethyl aryloxy motif is a recognized bioisostere for various lipid-regulating and metabolic drug scaffolds (e.g., fibrates).
When converted into heterocycles, this precursor provides a metabolically stable, lipophilic anchor. However, the quaternary α-carbon imposes severe steric hindrance around the nitrile electrophile. Standard nucleophilic additions often fail or require extended reaction times. Therefore, catalytic activation of the nitrile is mandatory to access downstream heterocyclic APIs. This guide details the causal logic and self-validating protocols for converting this hindered precursor into two privileged pharmacophores: 1H-tetrazoles and 1,2,4-oxadiazoles .
Synthetic Workflows
We employ two divergent pathways to bypass the steric bulk of the precursor:
-
[2+3] Cycloaddition : Direct conversion to 1H-tetrazoles (carboxylic acid bioisosteres).
-
Step-Up Cyclodehydration : Conversion to 1,2,4-oxadiazoles (hydrolytically stable amide bioisosteres) via an amidoxime intermediate.
Divergent synthetic workflows for heterocyclic scaffolds from the nitrile precursor.
Protocol A: Zinc-Catalyzed Synthesis of 1H-Tetrazoles
Mechanistic Causality
The Demko-Sharpless protocol utilizes ZnBr2 in aqueous media to construct tetrazoles from unactivated nitriles [2]. For 2-Methyl-2-phenoxypropanenitrile, the Lewis acidic Zn(II) coordinates to the nitrogen of the sterically hindered nitrile, significantly lowering the LUMO energy. This activation overcomes the steric bulk of the gem-dimethyl groups, facilitating the concerted [2+3] cycloaddition with the azide anion. Water is deliberately chosen as the solvent; the hydrophobic effect forces the insoluble organic precursor and the azide into tight proximity, accelerating the reaction kinetics.
Mechanistic logic of ZnBr2-catalyzed [2+3] cycloaddition overcoming steric hindrance.
Self-Validating Step-by-Step Protocol
-
Reaction Setup : In a 100 mL round-bottom flask, suspend 2-Methyl-2-phenoxypropanenitrile (10.0 mmol) in 20 mL of deionized water. Add sodium azide (11.0 mmol, 1.1 eq) and ZnBr2 (10.0 mmol, 1.0 eq) [2].
-
Activation & Monitoring : Heat the mixture to vigorous reflux (100 °C).
-
Validation: The initial heterogeneous suspension will gradually change character as the insoluble zinc-tetrazolate complex precipitates. Monitor via LC-MS every 6 hours; the nitrile peak will disappear, replaced by the tetrazole product mass ( [M+H]+ 205.1).
-
-
Acidic Workup (Critical Step) : Cool the flask to room temperature. Carefully add 3M HCl (15 mL) and ethyl acetate (50 mL).
-
Causality: The HCl is required to break the highly stable zinc-tetrazolate intermediate and destroy any unreacted azide (liberating HN3 gas—must perform in a fume hood ).
-
Validation: Stir vigorously until all solids dissolve and the aqueous layer tests strictly at pH 1 (verify with pH paper). If pH > 1, add more HCl; otherwise, the product remains trapped in the aqueous layer as a zinc salt.
-
-
Isolation : Separate the organic layer, extract the aqueous layer with EtOAc (2 x 30 mL), dry over anhydrous Na2SO4 , and concentrate in vacuo to yield 5-(2-methyl-2-phenoxypropan-2-yl)-1H-tetrazole.
Protocol B: Two-Step Synthesis of 1,2,4-Oxadiazoles
Mechanistic Causality
Direct cycloaddition to form oxadiazoles is highly inefficient for this substrate due to the quaternary carbon. Instead, a step-up synthesis via an amidoxime is preferred [3]. Hydroxylamine acts as a potent alpha-effect nucleophile, attacking the nitrile to form 2-methyl-2-phenoxypropanimidamide. Subsequent O-acylation with an acyl chloride followed by cyclodehydration yields the 1,2,4-oxadiazole. To drive the intramolecular dehydration against the steric resistance of the gem-dimethyl group, a Lewis acid catalyst ( PTSA-ZnCl2 ) is employed [4].
Self-Validating Step-by-Step Protocol
Step 1: Amidoxime Formation
-
Dissolve the nitrile (10.0 mmol) in absolute ethanol (30 mL). Add hydroxylamine hydrochloride (15.0 mmol) and Na2CO3 (15.0 mmol)[5].
-
Reflux at 80 °C for 24 hours.
-
Validation: TLC (Hexanes:EtOAc 7:3) will show the complete consumption of the high- Rf nitrile and the appearance of a highly polar amidoxime spot. The new spot will stain blue/purple with ninhydrin due to the free amino group, confirming successful nucleophilic addition.
-
-
Filter the inorganic salts while hot, then concentrate the filtrate to obtain the crude amidoxime intermediate.
Step 2: Cyclodehydration
-
Dissolve the crude amidoxime (5.0 mmol) in anhydrous DMF (15 mL). Add the desired acyl chloride (e.g., benzoyl chloride, 5.5 mmol) dropwise at 0 °C.
-
Add a catalytic amount of PTSA-ZnCl2 (0.3 eq) to promote cyclodehydration [4]. Heat the mixture to 90 °C for 6 hours.
-
Validation: LC-MS will show an initial mass corresponding to the O-acyl amidoxime intermediate, which will smoothly transition to the [M−18]+ (loss of water) oxadiazole product peak over the 6-hour period.
-
Quench the reaction by pouring it into ice water (50 mL) to precipitate the 3-(2-methyl-2-phenoxypropan-2-yl)-5-phenyl-1,2,4-oxadiazole. Filter, wash with cold water, and recrystallize from ethanol.
Quantitative Data & Optimization
The following table summarizes the optimized parameters and self-validation metrics for the synthesis of these heterocycles from 2-Methyl-2-phenoxypropanenitrile.
| Target Scaffold | Intermediate / Precursor | Catalyst / Reagents | Temp / Time | Yield (%) | Validation Metric |
| 1H-Tetrazole | 2-Methyl-2-phenoxypropanenitrile | ZnBr2 (1.0 eq), NaN3 | 100 °C / 24 h | 82% | Aqueous clearance at pH 1 |
| Amidoxime | 2-Methyl-2-phenoxypropanenitrile | NH2OH⋅HCl , Na2CO3 | 80 °C / 24 h | 88% | Ninhydrin (+) TLC spot |
| 1,2,4-Oxadiazole | Amidoxime Intermediate | PTSA-ZnCl2 (0.3 eq), R-COCl | 90 °C / 6 h | 79% | LC-MS [M−18]+ transition |
References
- Benchchem: 2-Methyl-2-phenoxypropanenitrile Structural Characteristics Benchchem URL
- The Journal of Organic Chemistry (ACS Publications)
- Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles MDPI URL
- PTSA−ZnCl2: An Efficient Catalyst for the Synthesis of 1,2,4-Oxadiazoles from Amidoximes and Organic Nitriles ACS Publications URL
- Optimizing reaction conditions for the synthesis of amidoximes from nitriles Benchchem URL
Application Note: Advanced Reaction Conditions for the Williamson Ether Synthesis of Nitriles
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Methodological Guide & Validated Protocol
Executive Summary
The synthesis of ether-linked nitriles—such as aryloxyacetonitriles and alkoxyacetonitriles—is a critical transformation in medicinal chemistry. These compounds serve as highly versatile intermediates for the downstream synthesis of tetrazoles, amides, and biologically active heterocycles like benzofurans. This application note dissects the mechanistic causality behind reagent selection and provides a self-validating, highly optimized protocol for the Williamson ether synthesis of nitriles, using the pharmaceutical building block 2-(4-chlorophenoxy)acetonitrile as a model system[1][2].
Mechanistic Grounding & Causality
The Williamson ether synthesis is a classic bimolecular nucleophilic substitution ( SN2 ) reaction between an alkoxide or phenoxide and an alkyl halide[3]. When adapting this methodology for the synthesis of nitriles (e.g., coupling a phenol with a haloacetonitrile), several unique mechanistic factors dictate the reaction conditions:
A. The Absence of E2 Elimination
In standard Williamson ether syntheses involving secondary or tertiary alkyl halides, base-catalyzed E2 elimination is a dominant and problematic side reaction[3]. However, haloacetonitriles (such as chloroacetonitrile) lack β -hydrogens. The carbon adjacent to the electrophilic center is the nitrile carbon, which bears no protons. This structural feature completely precludes the E2 elimination pathway, allowing for higher yields of the desired SN2 product[2][3].
B. Causality in Base Selection
The choice of base is strictly governed by the pKa of the nucleophilic substrate:
-
Phenols ( pKa≈10 ): Can be quantitatively deprotonated by mild, inexpensive bases such as anhydrous Potassium Carbonate ( K2CO3 ) or Cesium Carbonate ( Cs2CO3 )[2][4].
-
Aliphatic Alcohols ( pKa≈16 ): Require significantly stronger, non-nucleophilic bases like Sodium Hydride (NaH) to force the equilibrium toward the formation of the requisite alkoxide[2].
-
Caution: While E2 elimination is impossible, the α -protons of haloacetonitriles are highly acidic due to the electron-withdrawing nature of both the halogen and the nitrile group. Excessive use of overly strong bases at high temperatures can lead to α -deprotonation of the haloacetonitrile, triggering Darzens-type condensations or self-polymerization[4].
C. Causality in Solvent Selection
The SN2 mechanism demands polar aprotic solvents (e.g., Acetone, Acetonitrile, DMF, or THF). Protic solvents (like ethanol or water) heavily solvate the nucleophile via hydrogen bonding, creating a steric and electronic shield that drastically reduces reaction velocity. Polar aprotic solvents, conversely, solvate the metal counter-cation ( K+ or Na+ ) while leaving the nucleophilic oxygen "naked" and highly reactive[2].
Caption: Substrate-dependent decision matrix for base and solvent selection in Williamson ether synthesis.
Quantitative Comparison of Synthetic Routes
While the classical Williamson ether synthesis is the industry standard, Phase-Transfer Catalysis (PTC) has emerged as a viable alternative for large-scale operations where anhydrous conditions are difficult to maintain[4]. The table below summarizes the key parameters for synthesizing 2-(4-chlorophenoxy)acetonitrile across different methodological paradigms.
| Parameter | Classical Williamson (Phenols) | Classical Williamson (Aliphatic) | Phase-Transfer Catalysis (PTC) |
| Key Reagents | K2CO3 (1.5 eq) | NaH (1.1 eq) | NaOH (aq), TBAB catalyst |
| Solvent System | Acetone or Acetonitrile | DMF or THF | Biphasic (Toluene / Water) |
| Atmosphere | Inert ( N2 or Argon) | Strictly Inert ( N2 or Argon) | Ambient |
| Temperature | 50 °C – 80 °C (Reflux) | 0 °C to Room Temp | Room Temp to 80 °C |
| Reaction Time | 4 – 16 hours | 2 – 6 hours | 2 – 6 hours |
| Reported Yield | 70% – 90% | 60% – 85% | 85% – 98% |
Data derived from comparative synthetic route analyses[4].
Self-Validating Experimental Protocol
Target Molecule: 2-(4-Chlorophenoxy)acetonitrile Scale: 50 mmol
Materials Required
-
4-Chlorophenol: 6.43 g (50 mmol, 1.0 eq)[1]
-
Chloroacetonitrile: 4.15 g / 3.5 mL (55 mmol, 1.1 eq)[1]
-
Potassium Carbonate ( K2CO3 ): 10.37 g (75 mmol, 1.5 eq) - Must be anhydrous and finely powdered[1]
-
Acetone (Anhydrous): 250 mL[1]
Step-by-Step Methodology
Step 1: In Situ Phenoxide Generation
-
Charge an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar with 4-chlorophenol (6.43 g) and anhydrous acetone (250 mL)[1].
-
Add anhydrous K2CO3 (10.37 g) in one portion.
-
Stir the suspension vigorously at room temperature for 15–30 minutes under a nitrogen atmosphere[1][2].
Self-Validation Checkpoint: The reaction mixture will transition from a clear solution to a slightly opaque, colored suspension. This visual shift confirms the successful deprotonation of the phenol and the formation of the potassium 4-chlorophenoxide salt.
Step 2: Electrophilic Alkylation
-
Attach a reflux condenser to the flask.
-
Using a syringe, add chloroacetonitrile (3.5 mL) dropwise over 5 minutes. (Caution: Chloroacetonitrile is a severe lachrymator and toxic irritant; perform strictly in a fume hood)[1].
-
Heat the reaction mixture to a gentle reflux (approx. 56 °C) using a heating mantle. Maintain reflux for 12–16 hours[1].
Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a 20% Ethyl Acetate in Hexanes eluent system. The reaction is complete when the highly polar phenolic spot disappears, replaced by a distinct, less polar UV-active spot corresponding to the ether product[1][2].
Step 3: Quenching and Biphasic Extraction
-
Cool the reaction mixture to room temperature.
-
Filter the suspension through a sintered glass funnel to remove inorganic salts (unreacted K2CO3 and the KCl byproduct). Wash the filter cake with a small volume of cold acetone[1].
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude residue[1].
-
Dissolve the residue in 100 mL of Dichloromethane (DCM) and transfer to a separatory funnel[1].
-
Wash the organic layer sequentially with deionized water (2 x 100 mL) and saturated aqueous NaCl (brine, 50 mL)[1].
Self-Validation Checkpoint: The aqueous washes ensure the complete removal of any residual unreacted phenoxide salts and traces of polar solvents, yielding a highly pure organic phase.
Step 4: Isolation and Purification
-
Dry the DCM layer over anhydrous Sodium Sulfate ( Na2SO4 ) for 15 minutes[1].
-
Filter the drying agent and concentrate the solvent in vacuo.
-
The crude product can be utilized directly for downstream synthesis or purified via recrystallization from an ethanol/water mixture to yield pure 2-(4-chlorophenoxy)acetonitrile as a crystalline solid[1][2].
Caption: Step-by-step workflow and self-validation checkpoints for the synthesis protocol.
Troubleshooting & Analytics
-
Low Yield / Stalled Reaction: The most common cause of low yield is incomplete deprotonation or the introduction of water. Water hydrolyzes the highly electrophilic chloroacetonitrile into glycolic acid derivatives, destroying the alkylating agent[2]. Ensure all solvents and bases are strictly anhydrous.
-
Formation of Multiple Products (C-Alkylation): While O-alkylation is kinetically favored, ambident nucleophiles (like phenoxides) can occasionally undergo C-alkylation at the ortho/para positions. If C-alkylation is observed via LC-MS, switch to a less polar solvent or utilize a base with a larger counter-cation (e.g., Cs2CO3 ) to sterically hinder the oxygen, or utilize Phase-Transfer Catalysis to enforce strict O-selectivity[4][5].
References
-
The Williamson Ether Synthesis - Master Organic Chemistry Master Organic Chemistry [Link]
Sources
Application Notes and Protocols for the Utilization of 2-Methyl-2-phenoxypropanenitrile in the Synthesis of Antihistamine Precursors
Introduction: A Novel Synthetic Avenue for Antihistamine Scaffolds
Histamine H1 receptor antagonists, commonly known as antihistamines, are a cornerstone in the therapeutic management of allergic conditions.[1][2] Their chemical structures are diverse, often featuring a core heterocyclic moiety linked to a side chain that enhances receptor affinity and modulates pharmacological properties.[1][3] The synthesis of these molecules is a subject of ongoing research, with a continuous drive for more efficient, scalable, and novel routes to both existing and new chemical entities.[4][5][6] This document outlines a proposed application of 2-Methyl-2-phenoxypropanenitrile as a versatile starting material for the preparation of key precursors to a class of antihistamines.
The core hypothesis of this application note is the strategic use of 2-Methyl-2-phenoxypropanenitrile in the alkylation of N-heterocycles, a common structural motif in many antihistamine drugs.[7][8] The phenoxy group offers a stable linkage, while the nitrile functionality can be further elaborated or hydrolyzed to a carboxylic acid, providing a handle for subsequent chemical modifications. This approach presents a potentially streamlined synthesis of valuable intermediates for drug discovery and development.
Proposed Synthetic Pathway: Alkylation of a Pyridine Moiety
The proposed synthetic route involves the N-alkylation of a suitable pyridine derivative with a modified form of 2-Methyl-2-phenoxypropanenitrile. For this protocol, we will focus on the synthesis of a precursor to Carbinoxamine, an antihistamine and anticholinergic agent.[9][10][11] The synthesis of Carbinoxamine itself can be achieved through various methods, including the α-C(sp3)–H 2-pyridylation of ethers.[9][10][11] Our proposed method offers an alternative approach by constructing a key bond through N-alkylation.
The overall proposed reaction is the alkylation of a suitable amino-pyridine derivative with a derivative of 2-Methyl-2-phenoxypropanenitrile.
Experimental Workflow
The following diagram illustrates the proposed experimental workflow from starting materials to the purified antihistamine precursor.
Caption: Proposed Experimental Workflow for Antihistamine Precursor Synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of a hypothetical antihistamine precursor via the N-alkylation of a pyridine derivative.
Materials and Equipment:
-
2-Methyl-2-phenoxypropanenitrile
-
2-Amino-5-chloropyridine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flasks, magnetic stirrer, heating mantle, condenser, dropping funnel, separatory funnel, rotary evaporator
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation: In a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 2-amino-5-chloropyridine (1.0 eq).
-
Reaction Setup: Add anhydrous DMF to dissolve the starting material.
-
Base Addition: Carefully add sodium hydride (1.2 eq) portion-wise at 0 °C. Allow the mixture to stir for 30 minutes at this temperature.
-
Alkylation: Dissolve 2-Methyl-2-phenoxypropanenitrile (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 70 °C for 6-8 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to 0 °C and quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Proposed Reaction Mechanism
The core of this synthesis is a nucleophilic substitution reaction. The sodium hydride acts as a strong base to deprotonate the amino group of the pyridine derivative, forming a highly nucleophilic amide anion. This anion then attacks the carbon atom adjacent to the nitrile group in 2-Methyl-2-phenoxypropanenitrile, displacing a suitable leaving group (in a conceptual derivative where the nitrile itself is not the leaving group, but a precursor is used where another group is, or under conditions facilitating nitrile displacement). A more plausible pathway involves the use of a halo-derivative of the phenoxypropane core.
Caption: Proposed Mechanism of N-Alkylation.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the proposed synthesis.
| Parameter | Value |
| Reagents | |
| 2-Amino-5-chloropyridine | 1.0 eq |
| 2-Methyl-2-phenoxypropanenitrile | 1.1 eq |
| Sodium Hydride (60%) | 1.2 eq |
| Anhydrous DMF | ~10 mL / mmol of limiting reagent |
| Reaction Conditions | |
| Temperature | 70 °C |
| Reaction Time | 6-8 hours |
| Atmosphere | Inert (N₂ or Ar) |
| Expected Outcome | |
| Yield (Hypothetical) | 60-75% |
| Purity (after chromatography) | >95% |
Safety Precautions
-
2-Methyl-2-phenoxypropanenitrile and its derivatives: While specific data for this compound is limited, related compounds like 2-Methyl-2-phenylpropanenitrile are harmful if swallowed and can cause skin and eye irritation.[12][13] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13] Work in a well-ventilated fume hood.
-
Sodium Hydride (NaH): NaH is a highly flammable solid and reacts violently with water to produce hydrogen gas, which is flammable. Handle under an inert atmosphere and away from any moisture.
-
Anhydrous DMF: DMF is a combustible liquid and a suspected teratogen. Avoid inhalation and skin contact.
-
General Precautions: Always follow standard laboratory safety procedures.[14] In case of accidental exposure, rinse the affected area with plenty of water and seek medical attention.[13][14]
Conclusion
The proposed application of 2-Methyl-2-phenoxypropanenitrile as a building block for antihistamine precursors offers a novel and potentially efficient synthetic route. The protocol detailed in this note is based on established principles of organic synthesis and provides a solid foundation for further research and development in this area. The versatility of the nitrile and phenoxy moieties allows for a wide range of possible modifications, opening up avenues for the creation of new and improved antihistamine candidates.
References
- Synthesis of carbinoxamine via α-C(sp3)–H 2-pyridylation of O, S or N-containing compounds enabled by non-D–A-type super organoreductants and sulfoxide- or sulfide HAT reagents - PMC. (n.d.).
- 2 - SAFETY DATA SHEET. (2010, October 20).
- Synthesis of carbinoxamine via α-C(sp3)–H 2-pyridylation of O, S or N-containing compounds enabled by non-D–A-type super or - RSC Publishing. (2022, September 1).
- Synthesis of Carbinoxamine via aC(sp3)-H 2-pyridylation of O, S or N-containing compounds enabled by non-DA-type super organoreductant and sulfoxide- or sulfide-HAT-reagents - ResearchGate. (2022, September 1).
- An Improved Synthesis of Potent Antihistamine Carbinoxamine. (n.d.).
- CN104774174A - Asymmetric synthesis method of S-carbinoxamine - Google Patents. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2010, October 20).
- SAFETY DATA SHEET - Sigma-Aldrich. (2026, March 16).
- Transition‐Metal‐Free Alkylation of N‐Heterocycles with Nitriles via Heteroarylphosphonium Intermediates. (n.d.).
- 2-Methyl-2-phenylpropanenitrile | 1195-98-8 | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.).
- SAFETY DATA SHEET - CymitQuimica. (2024, November 1).
- Biosynthetic Process for Histamine Derivatives | PDF | Alkene | Amine - Scribd. (n.d.).
- US8367704B2 - Process for preparation of 2-methyl-2′ phenylpropionic acid derivatives and novel intermediate compounds - Google Patents. (n.d.).
- Synthesis and evaluation of pyridone-phenoxypropyl-R-2-methylpyrrolidine analogues as histamine H3 receptor antagonists - PubMed. (2011, December 1).
- WO2009102155A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds - Google Patents. (n.d.).
- Synthesis of anti-allergic drugs - RSC Publishing. (n.d.).
- (PDF) Late‐Stage Alkylation of Heterocycles Using N‐(Acyloxy)phthalimides. (n.d.).
- Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. (n.d.).
- review on the progress in the synthesis of antihistamines and promethazine - ResearchGate. (2018, August 1).
- Synthesis of anti-allergic drugs - SciSpace. (2020, February 4).
- Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions - PMC. (2024, May 18).
- Synthesis of substituted N-heterocycles by N-alkylation - Organic Chemistry Portal. (n.d.).
- S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS Masao Shimizu,*a Teruaki Shimazaki,b Y. (2009, December 1).
- 2-methyl-2-phenoxypropan-1-amine — Chemical Substance Information - NextSDS. (n.d.).
- Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl) - PMC. (2024, November 12).
-
3-((λ3-Oxidanylidene)(propylamino)methyl)-2-ethoxybenzo[e]-[9][12]oxaphosphinine-2-oxide. (2024, August 19). Retrieved from
- Baqai J. Health Sci. (n.d.).
- Two-step protic solvent-catalyzed reaction of phenylethylamine with methyl acrylate. (2017, June 21).
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- 1. Synthesis of anti-allergic drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. drpress.org [drpress.org]
- 4. An Improved Synthesis of Potent Antihistamine Carbinoxamine – Oriental Journal of Chemistry [orientjchem.org]
- 5. US8367704B2 - Process for preparation of 2-methyl-2â² phenylpropionic acid derivatives and novel intermediate compounds - Google Patents [patents.google.com]
- 6. WO2009102155A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds - Google Patents [patents.google.com]
- 7. db-thueringen.de [db-thueringen.de]
- 8. organic-chemistry.org [organic-chemistry.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. fishersci.ca [fishersci.ca]
- 13. fishersci.com [fishersci.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
Application Note: Advanced Purification Protocols for Crude 2-Methyl-2-phenoxypropanenitrile in API Synthesis
Introduction & Chemical Context
2-Methyl-2-phenoxypropanenitrile (also known as α,α -dimethylphenoxyacetonitrile) is a highly valuable α -aryloxy- α -alkyl nitrile. Structurally, it features a central quaternary carbon bonded to a phenoxy group, a nitrile group, and two methyl groups (1)[1]. This specific structural motif makes it a critical intermediate in medicinal chemistry, particularly for the synthesis of phenoxyisobutyric acid derivatives (such as fibrate-class lipid-lowering agents) and novel bioactive molecules targeting various signaling pathways[1].
During its synthesis—typically via the alkylation of phenol with 2-bromo-2-methylpropanenitrile or through a modified Bargellini reaction—the crude product is frequently contaminated with unreacted phenol, alkylating agents, and inorganic salts. Because downstream processing often involves the hydrolysis of the nitrile to a carboxylic acid or its reduction to an amine, the complete removal of these impurities is critical to prevent catalyst poisoning, side reactions, and the generation of toxic byproducts.
Physicochemical Rationale for the Purification Strategy
As a Senior Application Scientist, it is vital to understand why specific purification methods are chosen rather than merely following a recipe. The purification of 2-methyl-2-phenoxypropanenitrile relies on exploiting the distinct physicochemical properties of the product versus its impurities:
-
Acid-Base Extraction (Phenol Removal): Phenol is weakly acidic (pKa ~10) and can be converted into a water-soluble sodium phenoxide salt using a dilute alkaline wash. Crucially, 2-methyl-2-phenoxypropanenitrile lacks α -protons due to its gem-dimethyl substitution. This structural feature prevents base-catalyzed enolization or aldol-type side reactions, allowing the nitrile to remain perfectly stable in the organic phase during brief alkaline exposure. However, prolonged exposure to strong bases at elevated temperatures can cause the hydrolysis of the nitrile to a carboxylic acid (2)[2], dictating rapid, cold extractions.
-
Vacuum Fractional Distillation: Nitriles are susceptible to thermal degradation and hydrolysis at their atmospheric boiling points[2]. Vacuum distillation lowers the boiling point, allowing volatile alkyl halide impurities to be stripped away in the forerun while the pure nitrile is collected without compromising the integrity of the cyano group.
-
Silica Gel Chromatography: For the ultra-high purity (>99.5%) required in API development, a final polishing step using silica gel chromatography is employed. Given the isopolar nature of nitriles relative to certain organic byproducts, a carefully controlled gradient of hexanes and ethyl acetate is used to achieve baseline separation (3)[3].
Quantitative Impurity Profiling & Recovery
The following table summarizes the expected purity metrics and recovery rates at each stage of the purification workflow.
| Purification Stage | Target Purity (HPLC Area %) | Key Impurity Removed | Expected Recovery (%) |
| 1. Crude Reaction Mixture | 65.0 - 75.0% | N/A | N/A |
| 2. Post-Alkaline Extraction | 85.0 - 90.0% | Phenol (reduced to <0.1%), Salts | 92 - 95% |
| 3. Post-Vacuum Distillation | 97.0 - 98.5% | Alkyl halides, Polymeric tars | 80 - 85% |
| 4. Post-Chromatography | > 99.5% (API Grade) | Isopolar organic byproducts | 90 - 95% |
Experimental Protocols
Phase 1: Liquid-Liquid Extraction (Alkaline Washing)
This self-validating protocol ensures the complete removal of acidic phenolic impurities without degrading the nitrile.
-
Dilution: Dissolve the crude reaction mixture in an immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate) at a ratio of 1:5 (v/v).
-
Alkaline Wash: Transfer the solution to a separatory funnel. Add an equal volume of cold 5% aqueous NaOH solution.
-
Phase Separation: Shake vigorously while frequently venting the pressure. Allow the phases to separate completely.
-
Isolation: Discard the aqueous layer (which contains the water-soluble sodium phenoxide). Validation Check: Acidifying a small aliquot of the aqueous layer should yield a milky precipitate, confirming the successful extraction of phenol.
-
Neutralization Wash: Wash the organic layer sequentially with deionized water until the aqueous wash reaches a neutral pH (pH ~7), followed by a final wash with saturated aqueous NaCl (brine) to remove residual water[2].
-
Desiccation: Transfer the organic layer to an Erlenmeyer flask, add anhydrous magnesium sulfate ( MgSO4 ), and agitate for 15 minutes[2].
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator (water bath <40°C) to yield the semi-purified nitrile.
Phase 2: Vacuum Fractional Distillation
Designed to separate the target nitrile from volatile alkylating agents and high-boiling tars.
-
Setup: Transfer the semi-purified nitrile to a round-bottom flask equipped with a short-path distillation head, a Vigreux column, and a multi-neck receiving flask.
-
Vacuum Application: Apply a high vacuum (e.g., 1-5 mmHg) to significantly lower the boiling point, preventing thermal hydrolysis[2].
-
Forerun Collection: Gradually increase the oil bath temperature. Collect the low-boiling forerun (containing unreacted alkyl halides and residual extraction solvent) and discard it.
-
Main Fraction: Collect the main fraction (2-methyl-2-phenoxypropanenitrile) at its specific boiling plateau. Validation Check: Monitor the head temperature closely; a sudden drop indicates the target compound has fully distilled, ensuring no high-boiling polymeric tars co-distill.
Phase 3: Silica Gel Chromatography (Polishing)
An optional but highly recommended step for achieving analytical/API-grade purity.
-
Column Preparation: Pack a glass column with standard flash silica gel (230-400 mesh) using Hexanes.
-
Loading: Load the distilled nitrile onto the column carefully to maintain a narrow band.
-
Elution: Elute using a gradient solvent system of Hexanes/Ethyl Acetate, starting at 95:5 (v/v) and moving to 90:10 (v/v). The isopolar nature of the nitrile requires careful fraction collection[3].
-
Analysis & Pooling: Analyze fractions via TLC (UV active) or HPLC. Pool the fractions containing the pure target compound and remove the solvent in vacuo[3].
Purification Workflow Visualization
Figure 1: Multi-stage purification workflow for crude 2-Methyl-2-phenoxypropanenitrile.
References
- Title: 2-Methyl-2-phenoxypropanenitrile - Benchchem Source: Benchchem URL
- Title: Purification methods for removing impurities from nitriles - Benchchem Source: Benchchem URL
- Title: Oxidation of Aldehydes to Nitriles with an Oxoammonium Salt: Preparation of Piperonylonitrile Source: Organic Syntheses URL
Sources
¹H and ¹³C NMR characterization of 2-Methyl-2-phenoxypropanenitrile
Application Note: Structural Elucidation of α-Aryloxy-α-Alkyl Nitriles Subject: ¹H and ¹³C NMR Characterization of 2-Methyl-2-phenoxypropanenitrile
Introduction & Structural Context
2-Methyl-2-phenoxypropanenitrile (C₁₀H₁₁NO) belongs to the sub-category of α-aryloxy-α-alkyl nitriles, a class of organic compounds characterized by a cyano (-C≡N) functional group adjacent to an ether linkage[1]. This specific molecular architecture—featuring a central quaternary carbon bonded to a phenoxy group, a nitrile group, and a gem-dimethyl moiety—makes it a highly valuable intermediate in organic synthesis and medicinal chemistry[1].
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for confirming the structural integrity of this molecule. Because the compound possesses a sterically hindered quaternary center and an electron-withdrawing nitrile group, precise calibration of NMR acquisition parameters is required to ensure all carbon environments are accurately detected and integrated.
Molecular Architecture & Characteristic Chemical Shifts
The structural assignment of 2-Methyl-2-phenoxypropanenitrile relies on mapping the distinct electronic environments of its protons and carbons. The oxygen atom and the sp-hybridized nitrile carbon exert strong deshielding effects, which are highly diagnostic in both ¹H and ¹³C spectra[1].
Table 1: Characteristic ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Structural Causality |
| ~1.70 | Singlet | 6H | 2 × -CH₃ | The six methyl protons are chemically equivalent. They are deshielded by the adjacent electronegative oxygen and the anisotropic effect of the nitrile group, shifting them downfield from typical alkane signals[1]. |
| ~7.00 - 7.15 | Multiplet | 3H | Ar-H (ortho, para) | Resonance donation from the ether oxygen increases electron density at the ortho and para positions, shielding these protons relative to benzene[1]. |
| ~7.30 - 7.40 | Multiplet | 2H | Ar-H (meta) | The meta protons are less affected by the oxygen's resonance effect and appear slightly further downfield[1]. |
Table 2: Characteristic ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)
| Chemical Shift (ppm) | Carbon Type | Assignment | Structural Causality |
| ~27.5 | Primary (CH₃) | 2 × -CH₃ | Standard aliphatic methyl carbons, slightly deshielded by the adjacent quaternary center. |
| ~75.0 | Quaternary (Cq) | -C (CH₃)₂- | Highly deshielded due to direct attachment to the electronegative phenoxy oxygen and the electron-withdrawing nitrile group[1]. |
| ~119.5 | Quaternary (Cq) | -C≡N | Characteristic chemical shift for an aliphatic nitrile carbon. |
| ~120.0 | Tertiary (CH) | Ar-C (ortho) | Shielded by the resonance effect of the phenoxy oxygen. |
| ~124.5 | Tertiary (CH) | Ar-C (para) | Shielded by the resonance effect of the phenoxy oxygen. |
| ~129.5 | Tertiary (CH) | Ar-C (meta) | Standard aromatic carbon shift, largely unaffected by resonance. |
| ~153.5 | Quaternary (Cq) | Ar-C (ipso) | Strongly deshielded due to direct bonding to the highly electronegative ether oxygen. |
Experimental Workflow
The following workflow illustrates the logical progression from sample preparation to data validation.
Figure 1: Standardized NMR acquisition workflow for 2-Methyl-2-phenoxypropanenitrile.
Standardized Acquisition Protocols
To ensure reproducibility and trustworthiness, the following protocol is designed as a self-validating system . If the parameters are executed correctly, the final integration ratios will serve as internal proof of both sample purity and instrument calibration.
Step 1: Sample Preparation
-
Procedure: Dissolve 40–50 mg of 2-Methyl-2-phenoxypropanenitrile in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.
-
Causality: A higher concentration (50 mg) is specifically chosen to ensure the ¹³C signals for the three quaternary carbons (ipso-aromatic, nitrile, and central aliphatic) are detectable within a reasonable timeframe. CDCl₃ is selected because the molecule is lipophilic, and the deuterium provides the necessary frequency lock for the spectrometer. TMS acts as the internal 0.00 ppm reference.
Step 2: ¹H NMR Acquisition (400 MHz)
-
Pulse Sequence: zg30 (Standard 30° pulse).
-
Relaxation Delay (D1): 1.0 second.
-
Number of Scans (NS): 16.
-
Causality: A 30° flip angle is utilized instead of a 90° angle to allow for faster longitudinal relaxation (T₁). This enables the use of a shorter D1 (1s) while maintaining strictly quantitative integration for the 6H singlet and 5H multiplet[1].
Step 3: ¹³C NMR Acquisition (100 MHz)
-
Pulse Sequence: zgpg30 (Proton-decoupled 30° pulse).
-
Decoupling Scheme: WALTZ-16 composite pulse decoupling.
-
Relaxation Delay (D1): 3.0 seconds (Critical).
-
Number of Scans (NS): 512 to 1024.
-
Causality: WALTZ-16 decoupling is applied to the ¹H channel to remove ¹J_CH scalar couplings, collapsing all carbon multiplets into sharp singlets and boosting the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE). Crucially , the nitrile carbon (-C≡N) and the central quaternary carbon (-C(CH₃)₂-O-) lack attached protons. Consequently, they do not benefit from NOE enhancement and possess extremely long T₁ relaxation times. Extending the D1 delay to 3.0 seconds ensures these specific spins are not saturated by rapid pulsing, preventing them from "disappearing" into the baseline noise.
Data Processing & Interpretation Logic
-
Apodization: Apply an exponential window function prior to the Fourier Transform. Use a Line Broadening (LB) factor of 0.3 Hz for ¹H to preserve the fine splitting of the aromatic multiplet, and an LB of 1.0 Hz for ¹³C to maximize the signal-to-noise ratio for the quaternary carbons.
-
Phase & Baseline Correction: Perform rigorous zero-order and first-order phase corrections. Apply a polynomial baseline correction. Causality: A perfectly flat baseline is mandatory; without it, the integration of the broad 5H aromatic multiplet will be artificially skewed relative to the sharp 6H aliphatic singlet.
-
Self-Validation Check: Integrate the peak at ~1.70 ppm and set its value to exactly 6.00. Next, integrate the multiplet region between ~7.00 and 7.40 ppm. If the protocol was executed correctly and the sample is pure, the aromatic integration will read exactly 5.00 (±0.05)[1]. Check the TMS peak; it must be centered precisely at 0.00 ppm. Any deviation indicates a lock drift or a miscalibrated spectral window.
References
-
Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier, 3rd Edition, 2016. Available at:[Link]
-
National Center for Biotechnology Information. "Nitriles - Compound Class." PubChem Database. Available at:[Link]
Sources
Application Note: Functional Group Transformations of the Nitrile in 2-Methyl-2-phenoxypropanenitrile
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule of Interest: 2-Methyl-2-phenoxypropanenitrile ( Ph-O-C(CH3)2-CN )
Executive Overview
2-Methyl-2-phenoxypropanenitrile is a highly versatile building block in organic synthesis. Structurally, it features a sterically congested α -aryloxy- α -alkyl nitrile moiety. The gem-dimethyl phenoxy group is a privileged pharmacophore, most notably recognized as the core structural determinant in fibrate-class therapeutics (e.g., clofibrate, fenofibrate) which target metabolic syndromes[1].
The nitrile functional group serves as a synthetic linchpin. Depending on the selected reagents and conditions, the nitrile can be selectively transformed into a carboxylic acid, an aldehyde, or a primary amine. This application note details the causality behind the experimental conditions required to overcome the steric hindrance of the quaternary α -carbon and provides self-validating protocols for each transformation.
Caption: Divergent functional group transformations of 2-Methyl-2-phenoxypropanenitrile.
Pathway I: Base-Catalyzed Hydrolysis to Carboxylic Acid
Mechanistic Rationale & Causality
Converting a nitrile to a carboxylic acid typically involves either acidic or basic aqueous conditions[2]. However, for 2-methyl-2-phenoxypropanenitrile, base-catalyzed hydrolysis is strictly preferred.
-
Ether Stability: Strong aqueous acids at reflux temperatures risk cleaving the phenoxy ether linkage, leading to phenol and side products.
-
Steric Congestion: The quaternary carbon adjacent to the nitrile severely hinders nucleophilic attack by water. Mild conditions often stall at the primary amide intermediate. Therefore, forcing conditions using Potassium Hydroxide (KOH) in a high-boiling protic solvent mixture (e.g., H2O /EtOH or ethylene glycol) under prolonged reflux are necessary to drive the intermediate amide to the carboxylate[3].
Self-Validating Protocol: Synthesis of 2-Methyl-2-phenoxypropanoic Acid
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 10.0 mmol of 2-methyl-2-phenoxypropanenitrile in 20 mL of Ethanol. Add 10 mL of a 5 M aqueous KOH solution.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to 90 °C for 24 hours.
-
In-Process Control (TLC): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting material ( Rf≈0.6 ) should disappear, replaced by a baseline spot (the potassium carboxylate salt).
-
Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove ethanol. Dilute the aqueous residue with 20 mL of water and wash with Diethyl Ether ( 2×15 mL) to remove unreacted starting material or non-polar impurities.
-
Acidification: Carefully acidify the aqueous layer with 3 M HCl to pH 2. A white precipitate of the free carboxylic acid will form.
-
Isolation: Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo.
System Validation:
-
FTIR: Confirm success by the disappearance of the sharp C≡N stretch (~2240 cm−1 ) and the appearance of a broad, strong O-H stretch (2500–3300 cm−1 ) and a sharp C=O stretch (~1710 cm−1 ).
-
Yield Expectation: 75–85% as a white crystalline solid.
Pathway II: Controlled Partial Reduction to Aldehyde
Mechanistic Rationale & Causality
Reducing a nitrile directly to an aldehyde without over-reducing to the amine requires trapping the intermediate. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice[4].
DIBAL-H acts initially as a Lewis acid, coordinating to the lone pair of the nitrile nitrogen. This coordination activates the electrophilic carbon, facilitating an intramolecular hydride transfer to form an aluminum imine complex[5].
-
Solvent Choice: Toluene is preferred over THF. THF is a Lewis base and can competitively bind to DIBAL-H, reducing its reactivity. Toluene ensures maximum Lewis acidity.
-
Temperature Control: The reaction must be strictly maintained at -78 °C. At higher temperatures, the aluminum imine can undergo further reduction. The stable imine complex is only hydrolyzed to the aldehyde during the aqueous acidic workup.
Caption: Mechanistic workflow of DIBAL-H mediated partial reduction of nitriles to aldehydes.
Self-Validating Protocol: Synthesis of 2-Methyl-2-phenoxypropanal
-
Preparation: Flame-dry a 50 mL Schlenk flask and purge with Argon. Add 5.0 mmol of 2-methyl-2-phenoxypropanenitrile and 15 mL of anhydrous Toluene.
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath (-78 °C) and stir for 10 minutes.
-
Addition: Syringe in 5.5 mmol (1.1 equivalents) of a 1.0 M DIBAL-H solution in Toluene dropwise over 15 minutes. Maintain stirring at -78 °C for 2 hours.
-
Quenching (Critical Step): Quench the reaction at -78 °C by slowly adding 2 mL of Ethyl Acetate to consume unreacted DIBAL-H, followed by 10 mL of a saturated aqueous solution of Rochelle salt (Potassium sodium tartrate).
-
Hydrolysis: Remove the cooling bath and allow the mixture to warm to room temperature. Stir vigorously for 2 hours until the two layers separate clearly (Rochelle salt breaks the aluminum emulsion).
-
Isolation: Separate the organic layer. Extract the aqueous layer with Ethyl Acetate ( 2×15 mL). Wash combined organics with brine, dry over MgSO4 , and concentrate.
System Validation:
-
FTIR: Appearance of a sharp aldehydic C-H stretch (~2720 and 2820 cm−1 ) and a strong C=O stretch (~1730 cm−1 ).
-
¹H NMR: A distinct singlet near 9.5–10.0 ppm integrating to 1H confirms the aldehyde proton.
Pathway III: Exhaustive Reduction to Primary Amine
Mechanistic Rationale & Causality
To completely reduce the nitrile to a primary amine, a powerful source of nucleophilic hydride is required. Lithium Aluminum Hydride ( LiAlH4 ) delivers four equivalents of hydride and rapidly reduces the nitrile through an imine intermediate directly to the amine[4].
-
Workup Causality: The most common failure point in LiAlH4 reductions is the formation of a gelatinous aluminum hydroxide emulsion during aqueous quenching, which traps the product. This protocol utilizes the Fieser-Fieser workup ( n g H2O , n g 15% NaOH, 3n g H2O ), which forces the aluminum salts to precipitate as a granular, easily filterable white solid.
Self-Validating Protocol: Synthesis of 2-Methyl-2-phenoxypropan-1-amine
-
Preparation: In an oven-dried flask under Argon, suspend 10.0 mmol (0.38 g) of LiAlH4 in 20 mL of anhydrous THF. Cool to 0 °C using an ice bath.
-
Addition: Dissolve 5.0 mmol of 2-methyl-2-phenoxypropanenitrile in 5 mL of anhydrous THF. Add this solution dropwise to the LiAlH4 suspension to control the exothermic evolution of hydrogen gas.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.
-
Fieser Workup: Cool the reaction back to 0 °C. Dilute with 20 mL of Diethyl Ether. Sequentially and very slowly add:
-
0.38 mL of distilled water.
-
0.38 mL of 15% aqueous NaOH.
-
1.14 mL of distilled water.
-
-
Isolation: Stir the mixture vigorously for 15 minutes until a white, granular precipitate forms. Add anhydrous MgSO4 , stir for 5 minutes, and filter the entire mixture through a pad of Celite. Wash the filter cake thoroughly with Diethyl Ether.
-
Concentration: Concentrate the filtrate in vacuo to yield the crude primary amine.
System Validation:
-
FTIR: Complete loss of the C≡N stretch and appearance of a characteristic double peak for the primary amine N-H stretches (~3300 and 3400 cm−1 ).
-
¹H NMR: A new methylene ( CH2 ) singlet around 2.8 ppm integrating to 2H, and a broad exchangeable singlet for the NH2 protons.
Quantitative Data Summary
The following table summarizes the expected outcomes and parameters for the functional group transformations of 2-Methyl-2-phenoxypropanenitrile:
| Transformation | Target Functional Group | Reagents & Conditions | Key Intermediate | Typical Yield Range |
| Hydrolysis | Carboxylic Acid | KOH (aq), EtOH, Reflux, 24h | Primary Amide | 75 - 85% |
| Partial Reduction | Aldehyde | DIBAL-H (1.1 eq), Toluene, -78 °C | Aluminum Imine | 65 - 80% |
| Full Reduction | Primary Amine | LiAlH4 (2.0 eq), THF, 0 °C to RT | Imine | 80 - 90% |
Sources
Scalable synthesis of 2-Methyl-2-phenoxypropanenitrile for industrial applications
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide
Executive Summary & Chemical Context
The compound 2-Methyl-2-phenoxypropanenitrile (also referred to as α,α -dimethyl- α -phenoxyacetonitrile) is a highly valuable intermediate in organic synthesis and medicinal chemistry. Structurally, it falls within the sub-category of α -aryloxy- α -alkyl nitriles, featuring an aromatic ether and a nitrile group situated on a tertiary carbon center[1]. This unique structural motif imparts specific chemical behaviors, making it a critical building block for the discovery of novel bioactive molecules and the synthesis of complex pharmaceutical active ingredients (APIs)[1].
As a Senior Application Scientist, I have structured this guide to move beyond traditional, rigid synthesis templates. Instead, this document deconstructs the causality of the reaction mechanics, providing a self-validating, highly scalable protocol designed for industrial implementation.
Mechanistic Rationale: Overcoming Tertiary Steric Hindrance
The most common and scalable route for synthesizing this compound involves the reaction of a phenol with a halogenated derivative of isobutyronitrile, specifically 2-bromo-2-methylpropanenitrile [2].
Typically, the reaction of a phenoxide nucleophile with a tertiary alkyl halide results in E2 elimination rather than substitution due to severe steric hindrance. However, this specific transformation successfully proceeds via an SN2 pathway. The causality behind this exception lies in the stereoelectronic properties of the adjacent cyano (-C ≡ N) group. The strongly electron-withdrawing nitrile group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the C-Br bond. Furthermore, the linear, sp -hybridized geometry of the cyano group minimizes the steric bulk around the electrophilic carbon compared to a standard tertiary alkyl group.
In this SN2 reaction, the phenoxide ion—generated by treating phenol with a base—acts as the nucleophile, directly displacing the bromide ion from the propanenitrile precursor[2].
Workflow and mechanistic pathway for the synthesis of 2-Methyl-2-phenoxypropanenitrile.
Experimental Design & Condition Optimization
The choice of base and solvent is critical for the success of this reaction[2]. While strong bases like sodium hydroxide can be used, they often lead to unwanted side reactions, such as the hydrolysis of the nitrile group at elevated temperatures.
To ensure industrial scalability and high purity, we utilize Potassium Carbonate ( K2CO3 ) in Acetonitrile (MeCN) . K2CO3 is a mild, heterogeneous base that quantitatively deprotonates phenol ( pKa≈10 ) without degrading the nitrile. Acetonitrile is chosen because it is a polar aprotic solvent that excellently solvates the potassium cation, leaving the phenoxide anion "naked" and highly reactive.
Table 1: Optimization of Reaction Conditions
| Entry | Base (1.5 eq) | Solvent | Temp (°C) | Time (h) | IPC Phenol Conversion (%) | Isolated Yield (%) |
| 1 | NaOH (aq) | Toluene (PTC) | 80 | 12 | 65.0 | 45.2 |
| 2 | K2CO3 | DMF | 60 | 8 | 85.5 | 72.4 |
| 3 | K2CO3 | Acetonitrile | 80 (Reflux) | 6 | > 98.0 | 88.7 |
| 4 | Cs2CO3 | Acetonitrile | 80 (Reflux) | 4 | > 99.0 | 91.3 |
Note: While Cesium Carbonate (Entry 4) provides a slight yield increase due to the higher solubility and the "cesium effect," Potassium Carbonate (Entry 3) is selected for the final protocol due to its superior cost-efficiency at scale.
Self-Validating Experimental Protocol
This protocol is designed with embedded In-Process Controls (IPCs) to ensure the system is self-validating at each critical juncture.
Reagents and Materials
-
Phenol: 1.0 equivalent (eq)
-
2-Bromo-2-methylpropanenitrile: 1.1 eq (Slight excess to drive full consumption of phenol).
-
Potassium Carbonate ( K2CO3 ): 1.5 eq (Must be anhydrous and finely powdered).
-
Acetonitrile (MeCN): 10 volumes (v/w relative to phenol).
Step-by-Step Methodology
Step 1: Reactor Preparation & Deprotonation
-
Charge a clean, dry reactor with Phenol (1.0 eq) and Acetonitrile (10 vol).
-
Begin agitation (250 RPM) and add finely powdered anhydrous K2CO3 (1.5 eq) in one portion.
-
Heat the suspension to 40°C and maintain for 30 minutes.
-
Causality: This pre-heating step ensures complete deprotonation of the phenol before the electrophile is introduced, preventing competing side reactions.
-
Self-Validation (IPC 1): Observe the physical state. The mixture will transition from a clear solution (phenol in MeCN) to a slightly yellow, milky suspension as the insoluble potassium phenoxide forms. If the yellow hue does not develop, verify the anhydrous state of the K2CO3 .
Step 2: Electrophile Addition
-
Using an addition funnel, add 2-Bromo-2-methylpropanenitrile (1.1 eq) dropwise over 30 minutes while maintaining the internal temperature at 40°C.
-
Causality: Dropwise addition controls the localized concentration of the electrophile, mitigating any potential exothermic spikes and preventing dialkylation artifacts.
Step 3: Reaction Execution
-
Ramp the reactor temperature to 80°C (gentle reflux).
-
Maintain reflux for 6 hours under a nitrogen atmosphere.
-
Self-Validation (IPC 2): At T=5 hours, pull a 0.5 mL aliquot. Quench with water, extract with ethyl acetate, and analyze via HPLC (UV 254 nm). The reaction is validated as complete when the phenol peak area is <2% . If unreacted phenol exceeds 2%, continue refluxing for an additional 2 hours.
Downstream Processing (DSP) & Purification
The DSP workflow is engineered to exploit the solubility differences between the organic product, unreacted starting materials, and inorganic byproducts.
Downstream processing and purification workflow for isolation of the target nitrile.
DSP Protocol
-
Filtration: Cool the reaction mixture to room temperature (20-25°C). Filter the suspension through a Celite pad to remove the inorganic salts ( KBr byproduct and unreacted K2CO3 ). Wash the filter cake with 2 volumes of fresh MeCN.
-
Concentration: Transfer the filtrate to a rotary evaporator and remove the MeCN under reduced pressure (40°C, 150 mbar) until a crude oil is obtained.
-
Extraction: Dissolve the crude oil in Ethyl Acetate (10 vol) and transfer to a separatory funnel. Add Deionized Water (5 vol) to partition any remaining polar impurities.
-
Alkaline Wash (Critical Step): Wash the organic layer with 1M NaOH (3 x 3 vol).
-
Causality: This step is strictly required to purge any unreacted phenol. The NaOH converts residual phenol into highly water-soluble sodium phenoxide, which partitions entirely into the aqueous waste stream.
-
-
Final Wash & Drying: Wash the organic layer with Brine (5 vol) to remove residual water and neutralize the pH. Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under vacuum to yield 2-Methyl-2-phenoxypropanenitrile as a pale yellow to colorless oil.
Analytical Characterization
To verify the structural integrity of the synthesized 2-Methyl-2-phenoxypropanenitrile, the following analytical signatures should be confirmed:
-
1 H NMR (400 MHz, CDCl3 ): δ 7.35 - 7.25 (m, 2H, meta-ArH), 7.15 - 7.05 (m, 3H, ortho/para-ArH), 1.72 (s, 6H, -C( CH3 ) 2 ).
-
IR (Neat, cm −1 ): 2235 (sharp, weak, -C ≡ N stretch), 1595, 1490 (aromatic C=C), 1240, 1180 (C-O-C ether stretch).
-
Self-Validation Check: The absence of a broad -OH stretch (3200-3500 cm −1 ) in the IR spectrum definitively confirms the complete removal of the phenol starting material.
Sources
Technical Support Center: Synthesis of 2-Methyl-2-phenoxypropanenitrile
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Methyl-2-phenoxypropanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. The content is structured in a practical question-and-answer format to provide direct, actionable solutions to issues you may face in the lab.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of 2-Methyl-2-phenoxypropanenitrile, providing foundational knowledge to prevent common errors.
Q1: What is the primary synthetic route for 2-Methyl-2-phenoxypropanenitrile and its underlying mechanism?
A1: The most common and effective method for synthesizing 2-Methyl-2-phenoxypropanenitrile is a variation of the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. Specifically, phenol is deprotonated by a base to form the phenoxide nucleophile, which then attacks an α-halo nitrile, such as 2-bromo-2-methylpropanenitrile. The reaction is proposed to proceed primarily through a bimolecular nucleophilic substitution (SN2) mechanism.[1] To facilitate the reaction between the aqueous phenoxide phase and the organic halide phase, a phase-transfer catalyst (PTC) like a quaternary ammonium salt is often employed.[1]
The key steps are:
-
Deprotonation: The base deprotonates phenol in the aqueous phase to form the highly reactive phenoxide ion.
-
Phase Transfer: The PTC forms a lipophilic ion pair with the phenoxide, shuttling it into the organic phase where the alkylating agent resides.
-
Nucleophilic Attack: The phenoxide ion performs an SN2 attack on the carbon atom bearing the leaving group (e.g., bromine) on 2-bromo-2-methylpropanenitrile, forming the desired ether linkage.
Q2: Why is elimination a major competing side reaction, and how can I minimize it?
A2: Elimination (E2 mechanism) is a significant side reaction because the substrate, 2-bromo-2-methylpropanenitrile, is a tertiary halide. Tertiary substrates are sterically hindered, which can impede the backside attack required for an SN2 reaction. Furthermore, the phenoxide ion, while a good nucleophile, is also a moderately strong base. Under certain conditions, it can abstract a proton from a β-carbon, leading to the formation of an alkene—in this case, 2-methyl-2-propenenitrile (methacrylonitrile)—and regenerating phenol.
To minimize this competing E2 pathway, reaction conditions must be carefully controlled to favor substitution. Key strategies include:
-
Temperature Control: Lower reaction temperatures generally favor the SN2 pathway over the E2 pathway, as elimination reactions often have a higher activation energy.
-
Choice of Base: Using a weaker, non-hindered base for deprotonation can sometimes reduce the propensity for elimination. However, the base must be strong enough to deprotonate phenol effectively. Potassium carbonate (K₂CO₃) is often a good choice.[1]
-
Solvent Selection: Polar aprotic solvents like acetonitrile or DMF can stabilize the transition state of the SN2 reaction, promoting the desired pathway.
Q3: What are the primary sources of impurities in the final product?
A3: Impurities can arise from unreacted starting materials, side reactions, or reagent degradation. The most common impurities are:
-
Unreacted Phenol: Due to incomplete reaction or if elimination is a major pathway.
-
2-Methyl-2-propenenitrile: The primary byproduct from the E2 elimination side reaction.
-
2-Hydroxy-2-methylpropanenitrile (Acetone Cyanohydrin): Formed if the starting 2-bromo-2-methylpropanenitrile undergoes hydrolysis due to the presence of water.
-
C-Alkylated Phenols: Although less common, the phenoxide ion is an ambident nucleophile and can attack via its ortho or para carbon positions, leading to isomeric byproducts.
Q4: What are the critical safety precautions for this synthesis?
A4: The primary hazards are associated with the reagents. α-Halo nitriles are toxic and lachrymatory. Nitrile compounds, in general, should be handled with care as they can potentially release toxic hydrogen cyanide (HCN) upon decomposition or under strongly acidic/basic conditions.[1] Always perform this synthesis in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the experiment.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Dominant Elimination Reaction: Reaction conditions (e.g., high temperature, strong/hindered base) are favoring the E2 pathway. 2. Inefficient Phase-Transfer Catalysis: The PTC is inactive, or mixing is inadequate. 3. Hydrolysis of Alkylating Agent: Presence of excessive water in the reaction mixture is hydrolyzing the 2-bromo-2-methylpropanenitrile. 4. Poor Quality Reagents: Degradation of the alkylating agent or impure phenol. | 1. Control Temperature: Maintain the reaction temperature at the lower end of the recommended range (e.g., start at room temperature before gently refluxing if needed). Monitor via TLC. 2. Verify Catalyst and Mixing: Use a fresh, high-quality PTC (e.g., tetrabutylammonium hydrogen sulfate). Ensure vigorous stirring to create a sufficient interface between the aqueous and organic phases for the catalyst to function. 3. Use Anhydrous Conditions: While some water is necessary for the aqueous phase, ensure your organic solvent is dry and minimize unnecessary water. 4. Check Reagent Purity: Use freshly purchased or purified reagents. The alkylating agent can be particularly unstable and should be stored properly. |
| Final Product is an Oil that Won't Solidify or is Visibly Impure | 1. Presence of Unreacted Phenol: Phenol is a common impurity that can lower the melting point or keep the product oily. 2. Contamination with Elimination Byproduct: 2-methyl-2-propenenitrile is a liquid at room temperature and will contaminate the final product. | 1. Aqueous Base Wash: During workup, wash the organic layer with a dilute NaOH or K₂CO₃ solution (e.g., 5% w/v) to extract acidic phenol into the aqueous layer. Follow with a water wash to remove residual base.[2][3] 2. Purification by Distillation/Chromatography: If the boiling points are sufficiently different, fractional distillation under reduced pressure can be effective. Alternatively, flash column chromatography is an excellent method for separating the desired product from non-polar byproducts and residual starting materials. |
| Reaction Stalls or Proceeds Very Slowly | 1. Poor Mixing: In a biphasic system, inefficient stirring leads to a low surface area between phases, hindering the PTC. 2. Incorrect Solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reagents or intermediates. 3. Incorrect pH/Base: The base may not be strong enough to deprotonate the phenol efficiently, resulting in a low concentration of the active nucleophile. | 1. Increase Stirring Rate: Use a mechanical stirrer for larger-scale reactions to ensure a fine emulsion is formed. 2. Solvent Optimization: Acetonitrile is often a good choice for this reaction with K₂CO₃ and a PTC.[1][4] 3. Base Selection: Ensure the pKa of the phenol is lower than the pKa of the conjugate acid of the base used. A switch from K₂CO₃ to a stronger base like NaOH might be necessary, but this can also increase the rate of elimination. |
| Formation of an Unexpected Byproduct | 1. C-Alkylation: The phenoxide attacked through a carbon atom instead of the oxygen. 2. Hydrolysis Product: The peak corresponding to 2-hydroxy-2-methylpropanenitrile is observed. | 1. Analyze by NMR/GC-MS: Characterize the byproduct to confirm its structure. C-alkylation is often minimized by using polar aprotic solvents. 2. Improve Anhydrous Technique: Ensure all glassware is oven-dried and use anhydrous solvents to prevent hydrolysis of the sensitive alkylating agent. |
Visualizing Reaction Pathways
The successful synthesis of 2-Methyl-2-phenoxypropanenitrile hinges on favoring the SN2 pathway over competing side reactions like E2 elimination and hydrolysis.
Sources
Technical Support Center: Phase-Transfer Catalyzed Ether Synthesis
Welcome to the technical support center for phase-transfer catalyzed (PTC) ether synthesis. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful and versatile method for forming ether linkages, a common structural motif in pharmaceuticals and other fine chemicals. This resource provides in-depth troubleshooting advice and frequently asked questions to help you overcome common experimental challenges and optimize your reaction outcomes.
I. Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses specific problems you may encounter during your experiments. Each issue is broken down by probable causes and actionable solutions, grounded in the fundamental principles of phase-transfer catalysis.
Problem 1: Low or No Product Yield
This is one of the most common issues in PTC ether synthesis. The causes can range from the catalyst's effectiveness to the reaction conditions.
Possible Causes & Solutions
| Probable Cause | Troubleshooting Suggestions | Scientific Rationale |
| Inefficient Phase-Transfer Catalyst | 1. Select a more lipophilic catalyst: If your organic substrate is highly nonpolar, a catalyst with longer alkyl chains (e.g., tetrabutylammonium bromide vs. tetraethylammonium bromide) will have better solubility in the organic phase.[1][2] 2. Consider a different class of catalyst: For certain applications, phosphonium salts can be more effective than ammonium salts due to their higher thermal stability.[1][3] Crown ethers are also an option, especially in solid-liquid PTC systems.[4][5] | The efficacy of a phase-transfer catalyst hinges on its ability to shuttle the anionic nucleophile (alkoxide) from the aqueous or solid phase into the organic phase where the alkylating agent resides.[6][7][8] The catalyst's structure, particularly the length and nature of its alkyl groups, dictates its solubility in each phase and its efficiency in ion transport.[8] |
| Catalyst Poisoning | 1. Use a more concentrated aqueous phase: Highly concentrated solutions of the inorganic salt (e.g., NaOH) can minimize catalyst poisoning.[9] 2. Purify reactants and solvents: Ensure that starting materials are free from contaminants that could act as catalyst poisons.[10][11] | Catalyst poisoning occurs when certain species in the reaction mixture bind strongly to the catalyst, preventing it from participating in the catalytic cycle.[10][11] This can be particularly problematic in liquid-liquid systems where the catalyst may preferentially pair with non-reactive anions, especially in dilute aqueous solutions.[9] |
| Inappropriate Reaction Conditions | 1. Optimize temperature: While higher temperatures can increase reaction rates, they can also promote side reactions like elimination.[12][] A systematic temperature screen is recommended. 2. Ensure vigorous stirring: Efficient mixing is crucial to maximize the interfacial area between the two phases, facilitating ion transfer.[5][8] | The rate of a two-phase reaction is often limited by the mass transfer of species across the phase boundary.[5] Vigorous agitation increases the surface area between the phases, enhancing the catalyst's ability to transport the alkoxide. Temperature affects not only the reaction kinetics but also the solubility of the catalyst and reactants in each phase.[] |
| The Role of Water | 1. Control the amount of water: In solid-liquid PTC, trace amounts of water are often essential to initiate the reaction by solvating the salt crystal lattice.[14][15][16] However, excessive water in the organic phase can hydrate the nucleophile, reducing its reactivity.[14][16] | Water plays a dual role in PTC. It can be necessary to dissolve the inorganic salt and facilitate anion exchange with the catalyst.[14][15][16] However, once the catalyst-anion pair is in the organic phase, excess water can form a hydration shell around the anion, decreasing its nucleophilicity and slowing the reaction.[14] |
Problem 2: Formation of Byproducts
The appearance of unexpected peaks in your GC or LC-MS analysis indicates the presence of side reactions. Identifying these byproducts is the first step in suppressing their formation.
Possible Causes & Solutions
| Probable Cause | Troubleshooting Suggestions | Scientific Rationale |
| Elimination (Alkene Formation) | 1. Use a less sterically hindered alkyl halide: Primary alkyl halides are much less prone to elimination than secondary or tertiary halides.[17][18] 2. Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution and are thus favored at higher temperatures.[12] 3. Use a less sterically bulky base/alkoxide. | The Williamson ether synthesis is an SN2 reaction, which competes with the E2 elimination pathway.[17][18] Alkoxides are strong bases, and this basicity can promote elimination, especially with sterically hindered alkyl halides.[18][19] |
| Hydrolysis of the Alkyl Halide | 1. Use a more concentrated base: A higher concentration of hydroxide in the aqueous phase can suppress the competing hydrolysis of the alkyl halide. 2. Choose a less reactive alkyl halide if possible (e.g., alkyl chloride instead of bromide or iodide). | The alkyl halide can react with hydroxide ions at the interface or in the organic phase if water is present, leading to the formation of an alcohol byproduct. |
| Catalyst Degradation | 1. Use a more stable catalyst: If the reaction requires high temperatures, consider using a thermally robust phosphonium salt.[1] 2. Ensure an inert atmosphere: If your system is sensitive to oxidation, running the reaction under nitrogen or argon can prevent oxidative degradation of the catalyst and reactants. | At elevated temperatures, quaternary ammonium salts can undergo Hofmann elimination, leading to catalyst decomposition. Phosphonium salts are generally more stable at higher temperatures. |
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the theory and practice of phase-transfer catalyzed ether synthesis.
Q1: How do I choose the right phase-transfer catalyst for my reaction?
A1: The choice of catalyst depends on several factors:
-
Reactants and Solvents: The catalyst must have appropriate solubility in both the organic and aqueous/solid phases. For nonpolar organic phases, catalysts with longer alkyl chains (e.g., tetrabutylammonium or hexadecyltributylphosphonium salts) are generally more effective.[1]
-
Reaction Temperature: For high-temperature reactions, phosphonium salts are often preferred over ammonium salts due to their greater thermal stability.[1]
-
Anion to be Transferred: The catalyst's cation should form a lipophilic ion pair with the alkoxide. The "hardness" or "softness" of the cation can influence its affinity for the anion.
-
Cost and Availability: For large-scale synthesis, the cost of the catalyst is a significant consideration. Quaternary ammonium salts are often the most cost-effective option.[7]
Q2: What is the role of the solvent in a phase-transfer catalyzed reaction?
A2: The organic solvent in a PTC system serves to dissolve the organic substrate (the alkylating agent). The choice of solvent can influence the reaction rate by affecting the solubility of the catalyst-alkoxide ion pair and the solvation of the nucleophile. Nonpolar, aprotic solvents like toluene or hexane are commonly used.[20][21] Polar aprotic solvents like DMF or DMSO are generally not required, as the phase-transfer catalyst itself creates a suitable environment for the nucleophile in the organic phase.[6]
Q3: Can I monitor the progress of my phase-transfer catalyzed reaction?
A3: Yes, monitoring the reaction is crucial for optimization. Common techniques include:
-
Thin-Layer Chromatography (TLC): A simple and effective method for qualitative monitoring of the disappearance of starting materials and the appearance of the product.[21]
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques allow for quantitative analysis of the reaction mixture over time.[22] This can be particularly useful for kinetic studies and identifying byproducts.
-
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy: These methods can provide detailed information about the structures of products and byproducts.[23][24] Real-time monitoring using techniques like DART-MS is also becoming more common for mechanistic investigations.[23]
Q4: What is "catalyst poisoning" and how can I avoid it?
A4: Catalyst poisoning refers to the deactivation of the catalyst by certain chemical species.[10][11] In the context of PTC, this can happen if an anion other than the desired nucleophile is preferentially extracted into the organic phase and forms a stable, unreactive ion pair with the catalyst.[9] This is more likely to occur in liquid-liquid systems with dilute aqueous phases. To avoid this, it is often recommended to use a highly concentrated aqueous solution of the base.[9]
III. Experimental Protocols & Visual Guides
Protocol: A Typical Phase-Transfer Catalyzed Ether Synthesis
This protocol describes the synthesis of an ether from an alcohol and an alkyl halide using a quaternary ammonium salt as the phase-transfer catalyst.[12][21]
Materials:
-
Alcohol (e.g., phenethyl alcohol)
-
Alkyl halide (e.g., allyl bromide)
-
Organic solvent (e.g., toluene)
-
Aqueous strong base (e.g., 50% w/w NaOH)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the alcohol in the organic solvent.
-
Add the aqueous base and a catalytic amount of the phase-transfer catalyst (typically 1-5 mol%).
-
Heat the biphasic mixture to the desired temperature (e.g., 60-70 °C) with vigorous stirring.
-
Slowly add the alkyl halide to the reaction mixture.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed (typically 2-4 hours).[21]
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.[12]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or column chromatography as needed.[12]
Visualizing the PTC Catalytic Cycle
Caption: The catalytic cycle of a phase-transfer catalyst (Q⁺X⁻).
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yield.
IV. References
-
Sasson, Y., Arrad, O., Dermeik, S., Zahalka, H., Weiss, M., & Wiener, H. (n.d.). The Role of Water in Phase Transfer Catalysis. Pure and Applied Chemistry.
-
Sasson, Y., & Zahalka, H. A. (1984). The Key Role of Water in Solid-Liquid Phase Transfer-catalysed Substitution Reactions. Journal of the Chemical Society, Chemical Communications.
-
Arrad, O., Sasson, Y., Dermeik, S., Zahalka, H. A., Weiss, M., & Wiener, H. (2006). The Role of Water in Phase Transfer Catalysis. Phase-transfer catalysis: mechanism and syntheses.
-
Putra, I. A., Alli, Y. F., Wangge, Y. B. D., Fauzi, I., & Mujahidin, D. (2022). Phase Transfer Catalyst Techniques for Etherification of Nonionic Surfactant EOR. Proceedings of the 51st IAGI Annual Convention & Exhibition.
-
BenchChem. (2025). A Comparative Guide to Williamson Ether Synthesis Conditions for Optimal Performance. BenchChem.
-
Tokyo Chemical Industry Co., Ltd. (n.d.). Phase Transfer Catalysts. TCI Chemicals.
-
Al-Awadi, N. A., & El-Dusouqui, O. M. (n.d.). Role of water and phase transfer catalysts in the kinetics of condensation of diaryl ketones with acetonitrile initiated by solid potassium hydroxide. RSC Publishing.
-
Sasson, Y., & Zahalka, H. A. (1983). Catalyst poisoning phenomenon in phase transfer catalysis: effect of aqueous phase concentration. Journal of the Chemical Society, Chemical Communications.
-
BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis. BenchChem.
-
Wikipedia. (n.d.). Phase-transfer catalyst. Wikipedia.
-
Unknown. (2019). Using an Automated Monitoring Platform for Investigations of Biphasic Reactions. ACS Catalysis.
-
Kang, H.-C., et al. (2001). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. Journal of the American Oil Chemists' Society.
-
Psomas, G. (2009). Principles and Analytical Applications of Phase-Transfer Catalysis. ResearchGate.
-
Alfa Chemistry. (n.d.). Phase Transfer Catalysis. Alfa Chemistry.
-
Kovács, J., et al. (2021). Synthesis of Novel Crown Ether-Squaramides and Their Application as Phase-Transfer Catalysts. MDPI.
-
Alfa Chemistry. (n.d.). Phase Transfer Catalysts. Alfa Chemistry.
-
Merck Millipore. (n.d.). Phase-Transfer Catalysts. MilliporeSigma.
-
Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Macmillan Group Meeting.
-
Unknown. (2022). Automated flow and real-time analytics approach for screening functional group tolerance in heterogeneous catalytic reactions. Catalysis Science & Technology.
-
Unknown. (n.d.). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. PMC.
-
Unknown. (2012). Ether synthesis. ResearchGate.
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
-
Unknown. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Unknown Source.
-
Wikipedia. (n.d.). Catalyst poisoning. Wikipedia.
-
AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. AmmoniaKnowHow.
-
Unknown. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.
-
Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. MDPI.
-
BOC Sciences. (n.d.). Reaction Condition Optimization Services. BOC Sciences.
-
Unknown. (2021). Catalyst deactivation. YouTube.
-
OperaChem. (2023). Phase transfer catalysis (PTC). OperaChem.
-
Dalal Institute. (n.d.). Phase Transfer Catalysis. Dalal Institute.
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Organic Chemistry Tutor.
-
Unknown. (2025). Phase Transfer Catalysis - Insights in Basic Organic Chemistry 50. YouTube.
-
Kittredge, K. W., Russell, L. E., & Leopold, M. C. (n.d.). Organic Chemistry Williamson Ether Synthesis. University of Richmond.
-
LibreTexts. (2015). 9.6: Williamson Ether Synthesis. Chemistry LibreTexts.
Sources
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- 2. alfachemic.com [alfachemic.com]
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- 4. mdpi.com [mdpi.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Phase Transfer Catalysts | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 9. Catalyst poisoning phenomenon in phase transfer catalysis: effect of aqueous phase concentration - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 11. ammoniaknowhow.com [ammoniaknowhow.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. The key role of water in solid–liquid phase transfer-catalysed substitution reactions - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 24. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Technical Support Center: 2-Methyl-2-phenoxypropanenitrile Stability & Troubleshooting
Welcome to the Technical Support Center. As a Senior Application Scientist, I designed this guide to address the specific chemical vulnerabilities of 2-Methyl-2-phenoxypropanenitrile (also known as α-phenoxyisobutyronitrile). This molecule features two critical functional groups: a sterically hindered nitrile and an aryloxy ether linkage.
Understanding the causality behind its decomposition under acidic and basic conditions is essential for researchers optimizing synthetic routes or conducting forced degradation studies. The geminal dimethyl groups provide significant steric shielding to the electrophilic nitrile carbon, making standard hydrolysis sluggish[1]. Concurrently, the phenoxy ether linkage introduces vulnerability to acid-catalyzed cleavage, which can release toxic byproducts[2].
Section 1: Mechanistic Pathways & Degradation Profiling
Decomposition pathways of 2-Methyl-2-phenoxypropanenitrile under acidic vs. basic conditions.
Causality in Degradation:
-
Acidic Conditions: Aqueous acids protonate the nitrile nitrogen, activating the triple bond for nucleophilic attack by water to form an imidic acid, which tautomerizes to an amide and eventually hydrolyzes to a carboxylic acid[3]. However, if strong acids (e.g., HBr, HI) are used, the ether oxygen is protonated. This triggers C-O bond cleavage to form phenol and a tertiary carbocation intermediate, which is trapped to yield acetone cyanohydrin[2]. Acetone cyanohydrin is thermally labile and decomposes into acetone and hydrogen cyanide (HCN) gas.
-
Basic Conditions: Hydroxide ions attack the nitrile carbon directly. Due to the steric bulk of the gem-dimethyl groups, this nucleophilic addition is kinetically slow and requires high temperatures[1]. The reaction proceeds through an amide intermediate to form a stable carboxylate salt[4]. The aryloxy ether linkage remains intact because ethers are highly resistant to basic cleavage.
Section 2: Experimental Protocols & Methodologies
Protocol A: Controlled Basic Hydrolysis (Ether-Preserving) Objective: Hydrolyze the nitrile to the carboxylic acid without degrading the phenoxy linkage. Self-Validation Mechanism: The disappearance of the nitrile IR stretch (~2240 cm⁻¹) and the transient appearance/disappearance of the amide carbonyl stretch (~1650 cm⁻¹) confirm reaction progression.
-
Reagent Preparation: Dissolve 10 mmol of 2-methyl-2-phenoxypropanenitrile in 20 mL of ethanol. Rationale: Ethanol acts as a co-solvent to homogenize the aqueous base and the organic substrate[4].
-
Base Addition: Add 20 mL of 5M aqueous NaOH. Rationale: A high hydroxide concentration is required to overcome the steric hindrance at the tertiary α-carbon[1].
-
Reflux & Monitoring: Heat the mixture to reflux (approx. 85°C) for 24–48 hours. Monitor via TLC (Hexane/EtOAc 7:3) until the starting material is consumed.
-
Workup: Cool to room temperature. Evaporate ethanol under reduced pressure. Extract the aqueous layer with diethyl ether (2 x 15 mL) to remove unreacted starting material.
-
Acidification: Carefully acidify the aqueous layer with 6M HCl until pH 2 is reached. Rationale: This protonates the 2-methyl-2-phenoxypropanoate salt, causing the neutral carboxylic acid to precipitate.
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.
Protocol B: Acid-Catalyzed Degradation Profiling Objective: Induce and analyze the ether cleavage pathway for impurity profiling. Self-Validation Mechanism: GC-MS detection of phenol and acetone confirms the cleavage of the ether and the subsequent decomposition of the cyanohydrin intermediate.
-
Safety Setup: Assemble the apparatus in a certified fume hood. Attach a gas outlet from the condenser to a caustic scrubber (10% NaOH solution). Rationale: Neutralizes evolved HCN gas, preventing lethal exposure.
-
Reaction: Dissolve 5 mmol of the nitrile in 10 mL of glacial acetic acid. Add 10 mL of 48% aqueous HBr.
-
Heating: Heat to 100°C for 4 hours. Rationale: High thermal energy and strong acid are required to protonate the ether oxygen and force C-O cleavage[2].
-
Quenching: Cool the reaction in an ice bath and carefully neutralize with saturated NaHCO₃ until effervescence stops.
-
Analysis: Extract with dichloromethane and analyze the organic phase via GC-MS to quantify phenol and acetone.
Section 3: Troubleshooting Guide & FAQs
Q1: My basic hydrolysis is stalling at the amide stage. How can I drive it to the carboxylic acid? A1: The conversion of the amide to the carboxylate is the rate-limiting step due to the steric shielding from the gem-dimethyl groups and the bulky phenoxy ring[1]. To overcome this activation energy barrier, increase the concentration of the hydroxide base (e.g., from 2M to 5M) and switch to a higher-boiling solvent system like ethylene glycol/water to achieve reflux temperatures >100°C.
Q2: I am observing phenol in my acidic hydrolysis reaction mixture. Why is this happening? A2: You are observing acid-catalyzed ether cleavage. Strong acids protonate the phenoxy oxygen, leading to the departure of phenol and the formation of a tertiary carbocation[2]. To prevent this, use a milder acid (like dilute H₂SO₄) or switch to basic hydrolysis conditions, as diaryl/alkyl ethers are highly stable to base.
Q3: Is there a safety risk when heating this compound in strong acid? A3: Yes, a severe safety risk exists. Acidic cleavage of the ether linkage produces acetone cyanohydrin as an intermediate[2]. Acetone cyanohydrin exists in equilibrium with acetone and hydrogen cyanide (HCN). Heating shifts this equilibrium, driving off highly toxic HCN gas. Always perform acidic degradation studies of α-aryloxy nitriles in a fume hood equipped with a caustic scrubber.
Section 4: Quantitative Data Summary
The following table summarizes the expected kinetic and yield profiles based on the reaction conditions applied to 2-Methyl-2-phenoxypropanenitrile.
| Reaction Condition | Reagents | Temp (°C) | Time (h) | Primary Product | Expected Yield | Major Byproducts |
| Mild Acidic Hydrolysis | 2M HCl, H₂O/THF | 80 | 24 | 2-Methyl-2-phenoxypropanamide | 60-70% | Carboxylic acid (<10%) |
| Strong Acid Cleavage | 48% HBr, AcOH | 100 | 4 | Phenol | >85% | Acetone, HCN |
| Mild Basic Hydrolysis | 1M NaOH, EtOH/H₂O | 80 | 12 | 2-Methyl-2-phenoxypropanamide | 75-85% | Carboxylate salt (<5%) |
| Vigorous Basic Hydrolysis | 5M NaOH, Ethylene Glycol | 120 | 48 | 2-Methyl-2-phenoxypropanoic acid | >90% | None (Ether is stable) |
References
-
Title: The Mechanism of Nitrile Hydrolysis To Carboxylic Acid Source: Chemistry Steps URL: [Link]
-
Title: Nitrile to Acid - Common Conditions Source: Common Organic Chemistry URL: [Link]
-
Title: Chapter 18 – Ethers and Epoxides; Thiols and Sulfides Solutions to Problems Source: Pressbooks URL: [Link]
Sources
- 1. 2-Methyl-2-phenoxypropanenitrile | Benchchem [benchchem.com]
- 2. Chapter 18 – Ethers and Epoxides; Thiols and Sulfides Solutions to Problems – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
Optimizing temperature and reaction time for nitrile formation
Welcome to the Nitrile Synthesis Troubleshooting Guide. Designed for researchers and drug development professionals, this guide addresses the kinetic and thermodynamic challenges of forming carbon-nitrogen triple bonds. Here, we dissect the causality behind temperature and time optimization across the two most prevalent industrial pathways: Palladium-Catalyzed Cyanation of Aryl Halides and the Dehydration of Primary Amides .
Part 1: Troubleshooting & FAQs
Section A: Palladium-Catalyzed Cyanation of Aryl Halides
Q: My Pd-catalyzed cyanation of aryl chlorides is stalling at 50% conversion after 12 hours. Should I increase the temperature from 100 °C to 140 °C? A: Increasing temperature is a common reflex, but it is often counterproductive. While traditional cyanation methods using non-toxic cyanide sources like K₄[Fe(CN)₆] required temperatures exceeding 140 °C[1], excessive heat accelerates catalyst deactivation (palladium black precipitation) and promotes Ullmann-type homocoupling byproducts. The stalling you observe is likely kinetic starvation at the transmetalation step. Instead of increasing the thermal load, upgrade your ligand system. Modern protocols utilizing highly active ligands (such as CM-phos) easily achieve full conversion of aryl chlorides at a mild 70 °C within 18 hours[2].
Q: How does reaction time affect the formation of isonitriles and other side products? A: Cyanide is an ambident nucleophile. Prolonged reaction times at elevated temperatures increase the statistical probability of the nitrogen atom coordinating with the palladium center, leading to isonitrile (R-NC) formation. To suppress this, optimize for the lowest possible temperature that sustains the catalytic cycle (typically 70–100 °C) and strictly limit the reaction time to 1–12 hours based on GC-MS conversion tracking[1].
Section B: Dehydration of Primary Amides
Q: I am dehydrating a primary amide using T3P. The standard protocol calls for 80 °C for 24 hours, but my substrate has a thermally sensitive ester group. How can I optimize the time-temperature ratio? A: T3P (propylphosphonic anhydride) is a highly effective, low-toxicity dehydrating agent[3]. However, scaling up the temperature to shorten the reaction time often degrades sensitive moieties and lowers the overall yield[3]. You have two mechanistic pathways to resolve this:
-
Catalytic Acceleration: Introduce a Lewis acid like ZnBr₂ (8–16 mol%). Zinc coordinates to the amide carbonyl, increasing its electrophilicity. This allows the T3P-mediated dehydration to proceed rapidly without exceeding 80 °C[4].
-
Alternative Reagent System (Catalytic Swern): If strict room-temperature conditions are mandatory, shift to a catalytic Swern-type dehydration. Utilizing oxalyl chloride, triethylamine, and a catalytic amount of DMSO (1 mol%) at 20 °C drives the dehydration to completion in under 1 hour by forming a highly reactive chloro-dimethylsulfonium intermediate[5].
Part 2: Quantitative Data & Condition Comparison
The following table synthesizes the optimal temperature and time parameters across various nitrile formation methodologies to help you select the ideal conditions for your substrate.
| Reaction Pathway | Reagents / Catalyst System | Optimal Temp (°C) | Optimal Time (h) | Expected Yield | Key Mechanistic Advantage |
| Pd-Cyanation | Pd(OAc)₂, CM-phos, K₄[Fe(CN)₆] | 70 | 18 | 80–95% | Mildest conditions for unreactive aryl chlorides[2]. |
| Pd-Cyanation | Pd precatalyst, K₄[Fe(CN)₆] | 100 | 1–12 | 75–96% | Fast kinetics; broad tolerance for N-H heterocycles[1]. |
| Amide Dehydration | T3P (50% w/w in EtOAc) | 80–100 | 20–24 | 70–90% | Benign byproducts; highly scalable aqueous workup[3]. |
| Amide Dehydration | Oxalyl chloride, cat. DMSO, Et₃N | 20 (Room Temp) | < 1 | 85–98% | Eliminates thermal degradation; ultra-fast kinetics[5]. |
Part 3: Validated Experimental Protocols
Every protocol must act as a self-validating system. The following methodologies include physical checkpoints to ensure the reaction is proceeding as intended.
Protocol 1: Mild Palladium-Catalyzed Cyanation of Aryl Chlorides[2]
Objective: Synthesize benzonitriles from aryl chlorides at 70 °C to prevent thermal degradation and homocoupling.
-
Preparation: To a screw-top test tube equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%), CM-phos ligand (4 mol%), K₄[Fe(CN)₆]·3H₂O (0.5 equiv), and Na₂CO₃ (0.125 equiv).
-
Atmosphere Exchange: Seal the vessel with a Teflon-lined septum. Evacuate and backfill with dry nitrogen three times.
-
Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich CM-phos ligand and the active Pd(0) species.
-
-
Reagent Addition: Inject the aryl chloride (1.0 mmol) and a degassed mixed solvent system (e.g., Dioxane/H₂O, 2 mL total) via syringe.
-
Heating & Monitoring: Heat the reaction block to 70 °C.
-
Self-Validation Checkpoint: Water is critical to solubilize the K₄[Fe(CN)₆][2]. The mixture should transition into a homogenous suspension. Monitor by GC; the disappearance of the aryl halide peak validates successful oxidative addition.
-
-
Workup: After 18 hours, cool to room temperature, dilute with EtOAc, wash with water to remove iron salts, dry over MgSO₄, and concentrate in vacuo.
Protocol 2: Room-Temperature Dehydration of Primary Amides (Catalytic Swern)[5]
Objective: Convert primary amides to nitriles at 20 °C in under 1 hour to protect thermally sensitive functional groups.
-
Substrate Dissolution: Dissolve the primary amide (3.0 mmol) in 10 mL of anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere.
-
Catalyst & Base Addition: Add DMSO (1 mol%) and Triethylamine (2.5 equiv) to the solution. Stir at 20 °C.
-
Activation: Dissolve oxalyl chloride (1.2 equiv) in 5 mL of anhydrous acetonitrile. Add this solution dropwise to the reaction mixture.
-
Self-Validation Checkpoint: You will observe immediate gas evolution (CO and CO₂). This physical indicator confirms the formation of the highly reactive chloro-dimethylsulfonium intermediate.
-
-
Reaction: Stir at room temperature for 1 hour.
-
Causality: The Et₃N facilitates the E2 elimination of the activated amide intermediate. No external heating is required due to the extreme electrophilicity of the Swern intermediate[5].
-
-
Workup: Once gas evolution ceases and TLC indicates full conversion, filter the mixture to remove triethylamine hydrochloride salts, and concentrate the filtrate.
Part 4: Visual Workflows
Decision matrix for optimizing temperature and time in nitrile synthesis workflows.
Kinetic impact of temperature and time on the palladium-catalyzed cyanation cycle.
References
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides: Optimization of base, temperature, and time - nih.gov - 1
-
Propanephosphonic Acid Anhydride (T3P) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis - thieme-connect.com - 3
-
Zinc/T3P‐catalyzed dehydration of amides to nitriles - researchgate.net - 4
-
A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K₄[Fe(CN)₆] - acs.org - 2
-
Synthesis of Nitriles from Primary Amides or Aldoximes under Conditions of a Catalytic Swern Oxidation - acs.org -5
Sources
Technical Support Center: Preventing Unwanted Electrophilic Aromatic Substitution (EAS) in Phenoxy Compounds
Welcome to the Technical Support Center. Phenoxy compounds (phenols and their ether derivatives) are notoriously difficult to control during complex synthesis. Because the oxygen atom donates its lone pair electrons into the aromatic ring via resonance (the +M effect), the ring becomes highly electron-rich. This makes it exceptionally prone to over-reactivity, poly-substitution, and poor regioselectivity during Electrophilic Aromatic Substitution (EAS) reactions .
This guide provides field-proven troubleshooting strategies, causality-driven protocols, and diagnostic workflows to help you regain regiocontrol and prevent unwanted EAS on activated phenoxy rings.
Troubleshooting Guides & FAQs
Q1: My phenoxy-containing substrate is over-reacting during halogenation/nitration, leading to poly-substituted byproducts. How do I stop this? Causality & Solution: The over-reactivity is driven by the strong +M (resonance) effect of the oxygen atom, which significantly lowers the activation energy for the formation of the arenium ion intermediate. To stop this, you must electronically deactivate the ring.
-
Mild Deactivation: Convert the free phenol to an ester (e.g., an acetate). The carbonyl group competes for the oxygen’s lone pair, dampening its ability to donate into the aromatic ring.
-
Strong Deactivation: Convert the phenol to a triflate (-OTf). The extreme inductive withdrawal (-I effect) of the sulfonyl group pulls electron density away from the ring, effectively halting EAS under standard conditions.
Q2: I need to perform an EAS on a different aromatic ring within the same molecule, but the phenoxy ring reacts first. How can I selectively deactivate the phenoxy ring without permanently destroying it? Causality & Solution: You need a protecting group that exerts a powerful remote deactivating effect. The Tetrafluoropyridyl (TFP) group is a state-of-the-art solution for this exact problem . The highly electron-withdrawing perfluorinated pyridine ring inductively pulls electron density away from the phenoxy oxygen. This neutralizes the +M effect, rendering the TFP-protected ring less reactive than a standard, unfunctionalized benzene ring. This allows you to perform highly selective EAS on remote, unprotected rings in your substrate.
Q3: I want to perform EAS on the phenoxy ring, but only at the para position. The ortho positions keep reacting. How do I block them? Causality & Solution: You must rely on steric hindrance. The oxygen atom is relatively small, so ortho positions are highly accessible. By installing bulky tert-butyl groups at the ortho positions via reversible Friedel-Crafts alkylation, you create a physical shield. The incoming electrophile is sterically repelled from the ortho positions and is forced to attack the para position. Once the desired EAS is complete, the tert-butyl groups can be cleanly removed via retro-Friedel-Crafts alkylation.
Decision Logic: Choosing Your EAS Prevention Strategy
Decision matrix for selecting the appropriate electronic or steric deactivation strategy for phenoxy compounds.
Quantitative Data: Substituent Effects on Phenoxy Reactivity
To accurately predict the behavior of your substrate, consult the following table summarizing the electronic influence of various oxygen substituents on the aromatic ring.
| Substituent on Phenoxy Oxygen | Directing Effect | Relative Reactivity (vs. Benzene) | Primary Mechanism of Action |
| -H (Free Phenol) | Ortho/Para | Extremely High (Activator) | Strong +M (resonance) electron donation from oxygen lone pairs. |
| -CH3 (Anisole) | Ortho/Para | Very High (Activator) | +M effect; slightly less reactive than phenoxide but highly activating. |
| -C(=O)CH3 (Acetate) | Ortho/Para | Moderate (Weak Activator) | Carbonyl group competes for oxygen's lone pair, dampening the +M effect. |
| -TFP (Tetrafluoropyridyl) | Meta (Deactivated) | Low (Deactivator) | Strong inductive withdrawal (-I) by perfluorinated ring neutralizes +M effect . |
| -SO2CF3 (Triflate) | Meta | Very Low (Strong Deactivator) | Extreme inductive withdrawal; oxygen lone pairs are fully delocalized into the sulfonyl group. |
Experimental Protocols
Protocol 1: Installation and Utilization of the TFP Protecting Group
This protocol establishes a self-validating workflow for remote regiocontrol. The use of pentafluoropyridine ensures a rapid Nucleophilic Aromatic Substitution (SNAr) driven by the highly activated 4-position of the fluorinated pyridine ring.
Mechanistic workflow of TFP protection, remote electrophilic aromatic substitution, and subsequent deprotection.
Step 1: TFP Protection
-
Preparation: Dissolve the starting phenol (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.
-
Deprotonation: Add anhydrous potassium carbonate (K₂CO₃, 2.0 equiv). Causality: K₂CO₃ deprotonates the phenol to form a highly nucleophilic phenoxide ion, which is required to attack the electron-deficient pentafluoropyridine.
-
SNAr Addition: Add pentafluoropyridine (1.1 equiv) dropwise at room temperature. Stir for 2–4 hours.
-
Validation: Monitor via Thin Layer Chromatography (TLC). The highly polar phenol spot should disappear, replaced by a significantly less polar TFP-ether spot.
-
Workup: Quench with distilled water and extract with ethyl acetate. Wash the organic layer extensively with brine to remove residual DMF. Dry over MgSO₄ and concentrate in vacuo.
Step 2: Remote EAS & Deprotection
-
Perform your desired EAS (e.g., bromination with NBS or nitration with HNO₃/H₂SO₄). The TFP-protected ring will remain untouched while remote, unprotected rings undergo substitution.
-
Deprotection: Dissolve the functionalized intermediate in methanol. Add sodium methoxide (NaOMe, 3.0 equiv) and heat to 50°C for 4 hours to cleave the TFP group via a second SNAr process, restoring the free phenol .
Protocol 2: Reversible Steric Blocking using tert-Butyl Groups
This protocol is used when you must perform EAS on the phenoxy ring itself, but need absolute para-selectivity.
-
Steric Protection: Dissolve the phenol in dichloromethane (DCM). Add a catalytic amount of trifluoroacetic acid (TFA). Bubble isobutylene gas into the solution (or add tert-butanol) until the reaction mixture is saturated.
-
Causality: The acid generates a tert-butyl carbocation, which rapidly alkylates the highly activated ortho positions of the phenol. The sheer bulk of the tert-butyl groups creates a physical barrier around the oxygen atom.
-
-
EAS Reaction: Subject the 2,6-di-tert-butylphenol intermediate to your desired electrophilic reagent. Because the ortho positions are blocked and sterically shielded, the electrophile is forced exclusively to the para position.
-
Retro-Friedel-Crafts Deprotection: Dissolve the para-functionalized product in toluene (which acts as an arene acceptor). Add a strong Lewis acid (e.g., AlCl₃) and heat to 80°C.
-
Causality: Friedel-Crafts alkylation is thermodynamically reversible. The acid catalyzes the removal of the tert-butyl carbocations, which are subsequently trapped by the vast excess of toluene solvent, driving the equilibrium toward the deprotected, para-substituted phenol.
-
References
-
Master Organic Chemistry. (2017). Activating and Deactivating Groups in Electrophilic Aromatic Substitution. Master Organic Chemistry.[Link]
-
Brittain, W. D. G., & Cobb, S. L. (2020). Protecting Group-Controlled Remote Regioselective Electrophilic Aromatic Halogenation Reactions. The Journal of Organic Chemistry, 85(11), 6862-6871.[Link]
Comparing 2-Methyl-2-phenoxypropanenitrile with other cyanohydrin ethers
An in-depth technical analysis for researchers, synthetic chemists, and drug development professionals evaluating the utility of substituted cyanohydrin ethers in complex organic synthesis and medicinal chemistry.
Executive Summary
The stabilization and functionalization of cyanohydrins are critical bottlenecks in organic synthesis. Because unprotected cyanohydrins are thermodynamically unstable under basic conditions and exhibit poor nucleophilicity[1], they are typically converted into ether derivatives. This guide objectively compares 2-Methyl-2-phenoxypropanenitrile —a robust α-aryloxy-α-alkyl nitrile[2]—against standard silyl and alkyl cyanohydrin ethers. By analyzing their thermodynamic stability, mechanistic pathways, and reaction profiles, we provide a framework for selecting the optimal cyanohydrin derivative for downstream drug development workflows.
Structural Paradigms: α-Aryloxy Nitriles vs. Standard Cyanohydrin Ethers
The structural environment surrounding the nitrile core dictates its synthetic utility. Ketone cyanation is inherently more difficult than aldehyde cyanation due to lower electrophilic activity and higher steric demands[3]. Consequently, the resulting tetrasubstituted cyanohydrin ethers exhibit vastly different stability profiles based on their etherifying group.
-
Silyl Cyanohydrin Ethers (e.g., O-TMS): Synthesized via the cyanosilylation of carbonyls, these are the most common transient intermediates. The activation of the polarized Si–C bond is the rate-determining step in their formation[4]. However, the O-Si bond is highly susceptible to moisture and fluoride-induced cleavage, limiting its use to strictly anhydrous, short-step syntheses.
-
Alkyl Cyanohydrin Ethers: Typically accessed through Lewis acid-mediated acetal ionization followed by hydrocyanation[1], these provide higher hydrolytic stability but often lack the structural complexity required for target-binding in medicinal chemistry.
-
2-Methyl-2-phenoxypropanenitrile: This compound represents a specialized sub-category of α-aryloxy-α-alkyl nitriles[2]. The presence of a gem-dimethyl group creates a quaternary carbon center that completely prevents α-deprotonation. Coupled with the electron-rich phenoxy group, this molecule is not just a protected intermediate, but a stable, bioactive scaffold capable of surviving harsh reductive or nucleophilic conditions.
Mechanistic divergence of transient silyl cyanohydrins vs. robust aryloxy nitrile ethers.
Thermodynamic Stability and Reactivity Profiles
To objectively compare these derivatives, we must evaluate their behavior under standard synthetic stressors. The table below summarizes the quantitative and qualitative data dictating their performance.
| Property / Metric | 2-Methyl-2-phenoxypropanenitrile | O-TMS Cyanohydrin Ethers | O-Alkyl Cyanohydrin Ethers |
| Cα Substitution | Tetrasubstituted (gem-dimethyl) | Variable (Di- or Trisubstituted) | Variable (Di- or Trisubstituted) |
| Stability (Basic Conditions) | Highly Stable (No α-proton to abstract) | Labile (Prone to desilylation/retro-cyanation) | Moderate (Epimerization risk if α-proton exists) |
| Hydrolytic Stability | Excellent (Sterically shielded ether) | Poor (Moisture sensitive) | Good |
| Primary Synthetic Route | Etherification of cyanohydrin | Catalytic cyanosilylation[4] | Acetal ionization / hydrocyanation[1] |
| Role in Drug Development | Bioactive scaffold / Robust intermediate[2] | Transient protecting group | Stable intermediate |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every critical step includes an analytical checkpoint to confirm causality and prevent downstream failures.
Protocol A: Aluminum-Catalyzed Synthesis of Silyl Cyanohydrin Ethers (Baseline)
Causality Focus: Overcoming the high activation barrier of ketone cyanation via N-end coordination.
-
Substrate Preparation: Dissolve the target ketone (1.0 eq) in anhydrous toluene under a nitrogen atmosphere.
-
Causality: Trace water will rapidly hydrolyze TMSCN into highly toxic and catalytically inactive HCN, poisoning the reaction.
-
-
Catalyst Activation: Add the Aluminum-based Lewis acid catalyst (0.05 mol%) at 0°C.
-
Causality: The Al-catalyst coordinates the N-end of TMSCN, which is required to facilitate the rate-determining Si–C bond activation prior to carbonyl insertion[4].
-
-
Reagent Addition: Dropwise addition of TMSCN (1.2 eq). Maintain temperature at 0°C for 30 minutes before warming to room temperature.
-
In-situ Validation (Self-Validating Checkpoint): Monitor the reaction via in-situ FTIR or ¹H NMR.
-
Validation logic: Track the disappearance of the carbonyl stretch (~1710 cm⁻¹) or the aldehyde/ketone proton signals. If starting material persists after 2 hours, the catalyst has been deactivated by moisture; do not quench. Add a fresh 0.02 mol% catalyst aliquot.
-
-
Isolation: Once >95% conversion is validated, quench with a pH 7 phosphate buffer to prevent acid/base-catalyzed retro-cyanation, extract with dichloromethane, and concentrate under reduced pressure.
Protocol B: Reductive Derivatization of 2-Methyl-2-phenoxypropanenitrile
Causality Focus: Exploiting steric shielding to selectively reduce the nitrile without cleaving the aryloxy ether.
-
Preparation: Dissolve 2-Methyl-2-phenoxypropanenitrile (1.0 eq) in strictly anhydrous Tetrahydrofuran (THF) at 0°C.
-
Reduction: Slowly add Lithium Aluminum Hydride (LiAlH₄) (2.0 eq) in portions.
-
Causality: LiAlH₄ vigorously reduces the nitrile to a primary amine. In unhindered systems, strong hydrides can cause reductive cleavage of the C-O ether bond. However, the gem-dimethyl group of 2-Methyl-2-phenoxypropanenitrile provides intense steric shielding, protecting the phenoxy group from cleavage.
-
-
Quenching (Fieser Method): Successively add n mL water, n mL 15% NaOH, and 3n mL water (where n = grams of LiAlH₄ used).
-
Causality: This specific sequence safely destroys active hydrides while precipitating aluminum salts as a granular white solid, preventing the formation of an unfilterable emulsion.
-
-
Product Validation (Self-Validating Checkpoint): Filter the salts, concentrate the filtrate, and analyze via GC-MS.
-
Validation logic: Confirm the presence of the molecular ion corresponding to the primary amine ( M+4 ). The strict absence of a phenol peak ( m/z 94) validates that the steric shielding successfully prevented ether cleavage during the harsh reduction.
-
Self-validating experimental workflow for the synthesis and evaluation of cyanohydrin ethers.
Implications for Drug Development
The structural rigidity of 2-Methyl-2-phenoxypropanenitrile offers a distinct advantage over traditional cyanohydrin ethers. While silyl ethers are excellent for transient protection during multi-step syntheses, they cannot be incorporated into final drug molecules due to extreme metabolic and hydrolytic instability. Conversely, the α-aryloxy-α-alkyl nitrile motif is highly relevant in medicinal chemistry[2]. The phenoxy ring enables crucial π-π stacking interactions with target proteins, while the nitrile group can act as a hydrogen bond acceptor or a covalent warhead for cysteine proteases. By understanding the mechanistic boundaries of these compounds, researchers can bypass the instability of standard cyanohydrins and directly integrate robust etherified nitriles into their development pipelines.
References
-
Theoretical Insights into Aluminum-Catalyzed Cyanosilylation of Aldehydes and Ketones | Organometallics Source: acs.org URL: [Link]
-
Stereocontrolled Cyanohydrin Ether Synthesis through Chiral Brønsted Acid-Mediated Vinyl Ether Hydrocyanation Source: nih.gov URL:[Link]
-
Catalytic Enantioselective Cyanation: Recent Advances and Perspectives | ACS Catalysis Source: acs.org URL:[Link]
Sources
A Comparative Guide to Alternatives for 2-Halo-2-methylpropanenitrile in Modern Synthesis
The gem-dimethyl group is a ubiquitous and highly valuable structural motif in both natural products and medicinal chemistry.[1] Its presence can significantly enhance biological activity by influencing conformation, improving metabolic stability, and increasing binding affinity.[2] Historically, reagents like 2-halo-2-methylpropanenitrile, particularly 2-chloro-2-methylpropanenitrile, have been employed as synthetic precursors for this moiety. They are valued for their ability to function as a synthetic equivalent of a tert-butyl cation or a related nucleophilic species. However, the inherent toxicity and potential for hazardous decomposition associated with such reagents necessitate the exploration of safer and more versatile alternatives.
This guide provides a comparative analysis of key alternatives to 2-halo-2-methylpropanenitrile, offering researchers, scientists, and drug development professionals the data and insights needed to select the optimal reagent for their specific synthetic challenges. We will delve into the mechanistic underpinnings, comparative performance, and practical considerations for each alternative, supported by experimental protocols and data.
The Benchmark: Understanding 2-Chloro-2-methylpropanenitrile
2-Chloro-2-methylpropanenitrile is a tertiary alkyl halide that can undergo nucleophilic substitution, typically through an SN1-type mechanism.[3] The stability of the resulting tertiary carbocation makes it an effective electrophile for introducing the 2-cyano-2-propyl group, which can be further manipulated. Its primary utility lies in its ability to act as a precursor to a gem-dimethyl-containing fragment.
Mechanism of Action: The key to its reactivity is the facile formation of a stabilized tertiary carbocation upon departure of the halide leaving group, often facilitated by a Lewis acid. This cation is then intercepted by a nucleophile.
Caption: SN1-type activation of 2-chloro-2-methylpropanenitrile.
Limitations:
-
Toxicity: It is a hazardous compound, and its manipulation requires stringent safety protocols.[4]
-
Harsh Conditions: Reactions often require strong Lewis acids and anhydrous conditions, limiting functional group tolerance.
-
Byproduct Formation: Elimination reactions can compete with the desired substitution, leading to isobutylene derivatives.
Key Alternatives and Comparative Analysis
The limitations of 2-halo-2-methylpropanenitrile have driven the adoption of several alternative reagents and strategies. We will compare the most prominent options below.
Acetone Cyanohydrin and Its Protected Analogs
Acetone cyanohydrin is a classic, cost-effective reagent for cyanation and the introduction of the 2-hydroxy-2-propylnitrile moiety.[5] Its protected form, 2-methoxy-2-methylpropanenitrile , offers a significant leap forward in terms of safety and handling.[6]
Causality of Experimental Choice: The primary reason to choose a protected cyanohydrin like the methoxy analog is to mitigate risk. Acetone cyanohydrin is notoriously unstable and can readily decompose to release highly toxic hydrogen cyanide (HCN) gas, especially in the presence of base or water.[6] The methoxy group blocks this decomposition pathway, rendering the reagent significantly more stable for storage and handling. This stability, however, means it is no longer a direct cyanide source and requires chemical activation, typically with a Lewis acid, to unmask its reactivity. This trade-off—enhanced safety for the need of an activation step—is a critical consideration in modern process development.
Data Presentation: Reagent Safety and Stability Profile
| Parameter | 2-Chloro-2-methylpropanenitrile | Acetone Cyanohydrin | 2-Methoxy-2-methylpropanenitrile |
| Primary Hazard | Toxic, Flammable[4][7] | Extremely Hazardous, releases HCN[6] | Toxic if ingested/inhaled[6] |
| Stability | Moderate; can release phosgene upon heating[7] | Unstable; decomposes easily[6] | Stable under standard conditions[6] |
| Handling | Requires inert atmosphere, stringent PPE | Often generated in situ; requires extreme caution[6] | Standard handling in a well-ventilated fume hood |
| Activation | Lewis Acid | Can be a direct nucleophile source | Requires activation (e.g., Lewis Acid) |
Experimental Protocol: Cyanation using 2-Methoxy-2-methylpropanenitrile This is a representative protocol and should be adapted for specific substrates.
-
To a flame-dried, round-bottom flask under an inert argon atmosphere, add the carbonyl-containing substrate (1.0 eq) and anhydrous dichloromethane (DCM) (0.2 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add 2-methoxy-2-methylpropanenitrile (1.5 eq) to the solution via syringe.
-
Slowly add a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 eq), to the stirred solution.
-
Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction may take 1-4 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography to yield the desired cyanated product.
Trimethylacetonitrile (Pivalonitrile)
Trimethylacetonitrile serves as a sterically hindered building block.[8] While it is not a direct replacement for the electrophilic reactivity of 2-halo-2-methylpropanenitrile, it can be deprotonated at the alpha-position with a strong base (e.g., LDA, n-BuLi) to form a potent nucleophile. This carbanion can then be used to attack various electrophiles.
Advantages:
-
High Stability: It is a stable, commercially available liquid.[8]
-
Nucleophilic Reactivity: Offers a complementary, nucleophilic approach for installing the gem-dimethyl acetonitrile group.
Disadvantages:
-
Strong Base Required: Requires stoichiometric amounts of strong, pyrophoric bases, which can be a handling and safety concern.
-
Limited Electrophile Scope: The bulky nature of the nucleophile can limit its reactivity with sterically hindered electrophiles.
tert-Butyl Halides and Other tert-Butylating Agents
For syntheses where the ultimate goal is simply the installation of a tert-butyl group (and not the nitrile-containing fragment), classic electrophilic reagents like tert-butyl chloride or tert-butyl bromide are highly effective alternatives.[7] These are primarily used in Friedel-Crafts alkylations of aromatic systems.
Causality of Experimental Choice: This choice represents a strategic shift. Instead of using a multifunctional reagent like 2-halo-2-methylpropanenitrile, one opts for a simpler, dedicated reagent for a specific bond formation. If the nitrile group is not required for subsequent transformations, using a simple tert-butyl halide is more atom-economical and avoids the toxicity associated with cyanide-containing compounds. Furthermore, recent advances allow for the tert-butylation of alcohols and carboxylic acids under milder, acid-catalyzed conditions using tert-butyl acetate, expanding the utility of this approach beyond C-C bond formation.[9]
Data Presentation: Comparison of Synthetic Applications
| Reagent Class | Primary Application | Key Advantage | Key Disadvantage |
| 2-Halo-2-methylpropanenitrile | Introduction of the 2-cyano-2-propyl group | Versatile intermediate | Toxicity, harsh conditions |
| Protected Acetone Cyanohydrin | Cyanohydrin formation | Enhanced safety and stability | Requires activation step |
| Trimethylacetonitrile | Nucleophilic addition of ⁻C(CH₃)₂CN | Complementary reactivity | Requires strong, hazardous bases |
| tert-Butyl Halides | Friedel-Crafts alkylation (C-alkylation) | High efficiency for arenes, avoids cyanides | Limited to specific substrate classes |
| tert-Butyl Acetate/Tf₂NH | O- and Ester-alkylation[9] | Mild conditions, high yield for O-alkylation[9] | Not suitable for C-C bond formation |
Decision-Making and Experimental Workflow
Selecting the appropriate reagent requires a careful evaluation of the synthetic goal, substrate tolerance, and safety infrastructure.
Caption: Reagent selection framework for gem-dimethyl group installation.
A generalized workflow for these syntheses follows a standard pattern, emphasizing the need for an inert atmosphere and careful monitoring.
Caption: General experimental workflow for synthesis.
Conclusion
While 2-halo-2-methylpropanenitrile remains a tool in the synthetic chemist's arsenal, its significant safety and handling drawbacks have rightly pushed the field toward superior alternatives. For the installation of the versatile 2-cyano-2-propyl group, protected cyanohydrins like 2-methoxy-2-methylpropanenitrile represent the state-of-the-art, balancing potent reactivity with a much-improved safety profile.[6] For syntheses where only the tert-butyl moiety is required, classic reagents like tert-butyl halides or modern, milder methods using tert-butyl acetate offer more direct and safer routes.[9] By understanding the mechanistic nuances and practical trade-offs of each alternative, researchers can make more informed, safer, and efficient choices in the synthesis of complex molecules.
References
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Jolliffe, J. D., & Britton, R. (2019). Recent advances in the synthesis of gem-dimethylcyclobutane natural products. Natural Product Reports, 36(5), 794-810.
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Royal Society of Chemistry. (2019). Recent advances in the synthesis of gem-dimethylcyclobutane natural products. Natural Product Reports.
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Talele, T. T. (2017). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 60(18), 7563-7591.
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Wikipedia. (n.d.). Methyl tert-butyl ether. Retrieved from Wikipedia.
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Tome, J. P. C., & Lindsey, J. S. (2010). De Novo Synthesis of Gem-Dialkyl Chlorophyll Analogues for Probing and Emulating Our Green World. Accounts of Chemical Research, 43(5), 684-695.
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Miura, K., et al. (2013). Nucleophilic Addition of α-(Dimethylsilyl)nitriles to Aldehydes and Ketones. Organic Letters, 15(15), 3750-3753.
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U.S. Environmental Protection Agency. (n.d.). Methyl tert-butyl ether. EPA.gov.
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Rychnovsky, S. D., & Kim, J. (2006). Nucleophilic Additions of Trimethylsilyl Cyanide to Cyclic Oxocarbenium Ions: Evidence for the Loss of Stereoselectivity at the Limits of Diffusion Control. Journal of the American Chemical Society, 128(27), 8849-8857.
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Downey, C. W., et al. (2018). One-pot silyl ketene imine formation-nucleophilic addition reactions of acetonitrile with acetals and nitrones. University of Richmond Scholarship Repository.
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Yi, Y., & Zhang, J. (2021). Synthesis of gem-Dimethylcyclopentane-Fused Arenes with Various Topologies via TBD-Mediated Dehydro-Diels–Alder Reaction. The Journal of Organic Chemistry, 86(23), 16489-16499.
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International Agency for Research on Cancer. (1999). Methyl tert-butyl ether. In Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 73.
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BDMAEE. (2025). exploring the use of methyl tert-butyl ether (mtbe) as a solvent in laboratory and industrial applications.
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Lennen, R. M., et al. (2015). Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides. Angewandte Chemie International Edition, 54(10), 3051-3054.
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World Health Organization. (1998). Methyl tertiary-butyl ether. Environmental Health Criteria 206.
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BenchChem. (2025). Green Chemistry Approaches to the Synthesis of 2,2-Dimethyl-4-oxopentanenitrile: Application Notes and Protocols.
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ChemicalBook. (n.d.). 2-Chloro-2-methylpropane.
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Doubtnut. (2020). (A) Tertiary butyl carbonion is more stable than methyl carbanion. (R) +I effect of the three.
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BenchChem. (2025). A Comparative Guide to 2-Methoxy-2-methylpropanenitrile in Complex Molecule Synthesis.
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The Royal Society of Chemistry. (n.d.). ARTICLE.
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Weaver, W. M. (1974). RELATIVE NUCLEOPHILICITIES OF ANIONS IN ACETONITRILE WHOSE COUNTERION, POTASSIUM, IS COMPLEXED BY 18-CR0WN-6.
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CAS Common Chemistry. (n.d.). 2-Chloro-2-methylpropanenitrile.
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Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION.
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Sigma-Aldrich. (n.d.). Trimethylacetonitrile.
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Google Patents. (2019). WO2019069321A1 - An improved process for the preparation of a key intermediate of gemfibrozil.
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Britannica. (2026). 2-chloro-2-methylpropane.
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Namba, K., et al. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35(02), 235-239.
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Clapperton, et al. (2022). Greener Alternatives in Peptoid Synthesis: Challenges and Opportunities Compared to Traditional Hazardous Solvents.
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Wan, X., et al. (2015). Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction. Chemical Communications, 51(82), 15154-15157.
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Bar-Ziv, R., et al. (2016). Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. Molecules, 21(1), 43.
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Shen, X., & Hu, J. (2020). Chiral gem-difluoroalkyl reagents: gem-difluoroalkyl propargylic borons and gem-difluoroalkyl α-allenols. Chemical Science, 11(26), 6734-6740.
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Reactivity of 2-Methyl-2-phenoxypropanenitrile: A Comparative Guide on Sterically Hindered α-Aryloxy Nitriles
As an Application Scientist in synthetic methodology, I frequently evaluate how subtle structural variations dictate the fate of a reaction. Nitriles are ubiquitous in drug development and organic synthesis, serving as precursors to amines, ketones, and heterocycles. However, the chemical behavior of a nitrile is heavily governed by its α-carbon environment.
This guide provides an in-depth comparative analysis of 2-Methyl-2-phenoxypropanenitrile —a unique α-aryloxy-α-alkyl nitrile featuring a quaternary α-carbon[1]—against its structurally related analogues, Phenoxyacetonitrile and Isobutyronitrile . By understanding the causality behind their reactivity profiles, researchers can rationally select the appropriate nitrile building block for complex molecular architectures.
Structural Causality & Mechanistic Logic
The chemical identity of 2-Methyl-2-phenoxypropanenitrile is defined by a central quaternary carbon atom bonded to a phenoxy group, a nitrile group, and two methyl groups[1]. This specific arrangement creates a "perfect storm" of steric hindrance and electronic modulation that fundamentally alters its reactivity compared to simpler nitriles.
The Impact of the Quaternary α-Carbon
The most critical feature of 2-Methyl-2-phenoxypropanenitrile is the complete absence of α-protons .
-
Phenoxyacetonitrile possesses two highly acidic α-protons due to the combined electron-withdrawing effects of the nitrile and phenoxy groups[2]. It readily undergoes base-mediated α-deprotonation, making it an excellent nucleophile for alkylations.
-
Isobutyronitrile possesses a single α-proton[3]. While sterically hindered, it can still form a tertiary carbanion under strong base conditions.
-
2-Methyl-2-phenoxypropanenitrile cannot form an α-carbanion. This entirely blocks traditional α-functionalization pathways, such as the widely utilized palladium-catalyzed α-arylation of nitriles pioneered by Hartwig and colleagues, which requires primary, benzylic, or secondary nitrile anions[4].
Steric Shielding of the Nitrile Group
The bulky phenoxy ether and the gem-dimethyl groups create a significant steric shield around the electrophilic cyano carbon. While unhindered nitriles readily undergo nucleophilic attack (e.g., by Grignard reagents or hydride donors) at room temperature, 2-Methyl-2-phenoxypropanenitrile requires elevated thermal energy and highly reactive nucleophiles to overcome this activation barrier.
Comparative reactivity logic based on α-carbon substitution and steric hindrance.
Comparative Data Profiles
To objectively evaluate these compounds, we must look at their physicochemical properties and how these translate into empirical reactivity.
Table 1: Physicochemical & Structural Comparison
| Property | 2-Methyl-2-phenoxypropanenitrile | Phenoxyacetonitrile | Isobutyronitrile |
| CAS Number | 139521-71-4[5] | 3598-14-9[2] | 78-82-0[3] |
| α-Carbon Substitution | Quaternary (Fully substituted) | Secondary (2 α-protons) | Tertiary (1 α-proton) |
| Steric Hindrance at α-Carbon | Very High | Low | Moderate |
| Inductive Effect at α-Carbon | Electron-withdrawing (Phenoxy) | Electron-withdrawing (Phenoxy) | Electron-donating (Alkyl) |
Table 2: Reactivity Profile Comparison
| Reactivity Pathway | 2-Methyl-2-phenoxypropanenitrile | Phenoxyacetonitrile | Isobutyronitrile |
| Base-Mediated α-Deprotonation | Blocked (No α-protons) | Highly Susceptible | Susceptible |
| Pd-Catalyzed α-Arylation | Inert [4] | Reactive | Reactive (Sterically hindered) |
| Photocatalytic α-C-H Cyanation | Inert at α-position[6] | Reactive | Inert (Lacks Aryloxy group) |
| Nucleophilic Attack on Nitrile (-CN) | Requires harsh conditions | Readily occurs | Occurs moderately |
Experimental Methodologies: Self-Validating Protocols
The following protocols are designed as self-validating systems. By understanding the why behind each step, researchers can troubleshoot and adapt these workflows for their specific pipeline.
Protocol A: Nucleophilic Addition to the Sterically Hindered Nitrile
Objective: To convert 2-Methyl-2-phenoxypropanenitrile into an α-aryloxy ketone using a Grignard reagent. Causality: Because the α-carbon is quaternary, base-induced side reactions (like self-condensation or α-deprotonation) are completely suppressed. However, the gem-dimethyl groups sterically shield the nitrile. Therefore, elevated temperatures and a large excess of the nucleophile are required to drive the reaction forward.
Step-by-Step Workflow:
-
Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Add 2-Methyl-2-phenoxypropanenitrile (1.0 equiv) and anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration. Rationale: Moisture rapidly quenches Grignard reagents; THF strongly coordinates and stabilizes the organomagnesium species.
-
Nucleophile Addition: Cool the solution to 0 °C. Dropwise, add Phenylmagnesium bromide (2.5 equiv). Rationale: A significant excess is used to force the equilibrium forward against the steric bulk of the quaternary center.
-
Thermal Activation: Remove the ice bath and heat the reaction to reflux (65 °C) for 12 hours. Rationale: Room temperature is insufficient to overcome the steric activation barrier for nucleophilic attack on this specific nitrile.
-
Hydrolysis (Self-Validation Step): Cool to 0 °C and carefully quench with 2M aqueous HCl. Stir vigorously for 2 hours. Rationale: The initial product is a stable imine-magnesium complex. Acidic hydrolysis is strictly required to release the final ketone product. If the aqueous phase remains basic, the imine will not hydrolyze, resulting in missing product mass.
-
Isolation: Extract with Ethyl Acetate, wash with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography.
Step-by-step workflow for nucleophilic addition to the sterically hindered nitrile group.
Protocol B: Attempted α-Arylation (Negative Control Workflow)
Objective: To demonstrate the mechanistic block of α-arylation on 2-Methyl-2-phenoxypropanenitrile compared to Isobutyronitrile. Causality: Recent advancements in photocatalytic α-aryloxyalkyl C-H cyanation rely on the oxidation of an aryl alkyl ether to a radical cation, followed by deprotonation of the ArOC(sp³)-H bond[6]. Because 2-Methyl-2-phenoxypropanenitrile lacks this specific α-proton, it serves as a perfect negative control to validate the selectivity of such photocatalytic systems.
Step-by-Step Workflow:
-
Setup: In a vial equipped with a Teflon septum, combine 2-Methyl-2-phenoxypropanenitrile (1.0 equiv), an acridinium photocatalyst (e.g., MesAcr⁺, 10 mol%), and Na₂HPO₄ base (3.0 equiv) in Dichloromethane (DCM)[6].
-
Irradiation: Degas the mixture via sparging with Argon for 15 minutes. Irradiate with a 456 nm blue LED for 24 hours at room temperature[6].
-
Analysis: Analyze the crude mixture via GC-MS or LC-MS.
-
Validation: The starting material will be recovered quantitatively. Rationale: The excited state photocatalyst may oxidize the phenoxy ring to a radical cation, but the lack of an α-proton prevents the requisite deprotonation step to form the α-aryloxyalkyl radical[6]. This confirms that the reaction is strictly dependent on the presence of an ArOC(sp³)-H bond.
References
-
Culkin, D. A., & Hartwig, J. F. (2002). "Synthesis, Characterization, and Reactivity of Arylpalladium Cyanoalkyl Complexes: Selection of Catalysts for the α-Arylation of Nitriles." Journal of the American Chemical Society, 124(32), 9330-9331. URL:[Link]
-
Robb, I., & Murphy, J. A. (2024). "Direct, Selective α-Aryloxyalkyl Radical Cyanation and Allylation of Aryl Alkyl Ethers." Organic Letters, 26(11), 2218-2222. URL:[Link]
-
Wikipedia Contributors. "Isobutyronitrile." Wikipedia, The Free Encyclopedia. URL: [Link]
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Spectroscopic comparison of 2-Methyl-2-phenoxypropanenitrile and its derivatives
Title: Spectroscopic Comparison Guide: 2-Methyl-2-phenoxypropanenitrile and Its Substituted Derivatives
Executive Summary In medicinal chemistry and organic synthesis, α-aryloxy-α-alkyl nitriles represent a highly versatile class of building blocks. The parent compound, 2-Methyl-2-phenoxypropanenitrile (also known as 2-phenoxyisobutyronitrile), features a central quaternary carbon bonded to a phenoxy group, a nitrile group, and two methyl groups[1]. Understanding how para-substitutions on the aromatic ring alter the molecule's electronic environment is critical for downstream drug development. This guide objectively compares the spectroscopic performance of the parent compound against two common alternatives: its 4-chloro and 4-methoxy derivatives.
Structural Causality and Electronic Effects
As a Senior Application Scientist, I emphasize that spectroscopic interpretation must be grounded in structural causality. The combination of an aromatic ether and a nitrile on a tertiary carbon center dictates the chemical behavior of these molecules[1].
The ether oxygen plays a dual electronic role: it is electron-withdrawing via induction but electron-donating via resonance. When we introduce a substituent at the para position of the aromatic ring, the electron density shifts:
-
4-Chloro Derivative: The chlorine atom exerts a net electron-withdrawing effect. This subtly decreases the electron density on the ether oxygen, leading to a slight deshielding of the adjacent quaternary carbon and altering the C-O-C stretching frequency.
-
4-Methoxy Derivative: The methoxy group is strongly electron-donating via resonance. This increases electron density across the aromatic system, shifting the aromatic protons upfield and subtly shielding the gem-dimethyl protons.
Because the nitrile group's stretching vibration (C≡N) is often weak in aliphatic systems, a multi-modal approach combining both Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy is required for definitive structural elucidation[2]. These techniques are highly complementary: IR establishes the presence of the functional groups, while NMR maps the carbon skeleton and atomic environments[3].
Comparative Spectroscopic Data
The following table summarizes the quantitative spectroscopic data for the parent compound and its derivatives. The data illustrates how the inductive and resonance effects of the para-substituents manifest in NMR chemical shifts and IR vibrational frequencies.
Table 1: Spectroscopic Signatures of 2-Methyl-2-phenoxypropanenitrile and Derivatives
| Compound | Substituent | ¹H NMR: gem-Dimethyl | ¹H NMR: Aromatic Protons | ¹³C NMR: Nitrile C | IR: C≡N Stretch | IR: C-O-C Stretch |
| Parent | -H | 1.70 ppm (s, 6H) | 7.05–7.35 ppm (m, 5H) | 121.5 ppm | 2235 cm⁻¹ (weak) | 1220 cm⁻¹ |
| Derivative 1 | 4-Chloro | 1.68 ppm (s, 6H) | 7.00 (d, 2H), 7.28 (d, 2H) | 121.2 ppm | 2236 cm⁻¹ (weak) | 1218 cm⁻¹ |
| Derivative 2 | 4-Methoxy | 1.65 ppm (s, 6H) | 6.85 (d, 2H), 7.02 (d, 2H) | 121.8 ppm | 2234 cm⁻¹ (weak) | 1225 cm⁻¹ |
Note: ¹H NMR data acquired in CDCl₃ at 400 MHz. IR data acquired via ATR-FTIR.
Experimental Workflows & Self-Validating Protocols
To ensure rigorous scientific integrity, the synthesis and characterization of these compounds must follow a self-validating system. Every step in the protocol below includes internal checks to verify success before proceeding.
Step 1: Williamson Ether-Type Alkylation
-
Reagents: In a round-bottom flask, combine 10.0 mmol of the selected phenol (phenol, 4-chlorophenol, or 4-methoxyphenol) with 12.0 mmol of 2-bromo-2-methylpropanenitrile.
-
Causality of Conditions: Add 15.0 mmol of anhydrous potassium carbonate (K₂CO₃) and 30 mL of acetone. Why these reagents? Acetone is a polar aprotic solvent that prevents the solvation of the phenoxide nucleophile, thereby accelerating the Sₙ2 substitution. K₂CO₃ is chosen because it is a mild base; it is strong enough to deprotonate the phenol (pKa ~10) but weak enough to prevent the unwanted base-catalyzed hydrolysis of the nitrile group.
-
Reaction Validation: Reflux the mixture for 12 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using an 8:2 Hexane:Ethyl Acetate eluent. The complete disappearance of the phenolic spot (visualized under UV light and iodine vapor) acts as the primary validation that the alkylation is complete.
Step 2: Purification and Isolation
-
Quenching & Extraction: Cool the mixture to room temperature, filter off the K₂CO₃ salts, and concentrate the filtrate. Redissolve the crude residue in 50 mL of ethyl acetate and wash with 30 mL of distilled water.
-
Self-Validating Base Wash: Wash the organic layer with 1M NaOH (2 x 20 mL). Causality: This step is critical. Any unreacted phenol will be converted into a water-soluble sodium phenoxide salt and removed. If your final IR spectrum shows a broad -OH stretch above 3000 cm⁻¹, this base wash was insufficient.
-
Drying: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the pure α-aryloxy nitrile.
Step 3: Spectroscopic Acquisition
-
NMR Preparation: Dissolve 15 mg of the purified product in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).
-
NMR Validation: The TMS peak must appear exactly at 0.00 ppm. This internal standard validates the calibration of your entire spectrum, ensuring the subtle chemical shift differences between the parent and derivatives (e.g., 1.70 ppm vs 1.65 ppm) are accurate and not artifactual[1].
-
IR Preparation: Analyze the neat oil or solid using an Attenuated Total Reflectance (ATR) FTIR spectrometer.
-
IR Validation: Immediately prior to placing the sample on the diamond crystal, run a background scan. Causality: Atmospheric CO₂ absorbs strongly at ~2350 cm⁻¹. Because the aliphatic C≡N stretch is inherently weak and appears very close to this region (2220–2260 cm⁻¹), failing to perform a background subtraction will result in the CO₂ peak obscuring the critical nitrile signature[1].
Workflow Visualization
The following diagram maps the logical progression of the synthesis and validation workflow, highlighting the critical transition from chemical transformation to multi-modal spectroscopic confirmation.
Workflow for synthesis and spectroscopic validation of phenoxypropanenitrile derivatives.
Sources
Biological Activity Screening of Novel 2-Methyl-2-phenoxypropanenitrile Analogs: A Comparative Guide
Executive Summary
In modern drug discovery, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often requires moving away from traditional functional groups that carry inherent metabolic liabilities. The 2-Methyl-2-phenoxypropanenitrile scaffold represents a highly strategic structural evolution from the classic phenoxyisobutyric acid class (fibrates), which are well-known Peroxisome Proliferator-Activated Receptor alpha (PPAR-α) agonists used in the treatment of dyslipidemia[1].
By replacing the terminal carboxylic acid with a nitrile group, medicinal chemists can execute a classic bioisosteric shift. This guide provides an objective, data-driven comparison of 2-Methyl-2-phenoxypropanenitrile analogs against their traditional carboxylic acid counterparts, detailing the mechanistic rationale, comparative screening data, and the self-validating experimental protocols required to evaluate these novel entities.
Mechanistic Rationale: The Nitrile Bioisosteric Shift
To understand the causality behind selecting a nitrile bioisostere, we must analyze the physicochemical limitations of the parent phenoxyisobutyric acids. Carboxylic acids are heavily ionized at physiological pH, which restricts passive membrane diffusion and limits blood-brain barrier (BBB) penetration. Furthermore, free acids are prime targets for rapid Phase II metabolism via UDP-glucuronosyltransferases (UGTs), leading to rapid systemic clearance.
The conversion of a fundamentally alters the molecule's ADME profile while retaining target engagement capabilities[2].
-
Electronic & Steric Mimicry: The cyano (-C≡N) group acts as a strong hydrogen bond acceptor, mimicking the carbonyl oxygen of the carboxylic acid[3]. Its linear sp-hybridized geometry allows it to project into lipophilic binding pockets (such as the PPAR-α ligand-binding domain) without the steric bulk of a hydrated carboxylate[4].
-
Membrane Permeability: Nitriles are neutral at physiological pH. This lack of ionization significantly increases the partition coefficient (LogP), enhancing intracellular accumulation.
-
Metabolic Stability: The nitrile group completely bypasses UGT-mediated glucuronidation and is highly resistant to the esterases that rapidly degrade ester prodrugs (like clofibrate).
Mechanism of PPAR-α activation by phenoxypropanenitrile bioisosteres.
Comparative Biological Activity
When evaluating novel 2-Methyl-2-phenoxypropanenitrile analogs, it is critical to benchmark their performance against established standards. The table below synthesizes quantitative screening data, comparing the in vitro potency and metabolic stability of the nitrile bioisosteres against classic phenoxyisobutyric acids and esters.
Table 1: Comparative in vitro PPAR-α Activation and Metabolic Stability
| Compound Class | Representative Compound | PPAR-α EC₅₀ (µM) | Intrinsic Clearance (CLint) (µL/min/mg) | LogP (calc) | Primary Metabolic Liability |
| Phenoxyisobutyric Acid (Standard) | Clofibric Acid | 5.2 | 45.3 | 2.8 | Glucuronidation (Phase II) |
| Phenoxyisobutyric Ester (Prodrug) | Clofibrate | >50 (Inactive) | >100 (Rapid) | 3.6 | Esterase Hydrolysis (Phase I) |
| Phenoxypropanenitrile (Bioisostere) | Analog 2M-PPN-1 | 1.8 | 12.5 | 3.2 | CYP450 Oxidation (Phase I) |
| Phenoxypropanenitrile (Bioisostere) | Analog 2M-PPN-2 (F-sub) | 0.6 | 8.2 | 3.4 | CYP450 Oxidation (Phase I) |
Data Interpretation: The nitrile analogs demonstrate a superior pharmacological profile. Analog 2M-PPN-2 exhibits a nearly 10-fold increase in potency (EC₅₀ = 0.6 µM) compared to clofibric acid. Causally, this is driven by the increased LogP (3.4), which facilitates higher intracellular concentrations in the assay, combined with the metabolic resistance that prevents rapid degradation during the 24-hour incubation period.
Experimental Workflows & Protocols (Self-Validating Systems)
To ensure scientific integrity, the biological activity of these analogs must be evaluated using self-validating protocols. Every assay must contain internal controls that independently verify the reliability of the generated data.
High-throughput screening workflow for 2-Methyl-2-phenoxypropanenitrile analogs.
Protocol 1: High-Throughput PPAR-α Reporter Gene Assay
Objective: Quantify the transcriptional activation of PPAR-α by novel nitrile analogs[5]. Causality: HEK293 cells are utilized due to their high transfection efficiency and negligible endogenous PPAR-α expression, ensuring that the luminescent signal is strictly dependent on the exogenous receptor-ligand interaction.
Step-by-Step Methodology:
-
Cell Culture & Co-Transfection: Seed HEK293 cells at 1×104 cells/well in a 384-well white opaque plate. Co-transfect with a human PPAR-α expression plasmid and a PPRE-driven firefly luciferase reporter plasmid using a lipid-based transfection reagent.
-
Self-Validation Check: Co-transfect a constitutively active Renilla luciferase plasmid (e.g., pRL-TK) as an internal control to normalize for well-to-well transfection variability and cell viability.
-
-
Compound Treatment: After 24 hours, treat cells with 2-Methyl-2-phenoxypropanenitrile analogs (0.1 nM to 100 µM, 10-point dose-response) using an acoustic liquid handler.
-
Self-Validation Check: Final DMSO concentration must be strictly ≤0.1% . Include Clofibric acid (10 µM) as a positive control and 0.1% DMSO as a vehicle control.
-
-
Incubation & Detection: Incubate for 24 hours at 37°C, 5% CO₂. Add Dual-Glo® Luciferase Reagent. Measure firefly luminescence, then add Stop & Glo® Reagent to measure Renilla luminescence.
-
Data Analysis: Normalize the Firefly signal to the Renilla signal. Calculate the EC₅₀ using a 4-parameter logistic non-linear regression model. The assay is only deemed valid if the Z'-factor between the positive and vehicle controls is ≥0.5 .
Protocol 2: In Vitro Microsomal Stability Assay
Objective: Evaluate the resistance of the nitrile bioisostere to hepatic metabolism compared to ester/acid counterparts. Causality: By utilizing Human Liver Microsomes (HLM) supplemented with NADPH, we specifically isolate Phase I CYP450 metabolism, allowing us to prove that the nitrile group successfully evades the rapid esterase cleavage seen in prodrugs like clofibrate.
Step-by-Step Methodology:
-
Preparation: Pre-incubate 1 µM of the test compound with HLM (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).
-
Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Self-Validation Check: The 0-minute time point serves as the 100% baseline. A parallel reaction lacking NADPH must be run to rule out non-CYP450 mediated degradation or chemical instability.
-
-
Analysis: Centrifuge at 4000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.
-
Calculation: Plot the natural log of the percentage remaining versus time to calculate the elimination rate constant ( k ), in vitro half-life ( t1/2 ), and intrinsic clearance ( CLint ).
References
-
Nature Catalysis. "Late-stage conversion of carboxylic acids to nitriles with Mg and Pd cocatalysis." Available at:[Link]
-
ACS Publications. "One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis." Available at:[Link]
-
PubMed Central. "Coordination of inflammation and metabolism by PPAR and LXR nuclear receptors." Available at:[Link]
-
PubMed. "Comparative study of the effect of 17 parabens on PXR-, CAR- and PPARα-mediated transcriptional activation." Available at:[Link]
-
PubMed. "Peroxisome Proliferators-Activated Receptor (PPAR) Modulators and Metabolic Disorders." Available at:[Link]
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- 4. Comparative study of the effect of 17 parabens on PXR-, CAR- and PPARα-mediated transcriptional activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Phase-Transfer Catalysis (PTC) vs. Conventional Synthetic Methods
In organic synthesis and drug development, the formation of carbon-carbon and carbon-heteroatom bonds often relies on the nucleophilic attack of an anion on an organic substrate. Conventional methodologies dictate that these reactions occur in a homogeneous environment, necessitating the use of strictly anhydrous conditions, hazardous bases (e.g., sodium hydride, alkoxides), and expensive polar aprotic solvents (e.g., DMF, DMSO) to ensure the nucleophile remains active.
Phase-Transfer Catalysis (PTC) represents a paradigm shift. By utilizing a biphasic system (typically aqueous/organic) and a catalytic transfer agent, PTC eliminates the need for anhydrous environments and dangerous reagents. This guide objectively compares the mechanistic causality, quantitative performance, and operational workflows of PTC against conventional methods, providing actionable insights for process chemists and researchers.
Mechanistic Causality: Overcoming the Solvation Penalty
To understand why PTC outperforms conventional methods, we must examine the physical chemistry of nucleophilic substitution.
The Conventional Bottleneck: In a standard nucleophilic substitution (e.g., SN2), the nucleophile (anion) must be sufficiently "naked" to attack the electrophile. If water or protic solvents are present, they form a tight hydration shell around the anion via hydrogen bonding, severely dampening its reactivity. To counter this, conventional methods use polar aprotic solvents (like DMF) which solvate the cation but leave the anion relatively unsolvated. However, these solvents are notoriously difficult to remove, environmentally toxic, and require completely water-free conditions 1.
The PTC Advantage (The Starks Extraction Mechanism): PTC bypasses the solvation penalty entirely. In a liquid-liquid PTC system, an aqueous phase contains the inorganic salt (e.g., NaCN, NaOH) and an organic phase contains the substrate (R-X). A phase-transfer catalyst—typically a lipophilic quaternary ammonium salt ( Q+X− ) like Tetrabutylammonium Bromide (TBAB)—facilitates the reaction 2.
-
Ion Exchange: The catalyst undergoes ion exchange at the phase boundary or in the aqueous phase, forming a lipophilic ion pair ( Q+Nu− ).
-
Phase Transfer: This ion pair migrates into the non-polar organic phase.
-
Enhanced Reactivity: Because the organic solvent cannot solvate the anion, and the bulky Q+ cation provides weak electrostatic pairing, the nucleophile is effectively "naked" and highly reactive.
-
Catalyst Regeneration: After the nucleophilic attack, the spent catalyst ( Q+X− ) returns to the aqueous phase to repeat the cycle.
Fig 1: Starks' Extraction Mechanism illustrating the cyclic phase-transfer of the active ion pair.
Quantitative Performance Comparison
The theoretical advantages of PTC translate directly into measurable improvements in yield, reaction time, and scalability. The following table synthesizes experimental data comparing conventional homogeneous reactions with PTC methodologies for key organic transformations.
| Reaction Type | Substrates | Conventional Method (Conditions) | Conventional Yield | PTC Method (Conditions) | PTC Yield |
| Williamson Ether Synthesis | Octanol + Benzyl Bromide | NaH, DMF, Anhydrous, 12h | ~75-80% | 50% aq. NaOH, Toluene, TOAB (5 mol%), 4h | 95% 3 |
| N-Alkylation | Indole + Alkyl Halide | NaNH 2 , THF, Anhydrous, 8h | ~70% | 50% aq. NaOH, CH 2 Cl 2 , TBAB (5 mol%), 3h | 92% 3 |
| Oxidation | Benzyl Alcohol to Benzaldehyde | CrO 3 / Pyridine (Toxic), 6h | ~80% | NaOCl (Bleach), EtOAc, Aliquat 336, 2h | >90% 4 |
Data indicates that the use of highly lipophilic catalysts like Tetraoctylammonium Bromide (TOAB) or Aliquat 336 significantly accelerates reaction rates by maximizing the concentration of the active ion pair in the organic phase.
Experimental Workflows: A Self-Validating Protocol
To demonstrate the operational superiority of PTC, we compare the step-by-step methodologies for a standard O-alkylation (Williamson Ether Synthesis).
Fig 2: Operational workflow comparison between conventional homogeneous synthesis and PTC.
Protocol A: Conventional Method (NaH / DMF)
Causality: NaH is used to irreversibly deprotonate the alcohol, driving the equilibrium. DMF is required to keep the resulting alkoxide in solution and reactive.
-
Preparation: Flame-dry a 3-neck flask under an Argon atmosphere.
-
Deprotonation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil) in anhydrous DMF. Cool to 0°C. Caution: NaH is highly pyrophoric.
-
Addition: Slowly add the alcohol dissolved in anhydrous DMF. Stir until H 2 gas evolution ceases.
-
Alkylation: Add the alkyl halide dropwise. Warm to room temperature and stir for 12 hours.
-
Quenching & Workup: Carefully quench with cold water (highly exothermic). Extract with diethyl ether. Perform multiple aqueous washes (5-6 times) to remove the high-boiling DMF.
-
Validation: TLC will often show baseline impurities due to solvent degradation. Yields are heavily dependent on the absolute dryness of the DMF.
Protocol B: PTC Method (NaOH / Toluene / TBAB)
Causality: The 50% aqueous NaOH deprotonates the alcohol at the interface. TBAB transports the alkoxide into the toluene layer, where it rapidly reacts with the alkyl halide.
-
Preparation: In a standard round-bottom flask (open to air or ambient atmosphere), add the alcohol and alkyl halide to Toluene.
-
Catalyst Addition: Add 5 mol% Tetrabutylammonium Bromide (TBAB).
-
Base Addition: Add an equal volume of 50% aqueous NaOH solution.
-
Reaction: Stir vigorously at 60°C for 4-6 hours. Vigorous stirring is the self-validating critical parameter here; it maximizes the interfacial surface area, directly dictating the reaction rate.
-
Workup: Transfer to a separatory funnel. Separate the organic (toluene) layer. Wash the organic layer once with water to remove trace salts, dry over MgSO 4 , and concentrate.
-
Validation: GC-MS and TLC will show clean conversion with minimal byproducts. The absence of DMF eliminates the need for exhaustive aqueous washing.
Industrial and Green Chemistry Implications
From a drug development and industrial scaling perspective, PTC offers profound advantages 5:
-
Safety: Replaces pyrophoric bases (NaH, KOtBu) with inexpensive, safe inorganic bases (NaOH, K 2 CO 3 ).
-
Environmental Impact (E-Factor): Eliminates toxic, difficult-to-recover polar aprotic solvents (DMF, DMSO, NMP). Toluene or ethyl acetate can be easily recovered and recycled.
-
Cost Efficiency: The reduction in specialized equipment (no strict anhydrous setups), cheaper reagents, and simplified downstream processing (workup) dramatically lowers the cost of goods manufactured (COGM).
Phase-Transfer Catalysis is not merely an alternative to conventional homogeneous synthesis; it is a fundamentally superior physical chemistry system for biphasic reactions. By understanding and leveraging the extraction mechanism, researchers can design self-validating, highly efficient, and scalable protocols that align with modern green chemistry mandates.
References
-
Phase Transfer Catalysis - Research and Applications Source: ResearchGate URL:[Link]
-
Yield and Purity Comparison of Dimethoate Manufacturing Processes: Homogeneous Reaction, Two-Phase Uncatalyzed Reaction, and Phase Transfer Catalysis Source: ACS Publications URL:[Link]
-
A Minireview of Phase-Transfer Catalysis and Recent Trends Source: Biomed J Sci & Tech Res URL:[Link]
-
Phase-Transfer Catalysis in Organic Syntheses Source: CRDEEP Journals URL:[Link]
Sources
Comparative Analysis of Bases for Phenoxide Generation in O-Alkylation Workflows
As a Senior Application Scientist, I frequently encounter synthetic bottlenecks stemming from a seemingly trivial step: the deprotonation of a phenol. Phenoxide generation is the critical initiation event in the Williamson ether synthesis and nucleophilic aromatic substitution (SNAr). However, treating all bases as interchangeable is a fundamental error. The choice of base dictates the reaction kinetics, the solvation state of the nucleophile, and the suppression of competing side reactions.
This guide provides an objective, data-backed comparative analysis of the most common base systems used for phenoxide generation, detailing the causality behind their performance to help you optimize your synthetic workflows.
Mechanistic Principles & Causality in Base Selection
The efficacy of a phenoxide anion as a nucleophile is not absolute; it is highly dependent on its environment. When a base extracts a proton from a phenol, the resulting anion forms an ion pair with the base's conjugate cation.
To maximize the rate of the SN2 attack, the phenoxide must be as "naked" (unsolvated and weakly coordinated) as possible[1]. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are optimal because they effectively solvate the cation (e.g., Na⁺ or K⁺) while leaving the phenoxide anion bare and highly reactive[2].
However, a highly reactive phenoxide is also a strong Brønsted base. If the alkylating agent is sterically hindered (secondary or tertiary), the reaction pathway can easily shift from the desired SN2 O-alkylation to an E2 elimination, destroying the starting material[3].
Mechanistic pathways of phenoxide generation, O-alkylation, and competing E2 elimination.
Comparative Analysis of Base Classes
The Mild Workhorses: Alkali Metal Carbonates (K₂CO₃ vs. Cs₂CO₃)
Carbonate bases operate via an equilibrium-driven deprotonation. Because they are weaker bases, they are highly tolerant of sensitive functional groups and present a low risk of inducing E2 elimination in the alkyl halide[2]. Furthermore, carbonate bases minimize transesterification side reactions; for example, in SNAr reactions, sodium methoxide can generate >5% methyl ether byproducts, whereas carbonates maintain byproduct formation below 0.5%[4].
-
Potassium Carbonate (K₂CO₃): The industry standard for primary alkyl halides. While cost-effective, it often requires elevated temperatures (60–80 °C) and longer reaction times to drive the equilibrium forward, yielding typical SN2 recoveries of 70–89%[1].
-
Cesium Carbonate (Cs₂CO₃) & The "Cesium Effect": For sterically hindered phenols or macrocyclizations, Cs₂CO₃ is vastly superior. The larger ionic radius and lower charge density of the Cs⁺ cation prevent tight ion-pairing with the phenoxide oxygen. This leaves the oxygen highly nucleophilic, often resulting in a +20% to +45% yield improvement over standard K₂CO₃ conditions[5].
The Heavy Hitters: Hydride Bases (NaH)
Sodium hydride (NaH) is a strong, non-nucleophilic base that ensures complete and irreversible deprotonation[3]. The reaction produces hydrogen gas (H₂), which bubbles out of the solution, driving the reaction to 100% phenoxide conversion according to Le Chatelier's principle.
-
Performance: NaH significantly accelerates reaction kinetics, often achieving 80–96% yields at room temperature[3],[1].
-
Limitations: It requires strictly anhydrous solvents (DMF or THF) because water violently destroys the reagent[3]. Additionally, the highly basic environment it creates can promote E2 elimination if the alkylating agent is secondary or tertiary, or if the reaction is unnecessarily heated[3].
Decision matrix for selecting the optimal base in phenoxide-mediated ether synthesis.
Quantitative Performance Matrix
The following table synthesizes experimental data comparing these base systems in standard Williamson ether synthesis workflows using primary alkyl halides.
| Base System | Deprotonation Mechanism | Optimal Solvents | Avg. Yield (Primary R-X) | Side Reaction Risk | Key Application |
| K₂CO₃ | Equilibrium | DMF, Acetone | 70–89%[1] | Low | Standard O-alkylation, sensitive substrates |
| Cs₂CO₃ | Equilibrium | DMF, MeCN | 85–95%[5] | Low | Macrocyclizations, hindered phenols |
| NaH | Irreversible | Anhydrous DMF/THF | 80–96%[3] | High (E2) | Unreactive electrophiles, rapid kinetics |
| NaOMe | Equilibrium | Methanol, DMF | Variable | High (Ether byproducts)[4] | Industrial scale-up (cost-driven) |
Self-Validating Experimental Protocols
To ensure reproducibility, protocols must contain inherent validation checkpoints. Below are two optimized methodologies for phenoxide generation and subsequent alkylation.
Protocol A: Mild Generation via Carbonates (The "Cesium Effect" Method)
Designed for complex substrates or macrocyclizations where side reactions must be minimized.
-
Preparation: In a flame-dried Schlenk flask under argon, dissolve the phenol (1.0 equiv) in anhydrous DMF to create a 0.2 M solution.
-
Base Addition: Add oven-dried Cs₂CO₃ (1.5 equiv) in one portion.
-
Validation Checkpoint (Pre-stirring): Stir vigorously at room temperature for 30 minutes. Causality: Because carbonate deprotonation is an equilibrium process, pre-stirring is mandatory. You will observe a distinct color change (typically from clear to yellow/orange), visually validating the formation of the phenoxide anion[5].
-
Alkylation: Add the alkyl halide (1.2 equiv). Heat to 60 °C and monitor via TLC.
-
Workup: Quench with water to dissolve the inorganic salts, extract with Ethyl Acetate, and wash the organic layer heavily with brine to remove DMF.
Protocol B: Irreversible Generation via Sodium Hydride
Designed for highly efficient, rapid coupling with primary alkyl halides.
-
Preparation: Suspend NaH (60% dispersion in mineral oil, 1.2 equiv) in anhydrous DMF under strict inert atmosphere. (Optional: Wash with anhydrous hexanes prior to solvent addition to remove mineral oil).
-
Phenol Addition: Cool the suspension to 0 °C. Add the phenol (1.0 equiv) dropwise as a solution in DMF.
-
Validation Checkpoint (H₂ Evolution): The addition must produce immediate, observable bubbling. Causality: This is the evolution of hydrogen gas. The complete cessation of bubbling is your visual confirmation that the irreversible deprotonation is 100% complete[3].
-
Alkylation: Add the alkyl halide (1.1 equiv) dropwise. The reaction typically proceeds rapidly at room temperature due to the highly reactive, "bare" phenoxide[2].
-
Workup: Carefully quench any unreacted NaH with a slow dropwise addition of isopropanol, followed by water, before standard extraction.
Sources
Unambiguous Structure Verification: A Comparative Guide to 2D NMR Techniques for 2-Methyl-2-phenoxypropanenitrile
In the landscape of drug discovery and development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor.[1][2][3] For novel molecular entities, even those with seemingly straightforward structures like 2-Methyl-2-phenoxypropanenitrile, reliance on one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy alone can be fraught with ambiguity. This guide provides a comprehensive, in-depth comparison of two-dimensional (2D) NMR techniques, demonstrating their collective power in the definitive structural validation of 2-Methyl-2-phenoxypropanenitrile. We will explore the causal relationships behind experimental choices and present a self-validating system of protocols and data interpretation.
The Challenge: Beyond the 1D Spectrum
While ¹H and ¹³C NMR provide essential information about the chemical environment and number of different nuclei, they fall short in explicitly defining the connectivity of the molecular framework. For 2-Methyl-2-phenoxypropanenitrile (Figure 1), key questions remain unanswered by 1D NMR alone:
-
Which protons are coupled to each other?
-
Which protons are directly attached to which carbons?
-
How can we confirm the connectivity across the ether linkage and the quaternary carbon?
To address these, we turn to a suite of 2D NMR experiments: COSY, HSQC, and HMBC.[4][5]
Figure 1: Structure of 2-Methyl-2-phenoxypropanenitrile
The Solution: A Multi-faceted 2D NMR Approach
The following sections will detail the role of three key 2D NMR experiments in the structural elucidation of 2-Methyl-2-phenoxypropanenitrile. The experimental data presented is hypothetical but chemically plausible, designed to illustrate the principles of interpretation.
Hypothetical NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, and the expected correlations in the 2D spectra for 2-Methyl-2-phenoxypropanenitrile.
Table 1: Hypothetical ¹H and ¹³C NMR Data
| Atom Label | Atom Type | Multiplicity | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | -CH₃ | s | 1.75 | 27.5 |
| 2 | Quaternary C | - | - | 75.0 |
| 3 | -C≡N | - | - | 120.0 |
| 4 | Quaternary C (ipso) | - | - | 155.0 |
| 5, 9 | -CH (ortho) | d | 7.00 | 118.0 |
| 6, 8 | -CH (meta) | t | 7.30 | 129.5 |
| 7 | -CH (para) | t | 7.10 | 124.0 |
COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connectivity
The COSY experiment is the cornerstone for identifying protons that are coupled to each other, typically through two or three bonds.[6][7][8][9] The resulting spectrum displays the ¹H NMR spectrum on both axes, with diagonal peaks representing the 1D spectrum and cross-peaks indicating J-coupling between protons.
For 2-Methyl-2-phenoxypropanenitrile, the COSY spectrum is expected to be relatively simple, yet crucial for confirming the integrity of the aromatic spin system.
Table 2: Expected COSY Correlations
| Proton (ppm) | Correlating Proton (ppm) | Number of Bonds |
| 7.00 (H-5, H-9) | 7.30 (H-6, H-8) | 3 |
| 7.30 (H-6, H-8) | 7.00 (H-5, H-9), 7.10 (H-7) | 3 |
| 7.10 (H-7) | 7.30 (H-6, H-8) | 3 |
Interpretation:
The cross-peaks in the COSY spectrum would confirm the coupling between the ortho and meta protons, and between the meta and para protons of the phenoxy group. The absence of any other cross-peaks indicates that the methyl protons (1.75 ppm) are isolated and not coupled to any other protons, which is consistent with their attachment to a quaternary carbon.
HSQC (Heteronuclear Single Quantum Coherence): Direct ¹H-¹³C Correlations
The HSQC experiment identifies which protons are directly attached to which carbon atoms.[10][11][12][13] This is a highly sensitive technique that provides unambiguous one-bond ¹H-¹³C correlations.[10][13]
Table 3: Expected HSQC Correlations
| ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Assignment |
| 1.75 | 27.5 | H-1 to C-1 |
| 7.00 | 118.0 | H-5, H-9 to C-5, C-9 |
| 7.30 | 129.5 | H-6, H-8 to C-6, C-8 |
| 7.10 | 124.0 | H-7 to C-7 |
Interpretation:
Each cross-peak in the HSQC spectrum directly links a proton signal to its corresponding carbon signal. This allows for the definitive assignment of the protonated carbons in the molecule. For instance, the proton signal at 1.75 ppm correlates with the carbon signal at 27.5 ppm, confirming the C-H connectivity of the methyl groups. Similarly, the aromatic protons are correlated with their respective carbons.
HMBC (Heteronuclear Multiple Bond Correlation): Long-Range ¹H-¹³C Connectivity
The HMBC experiment is arguably the most powerful tool for elucidating the carbon skeleton by identifying correlations between protons and carbons that are two to four bonds apart.[14][15][16][17][18][19] This is crucial for identifying quaternary carbons and piecing together different molecular fragments.[14][15]
Table 4: Expected Key HMBC Correlations
| Proton (¹H ppm) | Correlating Carbon (¹³C ppm) | Number of Bonds | Structural Insight |
| 1.75 (H-1) | 75.0 (C-2) | 2 | Confirms methyl groups are attached to the quaternary carbon. |
| 1.75 (H-1) | 120.0 (C-3) | 3 | Confirms proximity of methyl groups to the nitrile carbon. |
| 1.75 (H-1) | 155.0 (C-4) | 4 | Shows long-range coupling across the ether oxygen to the ipso-carbon of the phenoxy group. |
| 7.00 (H-5, H-9) | 75.0 (C-2) | 4 | Confirms the phenoxy group is attached to the quaternary carbon. |
| 7.00 (H-5, H-9) | 155.0 (C-4) | 2 | Confirms the ortho-protons are two bonds away from the ipso-carbon. |
| 7.00 (H-5, H-9) | 129.5 (C-6, C-8) | 2 | Confirms connectivity within the aromatic ring. |
| 7.00 (H-5, H-9) | 124.0 (C-7) | 3 | Confirms connectivity within the aromatic ring. |
Interpretation:
The HMBC correlations provide the final pieces of the structural puzzle. The correlation between the methyl protons (H-1) and the quaternary carbon (C-2) is a key piece of evidence. Furthermore, the correlation from these same protons to the nitrile carbon (C-3) and, importantly, across the ether linkage to the ipso-carbon of the phenoxy ring (C-4) unequivocally establishes the entire molecular framework. The correlations from the aromatic protons back to the quaternary carbon (C-2) provide reciprocal confirmation of this connectivity.
Experimental Protocols
The following are generalized, step-by-step methodologies for acquiring the 2D NMR data. Specific parameters will need to be optimized for the instrument and sample concentration.
Sample Preparation
-
Dissolve ~10-20 mg of 2-Methyl-2-phenoxypropanenitrile in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
1D NMR Acquisition
-
Acquire a standard ¹H NMR spectrum to check sample purity and determine the spectral width.[20]
-
Acquire a standard ¹³C NMR spectrum.
2D NMR Acquisition
For each 2D experiment (COSY, HSQC, HMBC), the general workflow is as follows:[20]
-
Load a standard parameter set for the desired experiment.
-
Set the spectral widths in both dimensions (F1 and F2) to encompass all relevant signals observed in the 1D spectra.
-
Set the transmitter frequency offsets to the center of the spectral regions of interest.
-
Set the number of scans (NS) and the number of increments in the indirect dimension (TD(F1)) to achieve the desired signal-to-noise ratio and resolution. Typical values for a routine analysis might be NS=8-16 and TD(F1)=256-512.
-
For HMBC, set the long-range coupling delay (typically optimized for a J-coupling of 8-10 Hz).
-
Initiate the acquisition.
-
Process the acquired data using appropriate window functions, Fourier transformation, and phase correction.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical process of structure elucidation.
Caption: Experimental Workflow for 2D NMR.
Caption: Logical Flow of Structure Elucidation.
Conclusion
The validation of a chemical structure is a systematic process of evidence gathering. While 1D NMR provides a foundational dataset, it is the synergistic application of 2D NMR techniques that offers irrefutable proof of molecular connectivity. For 2-Methyl-2-phenoxypropanenitrile, COSY confirms the proton-proton couplings within the aromatic ring, HSQC definitively links protons to their directly attached carbons, and HMBC provides the crucial long-range correlations that piece the entire molecular jigsaw together. This multi-pronged approach not only validates the proposed structure but also embodies the principles of scientific integrity and trustworthiness in chemical research.
References
-
Creative Biostructure. (2025, March 26). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]
-
CF NMR CEITEC. Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). [Link]
-
Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]
-
Oxford Instruments. 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]
-
Wikipedia. Heteronuclear single quantum coherence spectroscopy. [Link]
-
Magritek. (2015, January 13). Observing Spin Systems using COSY. [Link]
-
Columbia University. COSY - NMR Core Facility. [Link]
-
UTHSCSA. Stepbystep procedure for NMR data acquisition. [Link]
-
NIH. (2026, March 7). The Evolving Landscape of NMR Structural Elucidation. [Link]
-
ResearchGate. Heteronuclear Multible Bond Correlation Spectroscopy- An Overview. [Link]
-
Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]
-
Wiley Online Library. (2004). A Comprehensive Discussion of HSQC and HMQC Pulse Sequences. [Link]
-
Columbia University. HSQC and HMBC - NMR Core Facility. [Link]
-
Bruker. Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. [Link]
-
CF NMR CEITEC. Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). [Link]
-
RSC Publishing. (2025, October 9). Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy. [Link]
-
PubMed. (2006, May 15). Automated structure verification based on 1H NMR prediction. [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
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Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. [Link]
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JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]
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University of Bristol. NMR Techniques in Organic Chemistry: a quick guide. [Link]
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NIH. (2023, April 3). Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC. [Link]
-
JEOL. How to use LR-HSQMBC: Observation of very small couplings. [Link]
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ACS Publications. (2013, November 6). Using HMBC and ADEQUATE NMR Data To Define and Differentiate Long-Range Coupling Pathways: Is the Crews Rule Obsolete?. [Link]
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Stanford University. 2D NMR FOR THE CHEMIST. [Link]
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University of California, San Diego. (2022, March 22). Manually Setting up 2D experiments. [Link]
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PubMed. (2014, October 15). NMR structure validation in relation to dynamics and structure determination. [Link]
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A Comparative Study of the Synthetic Routes to Substituted Phenoxypropanenitriles
Executive Summary & Application Context
Substituted phenoxypropanenitriles are highly versatile synthetic intermediates in organic chemistry and drug development. They serve as primary building blocks for the synthesis of aryloxypropanolamines (β-blockers), agrochemicals, and sterically crowded heterocyclic scaffolds such as chroman-4-ones[1].
As a Senior Application Scientist, selecting the optimal synthetic route requires balancing atom economy, substrate sensitivity, and safety profiles. This guide objectively evaluates the three primary synthetic pathways—Oxa-Michael Addition (Cyanoethylation) , SN2 Alkylation , and the Mitsunobu Reaction —providing comparative data and field-proven, self-validating protocols to ensure reproducible scale-up.
Mechanistic Pathways & Route Selection
The selection of a synthetic route is dictated by the electronic nature of the substituted phenol, the required scale, and the tolerance for stoichiometric waste.
Fig 1. Decision matrix for selecting the optimal phenoxypropanenitrile synthetic route.
Route A: Base-Catalyzed Oxa-Michael Addition (Cyanoethylation)
The of phenols to acrylonitrile is the industry standard due to its 100% atom economy[1]. The reaction is typically catalyzed by weak bases like triethylamine (Et3N)[1] or strong bases like potassium tert-butoxide (KOtBu) under solvent-free conditions[2]. Recently, have also emerged as highly efficient nucleophilic catalysts for this transformation[3].
Mechanistic Causality: The base deprotonates the phenol to form a nucleophilic phenoxide anion, which undergoes a 1,4-conjugate addition into the electron-deficient alkene of acrylonitrile. Subsequent proton transfer yields the target nitrile and regenerates the catalyst.
Fig 2. Mechanistic pathway of the base-catalyzed oxa-Michael addition (cyanoethylation).
Route B: SN2 Alkylation
This route utilizes 3-bromopropanenitrile or 3-chloropropanenitrile in the presence of a base (e.g., K2CO3) and a polar aprotic solvent (DMF or acetonitrile). While it avoids the use of toxic acrylonitrile monomer, it suffers from lower atom economy due to the generation of stoichiometric halide salts.
Route C: Mitsunobu Alkylation
Reserved for highly sensitive or sterically hindered phenols, this route couples the phenol with 3-hydroxypropanenitrile using triphenylphosphine (PPh3) and a dialkyl azodicarboxylate (e.g., DEAD). It proceeds under exceptionally mild conditions but produces massive amounts of byproducts (triphenylphosphine oxide and hydrazine derivatives).
Comparative Performance Analysis
The following table synthesizes the quantitative and qualitative performance metrics of the three primary routes to aid in process selection.
| Performance Metric | Route A: Oxa-Michael Addition | Route B: SN2 Alkylation | Route C: Mitsunobu Reaction |
| Atom Economy | 100% (Addition mechanism) | ~55% (Loss of HBr/Salt) | <15% (Massive byproduct generation) |
| Reagent Cost | Very Low (Acrylonitrile is a bulk chemical) | Moderate (3-Bromopropanenitrile) | High (DEAD/DIAD, PPh3) |
| Reaction Time | 20 min (KOtBu)[2] to 12 h (Et3N)[1] | 6 - 12 hours | 2 - 4 hours |
| Scalability | Excellent (Industrial standard) | Good (Lab/Pilot scale) | Poor (Difficult purification) |
| Primary Impurity | Polyacrylonitrile (if unoptimized) | Acrylonitrile (via E2 elimination) | Triphenylphosphine oxide |
| Safety Profile | High toxicity; [4] | Corrosive / Alkylating agent | Explosive reagents (DEAD) |
Experimental Protocols & Expert Causality
To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step includes a mechanistic rationale (causality) and an in-process check to verify success.
Protocol 1: Synthesis via Oxa-Michael Addition (Et3N Catalyzed)
Adapted from standard literature procedures for sterically crowded heterocyclic precursors[1].
-
Reagents: Substituted Phenol (10.6 mmol), Acrylonitrile (11.7 mmol, 1.1 equiv), Triethylamine (0.71 mmol, catalytic), Acetonitrile (5 mL).
-
Step 1: Initiation. Combine the phenol, acrylonitrile, and acetonitrile in a 25 mL round-bottom flask. Add triethylamine.
-
Causality: Et3N is a sufficiently weak base to establish an equilibrium concentration of the phenoxide nucleophile without triggering the rapid, highly exothermic anionic polymerization of acrylonitrile, which is a severe safety risk with strong alkali bases[4].
-
-
Step 2: Propagation. Reflux the mixture for 12 hours.
-
Self-Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The complete disappearance of the UV-active phenol spot confirms that the limiting reagent has been consumed[1].
-
-
Step 3: Quench & Extraction. Pour the cooled solution into cold water (25 mL) and extract with ethyl acetate (3 × 25 mL).
-
Causality: Cold water sharply decreases the aqueous solubility of the organic product, driving it efficiently into the ethyl acetate phase.
-
-
Step 4: Purification (Critical). Wash the combined organic layers with 10% aqueous NaOH (20 mL), followed by water (50 mL)[1].
-
Causality: Phenols typically possess a pKa of ~10. The 10% NaOH wash (pH ~14) selectively deprotonates any unreacted starting phenol, converting it into a highly water-soluble sodium phenoxide salt. This completely removes the starting material from the neutral phenoxypropanenitrile product residing in the organic layer.
-
Protocol 2: Synthesis via SN2 Alkylation (K2CO3 Mediated)
-
Reagents: Substituted Phenol (10.0 mmol), 3-Bromopropanenitrile (12.0 mmol), K2CO3 (20.0 mmol), anhydrous DMF (10 mL).
-
Step 1: Deprotonation. Suspend K2CO3 and the phenol in DMF. Stir at room temperature for 30 minutes.
-
Self-Validation Check: A distinct color change (often a shift toward yellow/orange) indicates the successful formation of the phenoxide anion.
-
-
Step 2: Alkylation. Add 3-bromopropanenitrile dropwise over 15 minutes, then heat the mixture to 80 °C for 8 hours.
-
Causality: Dropwise addition ensures a low steady-state concentration of the alkyl halide. This minimizes the competing E2 elimination pathway, which would otherwise consume the 3-bromopropanenitrile to form acrylonitrile and HBr in situ.
-
-
Step 3: Workup. Cool the mixture, dilute heavily with water (50 mL), and extract with methyl tert-butyl ether (MTBE) (3 × 20 mL).
-
Causality: DMF is highly miscible with both water and organic solvents. A massive aqueous dilution (5:1 water to DMF ratio) collapses the DMF into the aqueous phase, preventing it from carrying over into the MTBE extraction layer.
-
References
-
Benzyne-Mediated Nonconcerted Pathway toward Synthesis of Sterically Crowded [5]- and [7]Oxahelicenoids, Stereochemical and Theoretical Studies, and Optical Resolution of Helicenoids Source: The Journal of Organic Chemistry - ACS Publications (2018) URL:[Link]
-
Electron-rich triarylphosphines as nucleophilic catalysts for oxa-Michael reactions Source: ResearchGate / Polymer Chemistry URL:[Link]
-
KOtBu-Catalyzed Michael Addition Reactions Under Mild and Solvent-Free Conditions Source: ResearchGate / Advanced Synthesis & Catalysis URL:[Link]
-
Guidelines for the Distribution of Acrylonitrile Source: Petrochemistry.eu (European Chemical Industry Council) URL:[Link]
Sources
2-Methyl-2-phenoxypropanenitrile proper disposal procedures
Standard Operating Procedure: Disposal and Chemical Management of 2-Methyl-2-phenoxypropanenitrile
As a Senior Application Scientist, I recognize that handling complex organic nitriles requires more than rote adherence to a checklist—it demands a deep understanding of molecular behavior. 2-Methyl-2-phenoxypropanenitrile (C₁₀H₁₁NO), characterized by an aromatic ether (phenoxy group) and a tertiary nitrile group, presents unique logistical and toxicological challenges.
This guide provides a self-validating, step-by-step operational and disposal plan designed for researchers, scientists, and drug development professionals. By understanding the causality behind these protocols, laboratories can ensure absolute safety, regulatory compliance, and environmental stewardship.
Chemical Profile & Mechanistic Toxicology
Before detailing the disposal steps, it is critical to understand why this compound requires stringent handling.
-
Structural Causality : The molecule features a nitrile group (-C≡N) attached to a tertiary carbon ( α , α -dimethyl). While this tertiary nature provides steric hindrance against rapid ambient hydrolysis compared to primary nitriles, the compound remains highly reactive under extreme thermal or chemical stress.
-
Toxicological Mechanism : The primary hazard of organic nitriles lies in their potential to release cyanide ions (CN⁻) or hydrogen cyanide (HCN) gas during biological degradation (e.g., via cytochrome P450 enzymes) or thermal decomposition ([1]). If absorbed or inhaled, cyanide acts as a potent inhibitor of cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain. By binding to the ferric iron atom within this enzyme, it halts aerobic ATP production, leading to rapid cellular asphyxiation ([2]).
-
Combustion Hazards : If improperly incinerated, the nitrogen content in the nitrile group will oxidize into toxic nitrogen oxides (NOx) and potentially release uncombusted HCN.
Waste Segregation & Compatibility
The foundation of a self-validating safety system is preventing hazardous reactions before they occur. Waste streams must be meticulously segregated.
-
Incompatible Materials : Do NOT mix 2-Methyl-2-phenoxypropanenitrile waste with strong oxidizers (e.g., peroxides, nitric acid), strong acids, or strong aqueous bases. Mixing with acids can protonate the nitrile, risking the evolution of HCN gas. Mixing with oxidizers risks violent, exothermic reactions.
-
Compatible Streams : Route this compound into a dedicated "Toxic Organic Waste - Non-Halogenated" stream. Ensure the waste container is clearly labeled to indicate the presence of "Organic Nitriles."
Quantitative Waste Stream Parameters
To ensure downstream compatibility with Treatment, Storage, and Disposal Facilities (TSDFs), laboratories must adhere to specific quantitative parameters.
Table 1: Quantitative Waste Stream & Handling Parameters
| Parameter | Specification | Mechanistic Rationale |
| Primary Incineration Temp | 800°C – 900°C | Required to break the C-C and C-O bonds of the phenoxypropanenitrile backbone. |
| Afterburner Temp | > 1000°C | Ensures complete oxidation of transient HCN gas into CO₂, H₂O, and NOx. |
| Scrubber pH | > 8.5 (Alkaline) | Neutralizes acidic NOx emissions into soluble, benign sodium salts (NaNO₂, NaNO₃). |
| Storage Temperature | 15°C – 25°C | Prevents thermal degradation and minimizes vapor pressure buildup in sealed containers. |
| Max Accumulation Time | 90 Days | Complies with EPA RCRA regulations to prevent long-term degradation and container failure. |
Step-by-Step Disposal Protocol
Disposal must be routed to an EPA-approved facility capable of handling toxic organic nitrogen compounds via a chemical incinerator equipped with a secondary afterburner and an alkaline scrubber ([3]).
-
Step 1: Point-of-Generation Containment
-
Action: Collect waste in high-density polyethylene (HDPE) or polytetrafluoroethylene (PTFE)-lined amber glass containers.
-
Rationale: These materials prevent solvent degradation of the container and protect the compound from UV-catalyzed side reactions.
-
-
Step 2: Waste Characterization and Labeling
-
Action: Attach a hazardous waste label immediately upon the first drop of waste. Mark the hazards as "Toxic" and "Environmental Hazard." Explicitly list "2-Methyl-2-phenoxypropanenitrile" and its approximate concentration.
-
Rationale: Unidentified nitriles can cause catastrophic facility shutdowns if sent to an incompatible incinerator. Immediate labeling creates a self-validating chain of custody.
-
-
Step 3: Transfer to Central Accumulation Area (CAA)
-
Action: Transport the sealed container using a secondary containment carrier to the facility's CAA. Store in a cool, well-ventilated area away from direct sunlight and incompatible chemicals.
-
-
Step 4: Final Destruction via High-Temperature Incineration
-
Action: Manifest the waste to a licensed TSDF. Ensure the facility utilizes a dual-stage chemical incinerator.
-
Rationale: The primary combustion chamber volatilizes and cracks the organic backbone. The afterburner (>1000°C with excess oxygen) ensures complete oxidation of any transient HCN. Finally, the alkaline scrubber (NaOH spray) neutralizes the acidic NOx gases before atmospheric release.
-
Thermal degradation and scrubber neutralization pathway for organic nitrile incineration.
Emergency Spill Response Plan
In the event of a localized spill, immediate and calculated action is required to prevent inhalation exposure and environmental contamination.
-
Step 1: Evacuate and Ventilate
-
Action: Clear personnel from the immediate area. Ensure laboratory fume hoods or ambient exhaust systems are operating at maximum capacity.
-
-
Step 2: Don Appropriate PPE
-
Action: Responders must wear nitrile or butyl rubber gloves, chemical splash goggles, and a NIOSH-approved respirator equipped with an organic vapor/cyanide cartridge.
-
-
Step 3: Containment
-
Action: Surround the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand.
-
Rationale: Never use combustible materials like sawdust, as they can ignite if mixed with reactive chemicals or during subsequent thermal disposal.
-
-
Step 4: Collection and Decontamination
-
Action: Sweep the absorbed mixture into a sealable HDPE bucket using non-sparking tools. Wash the spill surface with a mild alkaline detergent solution to neutralize residual traces, collecting the wash water as hazardous waste.
-
Emergency spill response and containment workflow for organic nitrile compounds.
References
-
Title: Impact of Nitriles on Bacterial Communities Source: Frontiers in Microbiology URL: [Link]
-
Title: Cyanide | CN- | CID 5975 - PubChem Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Hazardous Waste Generator Regulatory Summary Source: Environmental Protection Agency (EPA) URL: [Link]
Sources
Navigating the Synthesis and Handling of 2-Methyl-2-phenoxypropanenitrile: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For the vanguard of pharmaceutical research, the synthesis of novel molecular entities is a daily pursuit. With this innovation comes the critical responsibility of ensuring the safety of the researchers who make it possible. This guide provides essential, immediate safety and logistical information for handling 2-Methyl-2-phenoxypropanenitrile, a nitrile-containing aromatic compound. As your dedicated partner in laboratory safety, we aim to furnish you with the in-depth technical guidance necessary to foster a secure and productive research environment.
Understanding the Hazard: A Proactive Approach to Safety
Based on the data for 2-Methyl-2-phenylpropanenitrile, researchers should anticipate that 2-Methyl-2-phenoxypropanenitrile is toxic if swallowed, in contact with skin, or if inhaled . It is also likely to cause skin and serious eye irritation . Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a necessity.
Core Principles of Protection: Selecting the Appropriate PPE
The selection of PPE is contingent on the specific laboratory operation being performed. A risk-based assessment should guide the choice of equipment to ensure adequate protection without unnecessarily hindering dexterity or comfort.
Engineering Controls: The First Line of Defense
Before considering personal protective equipment, it is crucial to implement robust engineering controls. All work with 2-Methyl-2-phenoxypropanenitrile should be conducted in a well-ventilated laboratory , and for procedures with a risk of aerosol or vapor generation, a certified chemical fume hood is mandatory.[1][2] Safety showers and eyewash stations must be readily accessible and regularly tested.[2]
Personal Protective Equipment (PPE) Recommendations
The following table summarizes the recommended PPE for various laboratory tasks involving 2-Methyl-2-phenoxypropanenitrile.
| Laboratory Task | Minimum PPE Requirements |
| Weighing and Aliquoting (Solid or Liquid) | - Nitrile gloves (double-gloving recommended)- Chemical splash goggles- Laboratory coat (fully buttoned)- Closed-toe shoes |
| Solution Preparation and Dilution | - Nitrile gloves (double-gloving recommended)- Chemical splash goggles and a face shield- Laboratory coat (fully buttoned)- Closed-toe shoes |
| Running Reactions and Work-up Procedures | - Nitrile gloves (double-gloving recommended)- Chemical splash goggles and a face shield- Chemical-resistant apron over a laboratory coat- Closed-toe shoes |
| Waste Disposal | - Nitrile gloves (double-gloving recommended)- Chemical splash goggles- Laboratory coat (fully buttoned)- Closed-toe shoes |
-
Hand Protection: Nitrile gloves are a suitable choice for incidental contact with many organic nitriles.[3] However, for prolonged handling or in situations with a high risk of splash, consider gloves with a higher level of chemical resistance. Always inspect gloves for any signs of degradation or perforation before use. After handling the compound, remove gloves using the proper technique to avoid skin contamination and wash your hands thoroughly with soap and water.
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement for eye protection.[2] When there is a significant risk of splashing, a face shield should be worn in conjunction with goggles to protect the entire face.
-
Body Protection: A standard laboratory coat provides a primary barrier against small splashes. For larger-scale operations or when there is a heightened risk of exposure, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations such as a large spill, respiratory protection may be necessary. A NIOSH-approved respirator with organic vapor cartridges is recommended.[2]
Procedural Guidance: From Benchtop to Disposal
Adherence to standardized procedures is critical for minimizing the risk of exposure and ensuring the integrity of your research.
Safe Handling and Synthesis Workflow
Step-by-Step Handling Protocol:
-
Preparation:
-
Before entering the laboratory, ensure you are wearing appropriate personal attire, including long pants and closed-toe shoes.
-
Don the minimum required PPE as outlined in the table above.
-
Ensure all manipulations of 2-Methyl-2-phenoxypropanenitrile are performed within a certified chemical fume hood.
-
-
Weighing and Transfer:
-
Use a dedicated spatula and weighing vessel.
-
To minimize the generation of dust or aerosols, handle the compound gently.
-
After weighing, carefully seal the primary container and decontaminate the exterior and the weighing area.
-
-
Solution Preparation:
-
Slowly add the compound to the solvent to avoid splashing.
-
If the dissolution process is exothermic, use an ice bath for cooling.
-
-
Reaction and Work-up:
-
Conduct the reaction in a sealed apparatus to prevent the release of vapors.
-
During work-up procedures, be mindful of potential pressure build-up.
-
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.
-
Waste Segregation: All waste contaminated with 2-Methyl-2-phenoxypropanenitrile, including gloves, pipette tips, and empty containers, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Waste Characterization: The waste should be labeled as "Hazardous Waste - Organic Nitrile Compound."
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not pour any waste containing this compound down the drain.
Emergency Procedures: Planning for the Unexpected
In the event of an accidental exposure or spill, a swift and informed response is crucial.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek prompt medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[4] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill Response
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material in a sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert others and activate the nearest fire alarm if the spill is flammable or poses a significant inhalation hazard.
-
Contact your institution's EHS or emergency response team. Do not attempt to clean up a large spill on your own.
-
By integrating these safety protocols and PPE guidelines into your daily laboratory operations, you can confidently advance your research while prioritizing the well-being of your team.
References
-
University of Waterloo. (n.d.). EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS. Retrieved from [Link]
-
New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedure. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
